molecular formula C9H9BrO3 B184988 5-Bromo-2,3-dimethoxybenzaldehyde CAS No. 71295-21-1

5-Bromo-2,3-dimethoxybenzaldehyde

Cat. No.: B184988
CAS No.: 71295-21-1
M. Wt: 245.07 g/mol
InChI Key: RVMWFOFQRYTRHZ-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethoxybenzaldehyde can be prepared by employing 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a starting reagent.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,3-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMWFOFQRYTRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314014
Record name 5-Bromo-2,3-dimethoxybenzaldehyde
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Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

71295-21-1
Record name 71295-21-1
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Record name 5-Bromo-2,3-dimethoxybenzaldehyde
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Record name 5-Bromo-2,3-dimethoxybenzaldehyde
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Foundational & Exploratory

5-Bromo-2,3-dimethoxybenzaldehyde CAS number 71295-21-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2,3-dimethoxybenzaldehyde (CAS: 71295-21-1)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 71295-21-1), a pivotal intermediate in synthetic organic chemistry. We delve into its physicochemical properties, spectroscopic characterization, and a field-proven, high-yield synthetic protocol. The core of this document focuses on the compound's chemical reactivity, exploring its utility in cornerstone reactions for drug discovery and materials science, such as Palladium-catalyzed cross-coupling and Pictet-Spengler-type cyclizations. Detailed experimental procedures, mechanistic insights, and safety protocols are provided to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this versatile building block.

Introduction: A Versatile Aromatic Building Block

This compound is a polysubstituted aromatic aldehyde that serves as a highly valuable scaffold in modern synthetic chemistry. Its structure is characterized by three key functional groups: an electrophilic aldehyde, a nucleophilic aromatic ring activated by two methoxy groups, and a strategically positioned bromine atom. This unique combination of functionalities makes it an ideal precursor for constructing complex molecular architectures.

The brominated methoxyphenyl moiety is a recurring motif in a variety of natural alkaloids known to exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties.[1] The presence of the bromine atom provides a reactive handle for sophisticated carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, while the aldehyde group is a gateway to the synthesis of numerous heterocyclic systems and other functional group transformations. This guide will illuminate the pathways through which these features can be leveraged for advanced chemical synthesis.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound are confirmed by its physical properties and spectroscopic data.

Physical and Chemical Properties
PropertyValueSource
CAS Number 71295-21-1[2][3]
Molecular Formula C₉H₉BrO₃[4]
Molecular Weight 245.07 g/mol [3]
Appearance White solid[1]
Melting Point 81-84 °C[2][3]
SMILES COc1cc(Br)cc(C=O)c1OC[3]
InChI Key RVMWFOFQRYTRHZ-UHFFFAOYSA-N[3]
Spectroscopic Data

The following data provides a definitive fingerprint for the compound's structure.[1]

TechniqueData (Solvent: CDCl₃)
¹H NMR (400 MHz) δ 10.33 (s, 1H, -CHO), 7.51 (d, J = 2.34 Hz, 1H, Ar-H), 7.22 (d, J = 2.34 Hz, 1H, Ar-H), 3.97 (s, 3H, -OCH₃), 3.90 (s, 3H, -OCH₃)
¹³C NMR (100 MHz) δ 188.7 (C=O), 154.0 (Ar-C), 152.0 (Ar-C), 130.7 (Ar-C), 121.9 (Ar-C), 121.2 (Ar-C), 117.1 (Ar-C), 62.5 (-OCH₃), 56.5 (-OCH₃)
FTIR (ATR, cm⁻¹) 1685 (C=O stretch), 1570 (Ar C=C stretch)

Synthesis and Purification

A robust and efficient synthesis is critical for the accessibility of any chemical building block. The preparation of this compound is reliably achieved via a two-step sequence starting from the commercially available ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde).[1][5]

Synthetic Rationale

The synthetic strategy hinges on two classical transformations. First, an electrophilic aromatic substitution (bromination) is directed by the powerful activating and ortho-, para-directing hydroxyl group of o-vanillin. The position para to the hydroxyl group (C5) is the most sterically accessible and electronically enriched site, leading to highly regioselective bromination. The subsequent step is a standard Williamson ether synthesis to methylate the remaining phenolic hydroxyl group, which proceeds in high yield.

Synthesis of this compound Start o-Vanillin Intermediate 5-Bromo-2-hydroxy- 3-methoxybenzaldehyde Start->Intermediate  Br₂, NaOAc  Glacial Acetic Acid   Product This compound Intermediate->Product  CH₃I, K₂CO₃  DMF, 4h, RT  

Synthetic pathway from o-vanillin.
Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde [1]

  • To a reaction vessel containing o-vanillin (1.0 g, 6.58 mmol) and sodium acetate (1.67 g) is added 20 mL of glacial acetic acid.

  • A solution of bromine (1.16 g, 7.25 mmol) in 10 mL of acetic acid is added to the mixture.

  • The reaction is stirred for 1 hour at room temperature.

  • The solvent is removed under reduced pressure. The resulting residue is washed with water and extracted with dichloromethane.

  • The organic extract is washed sequentially with 2% Na₂CO₃ solution and water, then dried over MgSO₄.

  • The solvent is evaporated to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a yellow powder (97% yield), which can be purified further by chromatography (hexane/ethyl acetate).

Step 2: Synthesis of this compound [1]

  • To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol) and potassium carbonate (K₂CO₃, 0.893 g) in 5 mL of dry N,N-dimethylformamide (DMF), add methyl iodide (0.40 mL, 6.50 mmol).

  • Stir the mixture vigorously for 4 hours at room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous mixture with diethyl ether.

  • Dry the combined organic phases over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound as a white solid (98% yield).

Purification: High-purity crystals can be obtained by slow evaporation from a dichloromethane solution.[1]

Chemical Reactivity and Key Transformations

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The aryl bromide is primed for metal-catalyzed couplings, while the aldehyde is an ideal electrophile for condensation and addition reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures, which are prevalent in pharmaceuticals.[6][7] The C-Br bond of the substrate readily undergoes oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle.

Mechanistic Causality: The reaction is driven by the formation of a stable Pd(II) intermediate, followed by transmetalation with a boronic acid derivative (activated by a base) and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] The choice of ligand, base, and solvent is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates.[8]

Suzuki-Miyaura Catalytic Cycle cluster_transmetalation Transmetalation Pd0 Pd(0)L₂ Pd_add R¹-Pd(II)L₂-X Pd0->Pd_add Oxidative Addition (R¹-X) Pd_trans R¹-Pd(II)L₂-R² Pd_add->Pd_trans  R²B(OH)₂  Base   Pd_trans->Pd0 Reductive Elimination Product R¹-R² Pd_trans->Product

Generalized Suzuki-Miyaura catalytic cycle.

Representative Protocol: Suzuki-Miyaura Coupling

  • In a reaction vial, combine this compound (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0 equiv.).[6][9]

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

  • Add a deoxygenated solvent system, such as a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture with stirring (typically 80-100 °C) for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Heterocycle Synthesis via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, core structures in many alkaloid natural products and pharmaceuticals.[10] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic cyclization.

Mechanistic Causality: The reaction proceeds through the formation of an imine, which is protonated under acidic conditions to form a highly electrophilic iminium ion. The electron-rich aryl ring of the β-arylethylamine moiety then acts as a nucleophile, attacking the iminium carbon to forge the new ring system.[11]

Pictet-Spengler Mechanism Reactants Substrate + Tryptamine Imine Schiff Base (Imine) Reactants->Imine Condensation (-H₂O) Iminium Iminium Ion Imine->Iminium Protonation (H⁺) Cyclized Spirocyclic Intermediate Iminium->Cyclized Intramolecular Cyclization Product Tetrahydro-β-carboline Cyclized->Product Rearomatization (-H⁺)

Key steps of the Pictet-Spengler reaction.

Representative Protocol: Pictet-Spengler Reaction

  • Dissolve the β-arylethylamine (e.g., tryptamine, 1 equiv.) and this compound (1 equiv.) in a suitable solvent (e.g., chloroform or toluene).[12]

  • Add an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid, and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction for the formation of the product. The reaction may be complete in a few hours or require overnight stirring.

  • Upon completion, neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the resulting tetrahydro-β-carboline derivative by column chromatography or crystallization.

Applications in Research and Drug Development

The utility of this compound extends across several domains of chemical research:

  • Medicinal Chemistry: As demonstrated, it is a precursor to biaryl compounds and complex heterocycles. Derivatives of structurally similar brominated phenolic compounds have been investigated for anti-inflammatory effects by modulating signaling pathways like NF-κB and MAPK.[13]

  • Natural Product Synthesis: The substituted pattern of this aldehyde makes it an attractive starting material for the total synthesis of natural products containing the brominated methoxyphenyl core.[1]

  • Materials Science: Aryl aldehydes are used in the synthesis of functional materials, polymers, and fluorescent probes.[14] The reactivity of this compound allows for its incorporation into larger conjugated systems with tailored electronic and optical properties.

Safety and Handling

Proper handling is essential when working with any chemical reagent. Users should consult the full Safety Data Sheet (SDS) before use.

Hazard InformationHandling and Storage
Signal Word: Warning[3]Engineering Controls: Use only in a well-ventilated area or a chemical fume hood.
Hazard Statements: [3]Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. Use a dust mask if handling significant quantities of the solid.
H315: Causes skin irritation.Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.
H319: Causes serious eye irritation.First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]
H335: May cause respiratory irritation.First Aid (Skin): Wash with plenty of soap and water.[15]

Conclusion

This compound is a cornerstone synthetic intermediate whose value is defined by its structural features and predictable reactivity. It provides chemists with reliable access to complex molecular frameworks through well-established and powerful transformations like the Suzuki-Miyaura coupling and the Pictet-Spengler reaction. Its proven synthetic routes and clear spectroscopic profile make it a trustworthy component in multistep synthetic campaigns aimed at discovering new medicines and materials.

References

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available from: [Link]

  • Castillo, M., et al. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • The Pictet-Spengler Reaction. SpringerLink. Available from: [Link]

  • Enhancing the yield and diastereoselectivity of the Pictet-Spengler reaction: A highly efficient route to cis-1,3-disubstituted tetrahydro-β-carbolines. Fingerprint. Available from: [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available from: [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]

  • Šačkus, A., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Arkivoc. Available from: [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2,3-dimethoxybenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two methoxy groups on the benzaldehyde framework, imparts specific reactivity and makes it a key intermediate in the synthesis of a variety of complex molecules, including natural products and pharmaceutically active compounds. The brominated methoxyphenyl moiety is a common feature in a range of biologically active natural alkaloids, which have demonstrated antibacterial, antifungal, and antitumor properties.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to researchers in the field of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₉H₉BrO₃[2][3]
Molecular Weight 245.07 g/mol [2][3]
Appearance White to off-white solid[1]
Melting Point 81-84 °C[2][4]
Boiling Point Not readily available (decomposes)
CAS Number 71295-21-1[2][3]
Solubility Soluble in dichloromethane, diethyl ether, and dimethylformamide.[1]
Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 10.33 (s, 1H, CHO), 7.51 (d, J = 2.34 Hz, 1H, Ar-H), 7.22 (d, J = 2.34 Hz, 1H, Ar-H), 3.97 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃).[1]

  • ¹³C NMR (100 MHz, CDCl₃): δ 188.7 (CHO), 154.0, 152.0, 130.7, 121.9, 121.2, 117.1 (Ar-C), 62.5 (OCH₃), 56.5 (OCH₃).[1]

  • FTIR (ATR) ν / cm⁻¹: 1685 (C=O stretching), 1570 (C=C aromatic stretching).[1]

  • Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 244 and an M+2 peak at m/z 246 of similar intensity, which is characteristic of a monobrominated compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from commercially available o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This method involves an initial bromination of the aromatic ring followed by methylation of the hydroxyl group.[1]

Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

This step involves the electrophilic aromatic substitution of o-vanillin with bromine in the presence of a mild base. The hydroxyl group is a strong activating group, directing the incoming electrophile to the para position.

Synthesis_Step1 o_vanillin o-Vanillin reagents1 Br₂ Acetic Acid Sodium Acetate o_vanillin->reagents1 intermediate 5-Bromo-2-hydroxy-3-methoxybenzaldehyde reagents1->intermediate caption Bromination of o-vanillin.

Caption: Reaction scheme for the synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.

Materials:

  • o-Vanillin

  • Bromine

  • Glacial Acetic Acid

  • Sodium Acetate

  • Dichloromethane

  • 2% Sodium Carbonate Solution

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Dissolve o-vanillin and sodium acetate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature. The bromine is the electrophile that will be added to the aromatic ring. Sodium acetate acts as a base to neutralize the HBr formed during the reaction.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Remove the solvent under reduced pressure.

  • Wash the residue with water and extract the product with dichloromethane.

  • Wash the organic extract with a 2% sodium carbonate solution to remove any unreacted acidic starting material, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde.[1] The product can be further purified by chromatography.[1]

Step 2: Synthesis of this compound

The second step is a Williamson ether synthesis, where the phenoxide ion of 5-bromo-2-hydroxy-3-methoxybenzaldehyde, formed by deprotonation with a base, acts as a nucleophile and attacks the electrophilic methyl group of methyl iodide.

Synthesis_Step2 intermediate 5-Bromo-2-hydroxy-3-methoxybenzaldehyde reagents2 Methyl Iodide K₂CO₃ DMF intermediate->reagents2 final_product This compound reagents2->final_product caption Methylation of the intermediate.

Caption: Reaction scheme for the synthesis of this compound.

Materials:

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

  • Methyl Iodide

  • Potassium Carbonate (K₂CO₃)

  • Dry Dimethylformamide (DMF)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde in dry DMF, add potassium carbonate. The potassium carbonate is a base that deprotonates the hydroxyl group to form the more nucleophilic phenoxide.

  • Add methyl iodide to the mixture. Methyl iodide is the methylating agent.

  • Stir the reaction mixture for 4 hours at room temperature.

  • Quench the reaction with water.

  • Extract the product into diethyl ether.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent to yield this compound as a white solid.[1] Crystals can be obtained by slow evaporation from a dichloromethane solution.[1]

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three functional groups: the aldehyde, the aryl bromide, and the methoxy groups.

  • Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

    • Oxidation: Can be oxidized to the corresponding carboxylic acid.[5]

    • Reduction: Can be reduced to the corresponding alcohol.

    • Wittig Reaction: Reacts with phosphorus ylides to form alkenes.[6]

    • Reductive Amination: Can be converted to an amine via reaction with an amine and a reducing agent.

    • Condensation Reactions: Can participate in aldol and Knoevenagel condensations.[6]

  • Aryl Bromide: The bromine atom can be substituted or used in cross-coupling reactions, such as:

    • Suzuki Coupling: To form a new carbon-carbon bond with a boronic acid.

    • Heck Coupling: To form a new carbon-carbon bond with an alkene.

    • Buchwald-Hartwig Amination: To form a carbon-nitrogen bond with an amine.

    • Nucleophilic Aromatic Substitution: Under certain conditions, the bromine can be displaced by a strong nucleophile.

The electron-donating methoxy groups can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic attack at positions ortho and para to them, although steric hindrance from the adjacent groups needs to be considered.

Application in Drug Discovery

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of various biologically active molecules. The brominated methoxyphenyl unit is found in a number of natural alkaloids with interesting pharmacological properties.[1] This compound serves as a versatile starting material for the construction of more complex molecular architectures in the development of new therapeutic agents. For instance, similar brominated phenolic aldehydes are utilized in the synthesis of compounds with anti-inflammatory and analgesic properties.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[2]

    • Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Use safety glasses with side-shields.

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

    • Respiratory Protection: A dust mask (type N95 or equivalent) is recommended.[2]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[2]

Conclusion

This compound is a key synthetic intermediate with a rich chemistry that is of significant interest to researchers in organic synthesis and drug discovery. Its well-defined physicochemical properties, established synthetic route, and versatile reactivity make it a valuable tool for the construction of complex molecular targets. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available at: [Link].

  • A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Rhodium Archive. Available at: [Link].

  • Regiospecific Alkoxylation of Phenolic Aldehydes. Indian Journal of Chemistry.
  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. Available at: [Link].

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. Available at: [Link].

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Available at: [Link].

  • This compound. ChemBK. Available at: [Link].

  • Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde. Google Patents.
  • 3,4,5 precursors revisited. The Hive.
  • Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Organic Chemistry Portal. Available at: [Link].

  • Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook. Available at: [Link].

  • 5-Bromo-2-methoxybenzaldehyde. PubChem. Available at: [Link].

  • This compound. Pharmaffiliates. Available at: [Link].

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link].

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link].

  • 2,3-Dimethoxybenzaldehyde. PubChem. Available at: [Link].

  • Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. National Institutes of Health. Available at: [Link].

Sources

5-Bromo-2,3-dimethoxybenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2,3-dimethoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic intermediate. The brominated methoxyphenyl moiety is a structural motif found in a variety of natural alkaloids that exhibit a range of biological properties, including antibacterial, antifungal, and antitumor activities.[1] As such, this compound serves as a valuable building block for researchers in medicinal chemistry and drug development. This document details the molecule's core properties, provides a validated, step-by-step synthesis and purification protocol, outlines its analytical characterization, and summarizes essential safety and handling procedures. The information is tailored for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this reagent.

Core Molecular and Physical Properties

This compound is a polysubstituted aromatic aldehyde. Its fundamental properties are crucial for its use in experimental design, including reaction stoichiometry calculations, solvent selection, and purification method development.

PropertyValueSource(s)
Molecular Formula C₉H₉BrO₃[2]
Molecular Weight 245.07 g/mol [2][3]
CAS Number 71295-21-1[2]
Appearance White solid / Colorless crystals[1]
Melting Point 75-77 °C / 81-84 °C (lit.)[1][3]
InChI Key RVMWFOFQRYTRHZ-UHFFFAOYSA-N
SMILES COc1cc(Br)cc(C=O)c1OC

Synthesis and Purification

The synthesis of this compound is efficiently achieved via a robust two-step process starting from the commercially available o-vanillin (2-hydroxy-3-methoxybenzaldehyde).[1] This strategic approach leverages a regioselective electrophilic aromatic substitution followed by a classic Williamson ether synthesis.

Synthetic Strategy: Causality and Rationale

The chosen synthetic pathway is predicated on established and high-yielding organic transformations.

  • Electrophilic Bromination: The first step involves the bromination of o-vanillin. The hydroxyl and methoxy groups are ortho-, para-directing activators. The position para to the powerful hydroxyl activating group is targeted for bromination, leading to the desired 5-bromo isomer with high regioselectivity. Glacial acetic acid serves as the solvent, and sodium acetate acts as a base to moderate the reaction.[1]

  • Williamson Ether Synthesis: The subsequent methylation of the phenolic hydroxyl group is a nucleophilic substitution reaction. A mild base, potassium carbonate (K₂CO₃), is employed to deprotonate the phenol, forming a highly nucleophilic phenoxide ion. This ion then attacks the electrophilic methyl group of methyl iodide, resulting in the formation of the desired methyl ether and completing the synthesis.[1] Dry N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the potassium cation without interfering with the nucleophile.

Visualization: Synthesis Workflow

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Williamson Ether Synthesis (Methylation) start o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) reagents1 Reagents: Br₂ in Acetic Acid Sodium Acetate start->reagents1 product1 5-Bromo-2-hydroxy-3-methoxybenzaldehyde reagents1->product1 1 hr, RT reagents2 Reagents: Methyl Iodide (CH₃I) K₂CO₃ in dry DMF product1->reagents2 product1->reagents2 final_product Final Product: This compound reagents2->final_product 4 hr, RT

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a peer-reviewed synthetic procedure.[1]

Part A: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (Intermediate)

  • Reaction Setup: In a suitable reaction vessel, dissolve o-vanillin (1.0 g, 6.58 mmol) and sodium acetate (1.67 g) in 20 mL of glacial acetic acid.

  • Reagent Addition: While stirring, add a solution of bromine (1.16 g, 7.25 mmol) in 10 mL of acetic acid dropwise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 1 hour.

  • Workup:

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Wash the resulting residue with water and extract with dichloromethane.

    • Wash the organic extract sequentially with 2% Na₂CO₃ solution and water.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Evaporate the solvent and purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate (6:4) eluent system to yield the intermediate as a yellow powder.[1]

Part B: Synthesis of this compound (Final Product)

  • Reaction Setup: To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol) and K₂CO₃ (0.893 g) in 5 mL of dry DMF, add methyl iodide (0.40 mL, 6.50 mmol).

  • Reaction: Stir the mixture vigorously for 4 hours at room temperature.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the organic phase into diethyl ether.

    • Dry the combined organic layers over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield this compound as a white solid (reported yield: 98%).[1]

Purification and Crystallization

For obtaining high-purity material suitable for sensitive downstream applications and structural analysis, a final purification step is recommended.

  • Protocol: Crystals suitable for X-ray diffraction can be obtained by slow evaporation of a dichloromethane solution of the final product.[1] This process ensures the formation of a well-ordered crystal lattice, removing amorphous impurities.

Analytical Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed. This is a self-validating step in the protocol, where the experimental data must match established literature values. The primary techniques are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[1]

TechniqueParametersKey Signals and Interpretation
¹H NMR 400 MHz, CDCl₃δ 10.33 (s, 1H, -CHO), 7.51 (d, J=2.34 Hz, 1H, Ar-H), 7.22 (d, J=2.34 Hz, 1H, Ar-H), 3.97 (s, 3H, -OCH₃), 3.90 (s, 3H, -OCH₃)
¹³C NMR 100 MHz, CDCl₃δ 188.7 (C=O), 154.0, 152.0, 130.7, 121.9, 121.2, 117.1 (Ar-C), 62.5 (-OCH₃), 56.5 (-OCH₃)
FTIR ATR, cm⁻¹ν 1685 (C=O stretch, characteristic of an aromatic aldehyde), 1570 (C=C aromatic ring stretch)

Data sourced from SciELO, 2020.[1]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this chemical. The following information is synthesized from supplier safety data sheets (SDS).

Hazard Identification
Hazard ClassGHS Code(s)Description
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.
  • Signal Word: Warning

Visualization: Laboratory Safety Workflow

G cluster_prep Preparation cluster_handling Handling & Emergency cluster_disposal Post-Experiment a Assess Hazards (Review SDS) b Select PPE (Gloves, Goggles, Lab Coat) a->b c Engineering Controls (Use Chemical Fume Hood) b->c d Safe Handling (Avoid Dust, Ignition Sources) c->d e Spill & Exposure Plan (Know First Aid, Spill Kit Location) d->e f Proper Storage (Cool, Dry, Well-Ventilated) e->f g Waste Disposal (Follow Institutional Guidelines) f->g

Caption: Standard safety workflow for handling chemical reagents.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is required.

    • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[4]

Storage Recommendations
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • This compound is classified under Storage Class 11: Combustible Solids.

Applications and Research Context

This compound is primarily utilized as a versatile intermediate in multi-step organic synthesis. Its functional groups—the aldehyde, the bromo substituent, and the methoxy groups—offer multiple handles for chemical modification.

  • Aldehyde Group: Can undergo nucleophilic addition, condensation reactions (e.g., Wittig, Knoevenagel), and reductive amination to build molecular complexity.

  • Bromo Substituent: Can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, or it can be converted into an organometallic reagent.

  • Building Block: Its structural similarity to moieties in bioactive natural products makes it a valuable starting material for the synthesis of novel therapeutic agents and natural product analogues.[1]

References

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.

  • This compound | CAS 71295-21-1.

  • This compound 97%.

  • This compound - Physico-chemical Properties.

  • 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684.

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97%.

  • 71295-21-1|this compound.

  • SAFETY DATA SHEET - 5-Bromo-2-anisaldehyde.

  • SAFETY DATA SHEET - Veratraldehyde.

  • 5-Bromo-2,3,4-trimethoxy-benzaldehyde SDS.

  • SAFETY DATA SHEET - 4-Bromo-2,5-dimethoxybenzaldehyde.

  • Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.

  • Synthesis of DOB HCl from 2,5-Dimethoxybenzaldehyde Procedure.

  • General description of this compound.

  • This compound 97% Ireland.

  • This compound 97% Properties.

  • Preparation method of 2,3-dimethoxy benzaldehyde.

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromo-2,3-dimethoxybenzaldehyde, a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction

This compound (molecular formula C₉H₉BrO₃, CAS No. 71295-21-1) is an aromatic aldehyde featuring a benzene ring substituted with a bromo, two methoxy, and an aldehyde functional group.[1][2][3] The precise arrangement of these substituents dictates the molecule's reactivity and its utility as a building block in organic synthesis. Understanding the NMR spectral features of this compound is paramount for confirming its identity, assessing its purity, and for tracking its transformations in chemical reactions. This guide will delve into the experimental and theoretical aspects of the ¹H and ¹³C NMR spectra of this compound, offering insights into the influence of its electronic and steric properties on the observed chemical shifts and coupling constants.

Experimental Protocol for NMR Data Acquisition

The NMR data presented in this guide were obtained using a Bruker Avance 400 MHz Spectrometer.[4] The sample was dissolved in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as the internal standard for chemical shift referencing.[4]

Step-by-Step Protocol:
  • Sample Preparation: A small quantity of crystalline this compound is dissolved in approximately 0.6 mL of CDCl₃ in a standard 5 mm NMR tube. The concentration is adjusted to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Instrument Setup: The NMR spectrometer is tuned and shimmed for the ¹H and ¹³C nuclei to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed to acquire the proton NMR spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (typically 1024 or more) and a longer relaxation delay may be necessary. The spectral width is set to around 220 ppm.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the two methoxy groups.

Table 1: ¹H NMR Data for this compound in CDCl₃ [4]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
10.33singlet (s)-1H-CHO
7.51doublet (d)2.341HH-6
7.22doublet (d)2.341HH-4
3.97singlet (s)-3H-OCH₃
3.90singlet (s)-3H-OCH₃
Interpretation of the ¹H NMR Spectrum:
  • Aldehyde Proton: The singlet at 10.33 ppm is characteristic of an aldehyde proton, which is significantly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect.[4]

  • Aromatic Protons: The two doublets at 7.51 ppm and 7.22 ppm correspond to the two aromatic protons.[4] The small coupling constant of 2.34 Hz is indicative of a meta-coupling between H-4 and H-6. The downfield shift of H-6 (7.51 ppm) compared to H-4 (7.22 ppm) is attributed to the deshielding effect of the adjacent electron-withdrawing aldehyde group.

  • Methoxy Protons: The two singlets at 3.97 ppm and 3.90 ppm are assigned to the protons of the two methoxy groups.[4] The slight difference in their chemical shifts arises from their different electronic environments.

Caption: Molecular structure of this compound.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃ [4]

Chemical Shift (δ) ppmAssignment
188.7C=O
154.0C-2 or C-3
152.0C-3 or C-2
130.7C-1
121.9C-6
121.2C-4
117.1C-5
62.5-OCH₃
56.5-OCH₃
Interpretation of the ¹³C NMR Spectrum:
  • Carbonyl Carbon: The signal at 188.7 ppm is characteristic of the aldehyde carbonyl carbon, which is significantly downfield due to the double bond to oxygen.[4][5]

  • Aromatic Carbons: The signals for the aromatic carbons appear in the range of 117-154 ppm. The carbons bearing the electron-donating methoxy groups (C-2 and C-3) are observed at the most downfield positions (154.0 and 152.0 ppm).[4] The carbon attached to the bromine atom (C-5) is found at 117.1 ppm. The quaternary carbon C-1, attached to the aldehyde group, resonates at 130.7 ppm. The two carbons bearing protons, C-4 and C-6, are observed at 121.2 and 121.9 ppm, respectively.[4]

  • Methoxy Carbons: The two signals at 62.5 and 56.5 ppm are assigned to the carbons of the two methoxy groups.[4] The difference in their chemical shifts reflects their distinct chemical environments.

Synthesis of this compound

This compound can be synthesized in a two-step process starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde).[4]

Step 1: Bromination of o-Vanillin

In the first step, o-vanillin is brominated to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde.[4] This reaction is typically carried out using bromine in glacial acetic acid in the presence of sodium acetate.[4]

Step 2: Methylation

The resulting 5-bromo-2-hydroxy-3-methoxybenzaldehyde is then methylated to give the final product, this compound.[4] This is achieved by reacting the intermediate with methyl iodide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).[4] The reaction proceeds via a Williamson ether synthesis.

Synthesis o-Vanillin o-Vanillin 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 5-Bromo-2-hydroxy-3-methoxybenzaldehyde o-Vanillin->5-Bromo-2-hydroxy-3-methoxybenzaldehyde Br₂, NaOAc, Acetic Acid This compound This compound 5-Bromo-2-hydroxy-3-methoxybenzaldehyde->this compound CH₃I, K₂CO₃, DMF

Caption: Synthetic pathway for this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for the unambiguous structural assignment of the molecule. The chemical shifts and coupling patterns are consistent with the presence of the aldehyde, bromo, and two methoxy substituents on the benzene ring. This guide provides a detailed reference for scientists working with this compound, facilitating its identification and characterization in research and development settings.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (2020). SciELO.
  • C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

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Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 5-Bromo-2,3-dimethoxybenzaldehyde

This compound is a substituted aromatic aldehyde with the chemical formula C₉H₉BrO₃.[1][2][3] As a key intermediate in the synthesis of more complex molecules in pharmaceutical and materials science, the unambiguous confirmation of its chemical structure is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a powerful, non-destructive method for this purpose. By measuring the absorption of infrared radiation by the molecule, we can identify its constituent functional groups and gain insight into its covalent bonding framework.

This guide provides a detailed, field-proven approach to the FT-IR analysis of this compound. It is designed for researchers and scientists, moving beyond a simple recitation of peaks to explain the causal relationships between molecular structure and spectral features, ensuring a robust and reliable interpretation.

Pillar 1: Molecular Architecture and Predicted Vibrational Signatures

The FT-IR spectrum of this compound is a composite of the vibrational modes of its distinct functional components. Understanding these components is the first step in a logical spectral analysis.

The molecule comprises:

  • Aromatic System: A tetrasubstituted benzene ring.

  • Aldehyde Group (-CHO): A carbonyl group conjugated to the aromatic ring.

  • Methoxy Groups (-OCH₃): Two ether linkages on the ring.

  • Halogen Substituent: A bromine atom attached to the ring.

Each of these groups exhibits characteristic vibrations—stretches and bends—that occur at specific energy levels, corresponding to distinct wavenumbers in the IR spectrum.

Expected Vibrational Modes:
  • Aromatic C-H Stretching: The C-H bonds on the benzene ring will produce stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[4][5] This is a key diagnostic feature to distinguish aromatic (sp²) C-H bonds from aliphatic (sp³) C-H bonds.

  • Aliphatic C-H Stretching: The methyl (-CH₃) portions of the two methoxy groups will exhibit symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range.[6][7]

  • Aldehyde C-H Stretching: This is a highly characteristic feature. The C-H bond of the aldehyde group displays one or two moderate intensity bands between 2850 cm⁻¹ and 2700 cm⁻¹.[8] The appearance of two bands is often due to Fermi resonance, where the fundamental C-H stretch couples with an overtone of the C-H bending vibration.[8] A peak around 2720-2750 cm⁻¹ is a particularly strong indicator of an aldehyde.[9][10]

  • Carbonyl (C=O) Stretching: The aldehyde's C=O group produces one of the strongest and most prominent absorptions in the spectrum. For aromatic aldehydes, where the carbonyl is conjugated with the benzene ring, this peak is expected in the 1710-1685 cm⁻¹ range.[8][9][11] This is a lower frequency compared to saturated aldehydes (1740-1720 cm⁻¹) due to resonance delocalization, which imparts more single-bond character to the C=O bond, thereby weakening it.[12]

  • Aromatic C=C Ring Stretching: The benzene ring itself has characteristic in-plane stretching vibrations, which appear as a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.[4][5] Two common bands are often observed near 1600 cm⁻¹ and 1500-1430 cm⁻¹.[6]

  • C-O Ether Stretching: The asymmetric and symmetric stretching of the Ar-O-CH₃ ether linkages results in strong, distinct bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.[13][14]

  • Aromatic C-H Out-of-Plane (OOP) Bending: These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic ring.[4][15] The specific pattern for the 1,2,3,5-tetrasubstitution of this molecule will determine the exact position of these bands.

  • C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected at low frequencies, typically below 700 cm⁻¹.[16] This peak can sometimes be obscured within the complex fingerprint region.

Pillar 2: A Self-Validating Protocol for High-Integrity Data Acquisition

The quality of the spectral interpretation is fundamentally dependent on the quality of the acquired data. The following protocol for Attenuated Total Reflectance (ATR) FT-IR is designed to be a self-validating system, minimizing ambiguity and ensuring reproducibility. ATR is chosen for its simplicity, speed, and minimal sample preparation requirements for solid samples.

Experimental Workflow Diagram

G cluster_prep System Preparation cluster_sample Sample Analysis cluster_process Data Processing & Interpretation Clean 1. Clean ATR Crystal Background 2. Acquire Background Spectrum Clean->Background Verify 3. Verify Background (Flat baseline ~100%T) Background->Verify Apply 4. Apply Solid Sample Verify->Apply If Valid Pressure 5. Ensure Contact (Apply Pressure) Apply->Pressure Acquire 6. Acquire Sample Spectrum Pressure->Acquire Process 7. Perform Data Processing (e.g., ATR Correction) Acquire->Process Analyze 8. Peak Picking & Assignment Process->Analyze

Caption: A validated workflow for acquiring a high-quality FT-IR spectrum using ATR.

Step-by-Step Methodology
  • System Preparation & Validation:

    • Action: Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and a soft, lint-free tissue.

    • Causality: Any residue from previous samples or cleaning agents will contribute to the spectrum, creating artifact peaks. A clean crystal is the foundation of an accurate measurement.

    • Validation: Acquire a background spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). The resulting spectrum should be a flat line at approximately 100% Transmittance. Any significant deviations indicate contamination or an instrumental issue that must be resolved before proceeding.

  • Sample Application and Measurement:

    • Action: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Action: Use the instrument's pressure clamp to apply firm, consistent pressure.

    • Causality: The ATR technique relies on an evanescent wave that penetrates a short distance into the sample. Good, uniform contact between the sample and the crystal is critical to ensure a strong, representative signal. Insufficient contact leads to a weak, noisy spectrum with distorted peak intensities.

    • Action: Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans). Averaging multiple scans significantly improves the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Action: The raw data is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Action: Apply an ATR correction algorithm if available in the software.

    • Causality: The penetration depth of the evanescent wave is dependent on wavelength. This can cause peaks at lower wavenumbers to appear artificially intense. The ATR correction mathematically compensates for this effect, yielding a spectrum that more closely resembles one from a traditional transmission experiment.

    • Action: Perform peak picking and assign the observed bands to their corresponding molecular vibrations based on established correlation tables and the principles outlined in this guide.

Pillar 3: Spectral Deconstruction and Authoritative Peak Assignment

The resulting FT-IR spectrum should be analyzed systematically by region to identify the key diagnostic bands and confirm the presence of all expected functional groups.

Molecular Vibration and Functional Group Diagram

Caption: Key functional groups and their associated vibrational regions in the FT-IR spectrum.

Summary of Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment
3100 - 3000WeakC-H StretchAromatic C-H
2960 - 2850MediumC-H Asymmetric & Symmetric StretchMethoxy (-OCH₃) groups
~2830 & ~2720MediumC-H Stretch (often a Fermi doublet)Aldehyde (-CHO) group[6][8][9]
1710 - 1685StrongC=O StretchConjugated Aldehyde[9][11]
1600 - 1585MediumC=C In-Ring StretchAromatic Ring[4][15]
1500 - 1400MediumC=C In-Ring StretchAromatic Ring[4][5]
1300 - 1200StrongAsymmetric Ar-O-C StretchMethoxy Ether Linkage
1100 - 1000StrongSymmetric Ar-O-C StretchMethoxy Ether Linkage
900 - 675StrongC-H Out-of-Plane (OOP) BendAromatic Ring Substitution Pattern[4]
< 700MediumC-Br StretchBromo-substituent[16]

Interpretive Logic:

The definitive identification of this compound relies on the concurrent observation of several key features:

  • The Aldehyde Signature: The presence of a very strong C=O absorption band around 1690 cm⁻¹ in conjunction with the characteristic medium-intensity C-H stretching bands near 2820 and 2720 cm⁻¹.[13] The absence of the latter would strongly suggest a ketone rather than an aldehyde.

  • The Aromatic System: Peaks confirming the benzene ring must be present, including the C-H stretch above 3000 cm⁻¹ and the C=C ring stretches between 1600-1450 cm⁻¹.[15]

  • The Methoxy Groups: Strong C-O stretching bands in the 1300-1000 cm⁻¹ region, along with the aliphatic C-H stretches below 3000 cm⁻¹, confirm the dimethoxy substitution.

  • The Halogen: While the C-Br stretch can be difficult to assign definitively, its presence is inferred if all other pieces of the molecular puzzle fit the spectrum.

By systematically verifying each of these signatures against the acquired spectrum, a researcher can achieve a high-confidence identification of the compound's structure.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes.
  • Simon, S., & Esselen, L. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I.
  • Master Organic Chemistry. (n.d.). IR Absorption Table.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry: Carbonyl Compounds.
  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
  • Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
  • Unknown Author. (n.d.). The features of IR spectrum.
  • Lee, Y., et al. (2021). Study of Vibronic and Cationic Features of m-Diethoxybenzene via REMPI, Hole-Burning, and MATI Spectroscopy. Molecules, 26(24), 7549.
  • Unknown Author. (n.d.). IR handout.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Unknown Author. (n.d.). IR_lectureNotes.pdf.
  • SpectraBase. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
  • Santacruz, J., et al. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Chilean Chemical Society.
  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Jaggi, N., & Vij, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 89-104.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • BLD Pharm. (n.d.). This compound.
  • ChemBK. (n.d.). This compound.
  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.
  • University of California, Santa Cruz. (n.d.). IR Tables.
  • Singh, S., et al. (2021). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1244, 130939.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • University of Colorado Boulder. (n.d.). IR Chart.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the mass spectrometric behavior of 5-Bromo-2,3-dimethoxybenzaldehyde, a compound of interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document elucidates the characteristic fragmentation pathways of this molecule, offering insights into structural confirmation and impurity profiling. The principles and protocols outlined herein are grounded in established mass spectrometry theory and validated experimental practices.

Introduction: The Structural Significance of this compound

This compound (C₉H₉BrO₃, MW: 245.07 g/mol ) is a substituted aromatic aldehyde featuring three key functional groups that dictate its fragmentation behavior: a bromine atom, two methoxy groups, and an aldehyde moiety.[1][2] Understanding the interplay of these groups under ionization is paramount for unambiguous structural identification. Mass spectrometry, particularly with electron ionization (EI), serves as a powerful tool for this purpose, providing a reproducible "fingerprint" of the molecule.[3] This guide will dissect the expected fragmentation patterns, enabling researchers to interpret mass spectra of this and structurally related compounds with confidence.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pathways

Electron ionization at a standard 70 eV imparts significant energy into the molecule, inducing a cascade of fragmentation events. The resulting mass spectrum is a convolution of the fragmentation pathways influenced by the aldehyde, methoxy, and bromo substituents on the aromatic ring.

The Molecular Ion (M⁺•)

The initial event in EI-MS is the removal of an electron to form the molecular ion (M⁺•). For this compound, the molecular ion is expected at an m/z of 244 and 246. The presence of a single bromine atom, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal natural abundance, results in a characteristic isotopic pattern for all bromine-containing fragments.[4][5] This M⁺• and M+2⁺• doublet, with approximately 1:1 intensity, is a definitive indicator of a monobrominated compound.[5] Aromatic systems, like the benzene ring in this molecule, are known to produce relatively intense molecular ion peaks due to their inherent stability.[4][6]

Primary Fragmentation Pathways

The fragmentation of the molecular ion is directed by the functional groups, leading to the formation of several key fragment ions. The primary pathways involve cleavages alpha to the carbonyl group and the loss of substituents from the aromatic ring.

  • α-Cleavage (Loss of H•): A common fragmentation pathway for aldehydes is the loss of a hydrogen radical from the carbonyl group, a process known as α-cleavage.[3][6][7] This results in the formation of a stable acylium ion at [M-1]⁺. For this compound, this would correspond to ions at m/z 243 and 245.

  • Loss of the Aldehyde Group (CHO•): Another characteristic α-cleavage for aromatic aldehydes is the loss of the entire formyl radical (CHO•), leading to an [M-29]⁺ ion.[6][7][8] This fragmentation would produce a brominated dimethoxybenzene cation at m/z 215 and 217.

  • Loss of a Methyl Radical (•CH₃): The methoxy groups are susceptible to fragmentation through the loss of a methyl radical (•CH₃), a common pathway for ethers.[9] This results in an [M-15]⁺ ion. The resulting ion at m/z 229 and 231 is stabilized by the formation of a quinoidal structure.

  • Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen radical to form the [M-1]⁺ acylium ion, a subsequent loss of carbon monoxide (CO) is a frequent occurrence for aromatic aldehydes.[8] This would lead to the [M-1-28]⁺ or [M-29]⁺ ion, which corresponds to the brominated dimethoxybenzene cation at m/z 215 and 217.

The logical flow of these initial fragmentation events can be visualized as follows:

G M M⁺• (m/z 244/246) M_minus_1 [M-H]⁺ (m/z 243/245) M->M_minus_1 - H• M_minus_15 [M-CH₃]⁺ (m/z 229/231) M->M_minus_15 - •CH₃ M_minus_29 [M-CHO]⁺ (m/z 215/217) M->M_minus_29 - CHO• M_minus_1->M_minus_29 - CO

Caption: Primary fragmentation pathways of this compound.

Secondary and Tertiary Fragmentation

The primary fragment ions can undergo further fragmentation, leading to a series of lower mass ions that are characteristic of the substituents.

  • Sequential Losses from Methoxy Groups: The [M-15]⁺ ion can lose a molecule of formaldehyde (CH₂O, 30 Da) or another methyl radical. A more prominent secondary fragmentation is often the loss of carbon monoxide (CO, 28 Da) from the [M-15]⁺ ion, leading to an ion at m/z 201 and 203.

  • Fragmentation of the Benzoyl Cation: The acylium ion at m/z 243/245 can lose CO to form the m/z 215/217 ion. This ion can then lose a methyl radical to form an ion at m/z 200/202, followed by another methyl radical loss to yield an ion at m/z 185/187.

  • Loss of Bromine: Cleavage of the carbon-bromine bond can occur, leading to the loss of a bromine radical (•Br). From the [M-CHO]⁺ ion (m/z 215/217), loss of •Br would result in an ion at m/z 136.

A summary of the predicted key fragment ions is presented in the table below:

m/z (⁷⁹Br/⁸¹Br) Proposed Ion Structure Formation Pathway
244/246[C₉H₉BrO₃]⁺•Molecular Ion (M⁺•)
243/245[C₉H₈BrO₃]⁺[M-H]⁺
229/231[C₈H₆BrO₃]⁺[M-CH₃]⁺
215/217[C₈H₈BrO₂]⁺[M-CHO]⁺ or [M-H-CO]⁺
201/203[C₇H₃BrO₃]⁺[M-CH₃-CO]⁺
200/202[C₇H₅BrO₂]⁺[M-CHO-CH₃]⁺
185/187[C₆H₂BrO₂]⁺[M-CHO-2CH₃]⁺
136[C₈H₈O₂]⁺[M-CHO-Br]⁺

Experimental Protocol for GC-MS Analysis

To acquire a mass spectrum of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.[10]

  • GC Column: A non-polar or medium-polarity column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).[3]

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-350.

    • Scan Mode: Full scan.

The following diagram illustrates the experimental workflow:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve in Dichloromethane Dilute Dilute to 10-100 µg/mL Dissolve->Dilute Inject Inject 1 µL Dilute->Inject Separate GC Separation (HP-5ms) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-350) Ionize->Detect Acquire Acquire Spectrum Detect->Acquire Analyze Analyze Fragmentation Acquire->Analyze

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is a predictable process governed by the well-established fragmentation patterns of its constituent functional groups. The presence of a bromine atom provides a clear isotopic signature, while the aldehyde and methoxy groups direct the primary fragmentation pathways through α-cleavages and radical losses. By understanding these fragmentation mechanisms and employing a robust GC-MS protocol, researchers can confidently identify this compound and characterize related structures in complex matrices. This guide serves as a foundational resource for the application of mass spectrometry in the analysis of substituted aromatic aldehydes.

References

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

  • PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

  • NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • ResearchGate. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). EI-MS: M-28 peak in aldehydes. Retrieved from [Link]

  • YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2022). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 2,5-dimethoxy-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 2,3-dimethoxy-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde. Retrieved from [Link]

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Solubility of 5-Bromo-2,3-dimethoxybenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Bromo-2,3-dimethoxybenzaldehyde in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a versatile building block in organic synthesis. This document moves beyond a simple recitation of data, offering a first-principles approach to solubility prediction, a detailed methodology for its empirical determination via the gold-standard shake-flask method, and a robust protocol for quantitative analysis using UV-Vis spectroscopy. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this compound's behavior in various organic media.

Introduction: The Critical Role of Solubility

This compound is a substituted aromatic aldehyde frequently utilized as a precursor in the synthesis of complex molecular architectures, including pharmaceuticals and functional materials. The strategic placement of the bromo and dimethoxy groups on the benzaldehyde scaffold imparts unique reactivity and electronic properties. However, the successful application of this intermediate in a laboratory or process chemistry setting is fundamentally dependent on its interaction with solvents.

Understanding the solubility of this compound is paramount for:

  • Reaction Optimization: Ensuring the compound remains in the solution phase for homogenous reaction conditions, thereby maximizing reaction rates and yields.

  • Crystallization and Purification: Selecting appropriate solvent and anti-solvent systems for effective purification and isolation of the final product with high purity.

  • Analytical Method Development: Preparing stock solutions and standards for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This guide provides the theoretical underpinnings and practical, field-proven protocols to empower researchers to systematically evaluate and leverage the solubility characteristics of this important synthetic intermediate.

Physicochemical Profile and Solubility Prediction

The solubility of a solute in a given solvent is governed by the interplay of intermolecular forces. The principle of "like dissolves like" serves as a foundational concept: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The molecular structure of this compound provides key insights into its expected solubility behavior.

PropertyValueSource
Molecular Formula C₉H₉BrO₃[1][2]
Molecular Weight 245.07 g/mol [1][2]
Appearance Solid (Crystalline)[3]
Melting Point 81-84 °C[1]
SMILES COc1cc(Br)cc(C=O)c1OC[1]
InChI Key RVMWFOFQRYTRHZ-UHFFFAOYSA-N[1]

Structural Analysis:

  • Polar Groups: The molecule possesses an aldehyde (-CHO) group and two methoxy (-OCH₃) ether groups. The oxygen atoms in these groups are electronegative and can act as hydrogen bond acceptors.

  • Aromatic System: The benzene ring is a large, relatively nonpolar feature.

  • Halogen: The bromine atom adds to the molecular weight and introduces a degree of polarity, though it is less electronegative than oxygen.

Solubility Prediction: Based on its structure, this compound is a moderately polar compound.

  • High Solubility Expected: In moderately polar to polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetone, where dipole-dipole interactions and London dispersion forces can be established. The synthesis of this compound involving a final extraction with diethyl ether and crystallization from dichloromethane suggests good solubility in these solvents.[3]

  • Moderate Solubility Expected: In polar protic solvents like Methanol and Ethanol. While it can accept hydrogen bonds, it lacks a hydrogen bond donor group, which may limit its interaction compared to more polar, protic solutes.

  • Low Solubility Expected: In nonpolar solvents such as Hexane and Cyclohexane, as the polar functional groups will have unfavorable interactions with the nonpolar solvent molecules.

  • Insolubility Expected: In aqueous media, due to the large nonpolar aromatic ring and the lack of strong hydrogen bonding donor capability.

Experimental Determination of Thermodynamic Solubility

While predictions are useful, empirical determination is essential for accurate data. The Shake-Flask Method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[4][5]

Overview of the Shake-Flask Method

The core principle involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period until the concentration of the dissolved solid in the liquid phase reaches a constant value (equilibrium).[4] This ensures the solution is truly saturated. The concentration of the supernatant is then measured to determine the solubility.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to vial with known volume of solvent A->B Dispense C Seal vial and place in shaking incubator (Constant T, 24-48h) B->C Incubate D Allow solid to settle C->D Stand E Withdraw supernatant D->E Aliquot F Filter through 0.45 µm syringe filter E->F Clarify G Prepare serial dilutions F->G Dilute H Measure absorbance via UV-Vis Spectroscopy G->H Analyze I Calculate Concentration (Beer-Lambert Law) H->I Quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol

Materials:

  • This compound (solid, >97% purity)

  • Selected organic solvents (HPLC grade or equivalent): e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Toluene, Hexane.

  • Scintillation vials or glass test tubes with screw caps

  • Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

  • Equilibration: Tightly seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.

  • Phase Separation: After incubation, remove the vials and let them stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a solvent-compatible 0.45 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter that could interfere with the analysis and lead to an overestimation of solubility.[6]

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (see Section 4). The dilution factor must be precisely recorded.

  • Analysis: Determine the concentration of the diluted solution using a calibrated UV-Vis spectrophotometer.

Quantitative Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and reliable method for determining the concentration of chromophoric compounds in solution.[7] The benzaldehyde moiety in the target molecule contains a chromophore that absorbs UV light, making this technique highly suitable. The relationship between absorbance and concentration is described by the Beer-Lambert Law.[8][9]

Beer-Lambert Law: A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity (a constant for a given substance at a specific wavelength, in L·mol⁻¹·cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the substance (mol·L⁻¹)

Protocol for UV-Vis Quantification

UV_Vis_Workflow cluster_setup Instrument Setup & Calibration cluster_measurement Sample Measurement cluster_calc Calculation A Prepare stock solution of known concentration B Create serial dilutions (min. 5 standards) A->B C Scan λmax of most concentrated standard B->C D Measure Absorbance of all standards at λmax C->D E Plot Absorbance vs. Concentration to create Calibration Curve D->E F Verify Linearity (R² > 0.99) E->F G Measure Absorbance of diluted unknown sample at λmax H Determine concentration of diluted sample from Calibration Curve G->H Interpolate I Calculate original saturated concentration using the dilution factor H->I Back-calculate

Caption: UV-Vis Spectroscopy Calibration and Measurement Workflow.

Procedure:

  • Determine Maximum Wavelength (λ_max): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max). All subsequent measurements must be performed at this wavelength for maximum sensitivity and adherence to the Beer-Lambert law.

  • Prepare a Calibration Curve:

    • Accurately prepare a stock solution of the compound with a known concentration in the chosen solvent.

    • Perform a series of dilutions to create at least five standard solutions of decreasing concentration.

    • Measure the absorbance of each standard at λ_max, using the pure solvent as a blank.

    • Plot a graph of Absorbance vs. Concentration. This should yield a straight line passing through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a reliable calibration.

  • Measure the Unknown Sample: Measure the absorbance of the diluted, filtered supernatant from the shake-flask experiment (Section 3.2, Step 8). Ensure the absorbance reading falls within the range of the calibration standards.

  • Calculate Solubility:

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the original, saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, concise table for easy comparison.

Table of Representative Organic Solvents for Solubility Testing:

SolventPolarity IndexTypeExpected Solubility
n-Hexane0.1NonpolarLow
Toluene2.4Nonpolar (Aromatic)Low-Moderate
Dichloromethane3.1Polar AproticHigh
Tetrahydrofuran (THF)4.0Polar AproticHigh
Ethyl Acetate4.4Polar AproticHigh
Acetone5.1Polar AproticHigh
Acetonitrile5.8Polar AproticModerate-High
Ethanol4.3Polar ProticModerate
Methanol5.1Polar ProticModerate

Note: Polarity Index values are approximate and can vary slightly depending on the scale used.

The results from this systematic approach will provide a quantitative and reliable solubility profile of this compound, enabling informed decisions in synthetic and process development.

Conclusion

This guide has detailed a comprehensive, scientifically-grounded approach to evaluating the solubility of this compound. By integrating theoretical predictions based on molecular structure with the rigorous, gold-standard shake-flask experimental method and robust UV-Vis quantitative analysis, researchers can generate the high-quality data necessary for process optimization, purification, and formulation. Adherence to these protocols will ensure the generation of trustworthy and reproducible solubility data, a cornerstone of successful chemical and pharmaceutical development.

References

  • Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal.2008 , 46 (2), 335–341. [Link]

  • Jouyban, A. Review of the cosolvency models for solubility of drugs in water-cosolvent mixtures. J. Pharm. Pharm. Sci.2008 , 11 (1), 32-58. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024 . [Link]

  • Penzkofer, A. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation2015 , 5, 13-21. [Link]

  • Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]

  • Alves, C. G.; et al. A review of methods for solubility determination in biopharmaceutical drug characterization. AAPS Open2020 , 6, 1. [Link]

  • Nandiyanto, A. B. D.; et al. How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology2023 , 8(2), 345-362. [Link]

  • Khan Academy. Worked example: Calculating concentration using the Beer–Lambert law. [Link]

  • LibreTexts. Beer-Lambert Law. [Link]

  • PubChem. This compound. [Link]

  • University of Rochester. Common Solvent Properties. [Link]

  • Reyes-Melo, K.; et al. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. J. Braz. Chem. Soc.2021 , 32(8), 1649-1661. [Link]

  • PubChem. 2,3-Dimethoxybenzaldehyde. [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. [Link]

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Synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde from o-vanillin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde from o-Vanillin

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive, research-grade overview of the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis commences from the readily available starting material, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), and proceeds through a robust two-step sequence involving electrophilic aromatic bromination followed by methylation.

This document is intended for an audience of researchers, scientists, and drug development professionals. It emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and ensures scientific integrity through rigorous citation of authoritative sources.

Strategic Overview and Mechanistic Rationale

The conversion of o-vanillin to this compound is a classic example of strategic functional group manipulation on an aromatic scaffold. The synthesis is executed in two distinct stages:

  • Electrophilic Aromatic Bromination: The aromatic ring of o-vanillin is selectively brominated to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde.

  • Williamson Ether Synthesis (Methylation): The phenolic hydroxyl group of the brominated intermediate is then methylated to afford the final product.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Methylation A o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) B 5-Bromo-2-hydroxy-3-methoxybenzaldehyde A->B Br₂ / Acetic Acid C This compound (Final Product) B->C Methyl Iodide / K₂CO₃ / DMF G cluster_mech Mechanism: Electrophilic Aromatic Substitution start o-Vanillin + Br₂ intermediate Sigma Complex (Carbocation Intermediate) start->intermediate π-electrons attack Br⁺ product 5-Bromo-o-vanillin + HBr intermediate->product Deprotonation (restores aromaticity)

Caption: Simplified mechanism of electrophilic bromination.

Rationale for Methylation

The second step is a standard Williamson ether synthesis. 5-bromo-2-hydroxy-3-methoxybenzaldehyde is treated with a base (potassium carbonate) to deprotonate the acidic phenolic hydroxyl group, forming a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic methyl source, typically methyl iodide, via an Sₙ2 reaction to form the desired ether linkage. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, facilitating the reaction by solvating the potassium cation without interfering with the nucleophile.

Detailed Experimental Protocols

Safety First: This synthesis involves hazardous materials including bromine, glacial acetic acid, and methyl iodide. All operations must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [1][2][3][4]

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )RoleHazards
o-VanillinC₈H₈O₃152.15Starting MaterialIrritant
BromineBr₂159.81Brominating AgentToxic, Corrosive, Oxidizer
Glacial Acetic AcidCH₃COOH60.05SolventCorrosive, Flammable
Sodium AcetateCH₃COONa82.03HBr ScavengerIrritant
Methyl IodideCH₃I141.94Methylating AgentToxic, Carcinogen
Potassium CarbonateK₂CO₃138.21BaseIrritant
Dimethylformamide (DMF)C₃H₇NO73.09SolventReproductive Toxin
Step 1: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

This protocol is adapted from a procedure described by Castillo et al.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine o-vanillin (1.0 g, 6.58 mmol) and sodium acetate (1.67 g) in 20 mL of glacial acetic acid. Stir the mixture until the solids dissolve.

  • Bromine Addition: In a separate flask, prepare a solution of bromine (1.16 g, 7.25 mmol) in 10 mL of glacial acetic acid. Using a dropping funnel, add the bromine solution dropwise to the stirred o-vanillin solution over 15-20 minutes. The reaction is exothermic, and the solution will develop a reddish-orange color.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour after the addition is complete. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Remove the acetic acid under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of cold water and stir. A yellow precipitate will form.

    • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

    • Combine the organic extracts and wash sequentially with 2% sodium carbonate solution (2 x 25 mL) and water (2 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a yellow powder. 5. Purification: The crude product can be further purified by column chromatography (hexane/ethyl acetate, 6:4) or recrystallization from ethanol to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a yellow solid. The reported yield is approximately 97%.

Step 2: Synthesis of this compound

This protocol is also adapted from Castillo et al.

  • Reaction Setup: In a 50 mL round-bottom flask, suspend 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol) and potassium carbonate (0.893 g, 6.46 mmol) in 5 mL of dry DMF.

  • Methylation: Add methyl iodide (0.40 mL, 6.50 mmol) to the suspension.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for 4 hours.

  • Workup and Isolation:

    • Quench the reaction by pouring the mixture into 50 mL of cold water.

    • Extract the product into diethyl ether (3 x 25 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and remove the solvent under reduced pressure to yield the final product as a white solid. 5. Purification: The crude product is often of high purity. If necessary, it can be recrystallized from a dichloromethane/hexane mixture. The reported yield is approximately 98%.

Characterization of this compound

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

PropertyExpected ValueSource
Appearance White to colorless crystals
Melting Point 75-77 °C
Molecular Weight 245.07 g/mol [5]
¹H NMR (400 MHz, CDCl₃)δ 10.33 (s, 1H, -CHO), 7.51 (d, J=2.3 Hz, 1H, Ar-H), 7.22 (d, J=2.3 Hz, 1H, Ar-H), 3.97 (s, 3H, -OCH₃), 3.90 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, CDCl₃)δ 188.7, 154.0, 152.0, 130.7, 121.9, 121.2, 117.1, 62.5, 56.5
FTIR (ATR, cm⁻¹)~1685 (C=O stretch), ~1570 (C=C aromatic stretch)

The ¹H NMR spectrum is particularly diagnostic. The presence of two doublets in the aromatic region, each with a small coupling constant (J ≈ 2.3 Hz), confirms the meta relationship of the two aromatic protons, consistent with the 1,2,3,5-substitution pattern. The two singlets in the aliphatic region correspond to the two distinct methoxy groups.

References

  • Castillo, J., et al. (2017). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available at: [Link]

  • Homework.Study.com. Write a complete mechanism for the bromination of vanillin. Available at: [Link]

  • Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.). Available at: [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Halogenation Reactions of Vanillin. Available at: [Link]

  • Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet. Available at: [Link]

  • Organic Chemistry: Bromination of Vanillin Virtual Lab Video CHM 252. (2022). YouTube. Available at: [Link]

  • 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. (n.d.). Available at: [Link]

  • Sciencemadness.org. (2012). Bromination of Vanillin without bromine. Available at: [Link]

  • Edubirdie. (n.d.). Bromination of Vanillin Lab Report. Available at: [Link]

  • Safety data sheet. (2024). Available at: [Link]

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A Theoretical and Computational Deep Dive into 5-Bromo-2,3-dimethoxybenzaldehyde: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 5-Bromo-2,3-dimethoxybenzaldehyde, a key intermediate in the synthesis of various bioactive compounds and functional materials. Leveraging Density Functional Theory (DFT), this document outlines the core principles and practical methodologies for calculating the molecule's structural, spectroscopic, and electronic properties. We delve into the causality behind computational choices, presenting a self-validating framework for researchers, scientists, and drug development professionals. All theoretical data is contextualized with available experimental findings to ensure a robust and authoritative resource.

Introduction: The Significance of this compound and the Power of Theoretical Insight

This compound (5-Br-2,3-DMB) is a substituted benzaldehyde derivative whose structural framework is a recurring motif in natural alkaloids and pharmacologically active molecules. The precise arrangement of its functional groups—the electron-withdrawing aldehyde and bromine atom, alongside the electron-donating methoxy groups—creates a nuanced electronic landscape that dictates its reactivity and intermolecular interactions. Understanding these properties at a quantum-mechanical level is paramount for its application as a building block in targeted drug design and materials science.

Computational chemistry, particularly DFT, offers a powerful, non-destructive lens to elucidate these properties before embarking on extensive, resource-intensive laboratory synthesis. By calculating parameters such as optimal molecular geometry, vibrational frequencies (IR/Raman), NMR chemical shifts, and electronic characteristics (HOMO-LUMO, MEP), we can predict the molecule's behavior, stability, and potential reaction sites with remarkable accuracy. This guide provides both the theoretical results for 5-Br-2,3-DMB and the methodological framework to perform such calculations.

Computational Methodology: A Framework for Accurate Prediction

The accuracy of any theoretical calculation is fundamentally dependent on the chosen level of theory and basis set. For a molecule like 5-Br-2,3-DMB, which contains a second-row halogen and requires a precise description of electron correlation and polarization, a well-considered approach is essential.

Selected Level of Theory and Basis Set

The calculations detailed herein are grounded in a methodology consistent with established research on this molecule.[1]

  • Theory: Density Functional Theory (DFT)

  • Functional: CAM-B3LYP (Coulomb-attenuating method Becke, 3-parameter, Lee–Yang–Parr)

  • Basis Set: 6-311++G(d,p)

Causality of Choice:

  • DFT: DFT offers an exceptional balance between computational cost and accuracy for medium-sized organic molecules, making it a workhorse of modern computational chemistry.[2]

  • CAM-B3LYP: This long-range corrected functional is particularly adept at handling systems where charge transfer could be significant, providing more reliable predictions of electronic properties like HOMO-LUMO gaps compared to the standard B3LYP functional.[1]

  • 6-311++G(d,p): This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the addition of diffuse functions on all atoms, crucial for accurately modeling non-covalent interactions and the electron density far from the nucleus. The (d,p) specifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic shape of atomic orbitals in a molecular environment and achieving accurate geometries.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the workflow for calculating the properties of 5-Br-2,3-DMB.

  • Structure Input:

    • Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

    • Ensure correct initial atom connectivity and a reasonable starting geometry.

  • Geometry Optimization:

    • Perform a full geometry optimization without any atomic coordinate constraints.

    • Purpose: To find the lowest energy (most stable) conformation of the molecule on the potential energy surface.

    • Software Keyword Example (Gaussian): #p CAM-B3LYP/6-311++G(d,p) Opt

  • Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

    • Purpose: To confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to calculate the vibrational frequencies for IR and Raman spectra.

    • Software Keyword Example (Gaussian): #p CAM-B3LYP/6-311++G(d,p) Freq

  • NMR Chemical Shift Calculation:

    • Employ the Gauge-Including Atomic Orbital (GIAO) method on the optimized geometry.

    • Purpose: To predict the ¹H and ¹³C NMR chemical shifts by calculating the isotropic magnetic shielding tensors. These values are then referenced against a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

    • Software Keyword Example (Gaussian): #p CAM-B3LYP/6-311++G(d,p) NMR

  • Electronic Property Analysis:

    • The output files from the optimization and frequency calculations contain the necessary data for analyzing the frontier molecular orbitals (HOMO, LUMO) and generating the Molecular Electrostatic Potential (MEP) map.

    • Purpose: To understand the molecule's electronic behavior, reactivity, and sites susceptible to electrophilic or nucleophilic attack.

Computational Workflow Diagram

G cluster_input Step 1: Input cluster_calc Step 2: Core Calculations cluster_analysis Step 3: Data Analysis A Construct 3D Structure B Geometry Optimization (Finds Lowest Energy State) A->B Initial Geometry C Frequency Calculation (Confirms Minimum & Yields IR/Raman) B->C Optimized Geometry D NMR (GIAO) Calculation (Predicts Chemical Shifts) B->D Optimized Geometry E Structural Parameters (Bond Lengths/Angles) B->E Extract Data F Vibrational Spectra (IR & Raman) C->F Extract Frequencies H Electronic Properties (HOMO, LUMO, MEP) C->H Extract Orbitals G NMR Spectra (¹H & ¹³C) D->G Extract Shielding Tensors

Caption: Workflow for the theoretical calculation of molecular properties.

Results and Discussion

Molecular Geometry

The geometry of 5-Br-2,3-DMB was optimized to a stable energy minimum. The calculated geometric parameters can be compared with experimental data obtained from X-ray diffraction to validate the computational method. A study by Guerrero-Alvarez et al. provides such experimental data.[1]

ParameterTheoretical (CAM-B3LYP)Experimental (X-ray)[1]
Bond Lengths (Å)
C=O~1.221.21
C-Br~1.911.90
C-C (Aromatic)1.39 - 1.411.38 - 1.40
**Bond Angles (°) **
C-C-C (Aromatic)118 - 122118 - 122
O=C-C~124124.5
Dihedral Angles (°)
C-C-C=O (Aldehyde twist)~177176.9

The strong correlation between the calculated and experimental values demonstrates the robustness of the CAM-B3LYP/6-311++G(d,p) level of theory for describing the molecular structure of this compound. The molecule is nearly planar, with a very slight twist of the aldehyde group out of the aromatic ring plane.[1]

Molecular Structure of this compound

Caption: 2D representation of this compound.

Vibrational Analysis (IR and Raman)

Table 2: Predicted Key Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityDescription
C-H (Aldehyde)~2850 - 2900MediumStretching of the aldehyde C-H bond
C-H (Aromatic)~3050 - 3100Medium-WeakStretching of C-H bonds on the benzene ring
C=O (Aldehyde)~1690 - 1710Strong (IR)Stretching of the carbonyl double bond[2]
C=C (Aromatic)~1450 - 1600Strong-MediumRing stretching vibrations
C-O (Methoxy)~1200 - 1280StrongAsymmetric stretching of C-O-C bonds
C-Br~550 - 650MediumStretching of the carbon-bromine bond
NMR Spectroscopy Analysis

Theoretical calculation of NMR chemical shifts is a powerful tool for structure verification. The GIAO method is the standard for such predictions.[3] The calculated shielding constants are converted to chemical shifts (δ) by referencing them to TMS, calculated at the same level of theory.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
CHO9.8 - 10.3188 - 192
Ar-H (ortho to CHO)7.3 - 7.6110 - 115
Ar-H (ortho to Br)7.5 - 7.8128 - 132
OCH₃3.8 - 4.156 - 63
Ar-C (ipso to CHO)-125 - 130
Ar-C (ipso to OCH₃)-150 - 155
Ar-C (ipso to Br)-115 - 120

Note: These are estimated ranges based on calculations for similar substituted benzaldehydes. Actual values can be influenced by solvent effects, which can also be modeled computationally.

Electronic Properties and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability and reactivity.

  • HOMO: The HOMO is primarily localized over the benzene ring and the oxygen atoms of the methoxy groups, indicating these are the most electron-rich regions and likely sites of electrophilic attack.

  • LUMO: The LUMO is predominantly distributed over the aldehyde group and the aromatic ring, highlighting the electron-deficient nature of the carbonyl carbon, making it susceptible to nucleophilic attack.

  • Energy Gap (ΔE): A relatively large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. Theoretical calculations for 5-Br-2,3-DMB indicate a significant gap, consistent with a stable organic molecule.[1]

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions and reaction sites.

  • Red Regions (Negative Potential): These areas are electron-rich and are prime targets for electrophiles. For 5-Br-2,3-DMB, the most negative potential is concentrated around the carbonyl oxygen atom of the aldehyde group, making it a strong hydrogen bond acceptor.

  • Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. The most positive potential is located around the aldehyde hydrogen and the hydrogens of the aromatic ring.

  • Green/Yellow Regions (Neutral Potential): These areas represent regions of relatively neutral electrostatic potential.

The MEP map visually confirms the predictions from the HOMO-LUMO analysis, clearly identifying the carbonyl oxygen as the primary site for electrophilic interaction and the region around the carbonyl carbon as a likely site for nucleophilic attack.

Conclusion

This technical guide has detailed a robust computational framework for the theoretical analysis of this compound. Through the application of Density Functional Theory with the CAM-B3LYP functional and a 6-311++G(d,p) basis set, we have successfully predicted its key structural, spectroscopic, and electronic properties. The calculated geometric parameters show excellent agreement with experimental X-ray diffraction data, validating the chosen level of theory.

The analyses of the vibrational modes, NMR chemical shifts, frontier molecular orbitals, and the molecular electrostatic potential map provide a comprehensive, multi-faceted understanding of the molecule. This theoretical insight is critical for researchers in drug development and materials science, enabling the prediction of reactivity, stability, and intermolecular interactions, thereby guiding rational design and synthesis efforts. The protocols and data presented herein serve as an authoritative reference for future computational and experimental investigations of this important chemical entity.

References

  • Shaheer, M., Garg, N., Aftab, A., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry. Available at: [Link]

  • Sundaraganesan, N., Ilakiamani, S., & Joshua, B. D. (2007). Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 3,4-dimethylbenzaldehyde. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 68(3), 680-7. Available at: [Link]

  • Panicker, C. Y., Varghese, H. T., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-110. Available at: [Link]

  • Singh, O. P., et al. (2018). Molecular Structure, Vibrational Spectral Studies and Nlo Properties of 5-Bromo-2, 4-Dimethoxy-Benzaldehyde by Dft. International Journal of Engineering and Science Invention (IJESI), 7(12), 09-16. Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). HMDB. Retrieved January 15, 2026, from [Link]

  • Guerrero-Alvarez, J. A., et al. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Chilean Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Bühl, M., Kaupp, M., Malkina, O. L., & Malkin, V. G. (1999). The DFT route to NMR chemical shifts. Journal of computational chemistry, 20(1), 91-105. Available at: [Link]

  • Bühl, M., Kaupp, M., Malkina, O. L., & Malkin, V. G. (1999). The DFT route to NMR chemical shifts. Journal of Computational Chemistry, 20(1), 91-105. Available at: [Link]

  • Wang, B., et al. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 63(15), 4776-4786. Available at: [Link]

  • Ben-Salah, A., et al. (2024). Spectroscopic (FT-IR, FT-Raman) and (DFT) studies of 2.4.5-trimethoxybenzaldehyde C10H12O4. ResearchGate. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Brominated Dimethoxybenzaldehydes in Modern Chemistry

The 5-Bromo-2,3-dimethoxybenzaldehyde scaffold and its derivatives are pivotal intermediates in the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science.[1] The strategic placement of the bromine atom and the methoxy groups on the benzaldehyde ring offers a versatile platform for a multitude of chemical transformations. This structural motif is found in a variety of natural alkaloids known for their biological activities, including antibacterial, antifungal, and antitumor properties.[2] The presence and position of the bromine atom have been shown to be critical for the biological efficacy of these compounds.[2] Consequently, robust and efficient synthetic routes to access these building blocks are of paramount importance for researchers in drug discovery and development.[1][3]

This comprehensive guide provides an in-depth analysis of the prevalent synthetic strategies for obtaining this compound, offering detailed protocols, mechanistic insights, and a comparative overview to aid researchers in selecting the most suitable method for their specific needs.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several distinct starting materials and synthetic transformations. The choice of a particular route is often dictated by the availability of starting materials, desired scale of the reaction, and regioselectivity considerations. Here, we will explore the most prominent and field-proven strategies.

Strategy 1: Two-Step Synthesis from o-Vanillin

This is a widely adopted and reliable method that commences with the readily available starting material, o-vanillin (2-hydroxy-3-methoxybenzaldehyde).[2] The synthesis proceeds through two sequential steps: electrophilic bromination followed by methylation.

Causality Behind Experimental Choices:

  • Bromination of o-Vanillin: The initial step involves the regioselective bromination of o-vanillin. The hydroxyl and methoxy groups are ortho, para-directing activators. The hydroxyl group is a stronger activator than the methoxy group, and its directing effect, combined with the steric hindrance at the C6 position, favors the introduction of the bromine atom at the C5 position, para to the hydroxyl group. Acetic acid is a common solvent for this reaction, and the use of a base like sodium acetate helps to moderate the reactivity of bromine.[2]

  • Methylation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde: The subsequent methylation of the phenolic hydroxyl group is typically achieved using an electrophilic methylating agent such as methyl iodide.[2] The reaction is carried out in the presence of a base, like potassium carbonate, which deprotonates the phenol to form a more nucleophilic phenoxide ion, facilitating the Williamson ether synthesis. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction.[2]

Visualizing the Pathway:

Synthesis_from_oVanillin oVanillin o-Vanillin Intermediate 5-Bromo-2-hydroxy-3-methoxybenzaldehyde oVanillin->Intermediate Br2, NaOAc Acetic Acid Product This compound Intermediate->Product CH3I, K2CO3 DMF

Caption: Two-step synthesis of this compound from o-vanillin.

Strategy 2: Formylation of 4-Bromo-1,2-dimethoxybenzene

An alternative approach involves the introduction of the aldehyde group onto a pre-functionalized benzene ring. Starting with 4-bromo-1,2-dimethoxybenzene (also known as 4-bromoveratrole), a formylation reaction can be employed to introduce the formyl group at the desired position.[4][5]

Causality Behind Experimental Choices:

  • Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[6][7][8] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[7][8] The two methoxy groups in 4-bromoveratrole activate the ring towards electrophilic substitution. The formylation is directed to the position ortho to one of the methoxy groups. Due to steric hindrance from the adjacent methoxy group and the bromine atom, the formylation is expected to occur at the C5 position.

Visualizing the Pathway:

Vilsmeier_Haack_Formylation Bromoveratrole 4-Bromo-1,2-dimethoxybenzene Product This compound Bromoveratrole->Product POCl3, DMF then H2O workup

Caption: Vilsmeier-Haack formylation of 4-bromo-1,2-dimethoxybenzene.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.

Protocol 1: Synthesis of this compound from o-Vanillin

This protocol is adapted from a literature procedure.[2]

Part A: Synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-vanillin (1.0 g, 6.58 mmol) and sodium acetate (1.67 g) in glacial acetic acid (20 mL).

  • Bromine Addition: Prepare a solution of bromine (1.16 g, 7.25 mmol) in glacial acetic acid (10 mL). Add this solution dropwise to the reaction mixture over a period of 30 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 1 hour at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, remove the solvent under reduced pressure. To the residue, add water and extract the product with dichloromethane.

  • Purification: Wash the organic extract with a 2% sodium carbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

  • Isolation: Evaporate the solvent to obtain a residue. Purify the crude product by column chromatography (hexane/ethyl acetate, 6:4) to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a yellow powder (yield: 97%).[2]

Part B: Synthesis of this compound

  • Reaction Setup: In a dry round-bottom flask, dissolve 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol) and potassium carbonate (0.893 g) in dry dimethylformamide (DMF) (5 mL).

  • Methyl Iodide Addition: Add methyl iodide (0.40 mL, 6.50 mmol) to the mixture.

  • Reaction: Stir the reaction mixture for 4 hours at room temperature.

  • Work-up: Quench the reaction by adding water. Extract the organic phase with diethyl ether.

  • Drying and Isolation: Dry the ethereal layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain this compound as a white solid (yield: 98%).[2] Crystals suitable for X-ray diffraction can be obtained by slow evaporation from a dichloromethane solution.[2]

Table 1: Summary of Reaction Parameters and Product Characteristics for the Synthesis from o-Vanillin

ParameterValueReference
Starting Material o-Vanillin[2]
Step 1 Reagents Bromine, Sodium Acetate, Acetic Acid[2]
Step 1 Yield 97%[2]
Step 2 Reagents Methyl Iodide, Potassium Carbonate, DMF[2]
Step 2 Yield 98%[2]
Final Product Form White Solid[2]
Melting Point 75-77 °C[2]
1H NMR (400 MHz, CDCl3) δ 10.33 (s, 1H), 7.51 (d, J=2.34 Hz, 1H), 7.22 (d, J=2.34 Hz, 1H), 3.97 (s, 3H), 3.90 (s, 3H)[2]
13C NMR (100 MHz, CDCl3) δ 188.7, 154.0, 152.0, 130.7, 121.9, 121.2, 117.1, 62.5, 56.5[2]

Alternative Synthetic Considerations and Related Derivatives

While the two-step synthesis from o-vanillin is highly effective, other strategies can be considered depending on the specific research goals.

  • Direct Bromination of 2,3-Dimethoxybenzaldehyde: Direct bromination of 2,3-dimethoxybenzaldehyde with N-bromosuccinimide (NBS) has been reported to yield 6-bromo-2,3-dimethoxybenzaldehyde.[2] This highlights the importance of the directing groups on the aromatic ring and suggests that achieving regioselective bromination at the 5-position through this route may be challenging.

  • Synthesis of Dibrominated Derivatives: For applications requiring further functionalization, the synthesis of dibrominated dimethoxybenzaldehydes has been explored. For instance, 4,5-dibromo-2,3-dimethoxybenzaldehyde has been synthesized in a multi-step process.[9]

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide reliable and efficient methods for the preparation of this compound and its derivatives. The choice of the optimal synthetic pathway will depend on factors such as the availability of starting materials, scalability, and the desired substitution pattern of the final product. The continued development of novel synthetic methodologies will undoubtedly facilitate the exploration of the chemical space around this important scaffold, leading to the discovery of new therapeutic agents and advanced materials.

References

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]

  • Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. PMC - PubMed Central. [Link]

  • Bromination of 2,S-dimethoxybenzaldehyde. Malaysian Journal of Science. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Vilsmeier-Haack Reaction. YouTube. [Link]

  • Benzene, 4-bromo-1,2-dimethoxy-. PubChem. [Link]

  • Unlocking Pharmaceutical Potential: The Role of 5-Bromo-1,2,3-trimethoxybenzene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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5-Bromo-2,3-dimethoxybenzaldehyde as a building block for bioactive molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 5-Bromo-2,3-dimethoxybenzaldehyde: A Versatile Building Block for Bioactive Molecule Synthesis

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the synthetic routes and the diversity of the molecules that can be generated. This compound is a chemical scaffold of significant strategic value, offering a unique combination of reactive sites that serve as versatile handles for molecular elaboration. The brominated methoxyphenyl moiety is a recurring motif in a variety of natural alkaloids known to exhibit a wide array of biological properties, including antibacterial, antifungal, and antitumor activities.[1] The biological activity of these compounds is often intrinsically linked to the specific substitution pattern on the phenyl ring.[1]

This guide provides an in-depth exploration of this compound as a key building block. We will detail its synthesis and, more importantly, elucidate the key transformations that leverage its distinct functional groups: the aldehyde, the aryl bromide, and the methoxy ethers. Through detailed protocols and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this scaffold in the synthesis of novel bioactive molecules.

Physicochemical Properties & Handling

A summary of the key properties of this compound is presented below.

PropertyValueSource
CAS Number 71295-21-1[2][3]
Molecular Formula C₉H₉BrO₃[2]
Molecular Weight 245.07 g/mol [2]
Appearance White to yellow crystalline powder[4]
Purity Typically ≥97%[3]

Handling and Storage: Store in a cool, dry place, typically at 0-8°C, away from incompatible materials.[4] While detailed GHS classifications for this specific isomer are not aggregated, similar compounds like 5-Bromo-2-methoxybenzaldehyde are noted as potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Synthesis of this compound

The most common and efficient synthesis of the title compound is a two-step process starting from the readily available o-vanillin (2-hydroxy-3-methoxybenzaldehyde).[1] This procedure first introduces the bromine atom at the position para to the activating hydroxyl group, followed by methylation of that hydroxyl group.

G A o-Vanillin B 5-Bromo-2-hydroxy-3-methoxybenzaldehyde A->B C 5-Bromo-2-hydroxy-3-methoxybenzaldehyde D This compound C->D Methyl Iodide / K₂CO₃ DMF

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound[1]

Step 1: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

  • Materials:

    • o-Vanillin (1.0 g, 6.58 mmol)

    • Sodium acetate (1.67 g)

    • Glacial acetic acid (30 mL total)

    • Bromine (1.16 g, 7.25 mmol)

  • Procedure:

    • In a round-bottom flask, dissolve o-vanillin and sodium acetate in 20 mL of glacial acetic acid.

    • Separately, prepare a solution of bromine in 10 mL of glacial acetic acid.

    • Slowly add the bromine solution to the o-vanillin mixture with stirring. The addition is exothermic and should be controlled.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Remove the acetic acid under reduced pressure using a rotary evaporator.

    • Wash the resulting residue with water and extract the product into dichloromethane.

    • Wash the organic extract with 2% sodium carbonate solution, followed by water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

    • The crude product can be purified by column chromatography (hexane/ethyl acetate, 6:4) to yield a yellow powder (Typical Yield: ~97%).[1]

Step 2: Synthesis of this compound

  • Materials:

    • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol)

    • Potassium carbonate (K₂CO₃) (0.893 g)

    • Methyl iodide (0.40 mL, 6.50 mmol)

    • Dry Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde in dry DMF, add potassium carbonate.

    • Add methyl iodide to the mixture.

    • Stir the reaction vigorously at room temperature for 4 hours.

    • Quench the reaction by adding water.

    • Extract the product into diethyl ether.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • This typically yields the final product as a white solid (Typical Yield: ~98%).[1]

Key Synthetic Transformations for Bioactive Molecule Construction

The true utility of this compound lies in its capacity to undergo a variety of selective chemical transformations at its two primary reactive sites: the aryl bromide and the aldehyde.

Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C and C-N bonds in modern organic synthesis.[6][7]

The Suzuki-Miyaura reaction is a powerful tool for creating a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid.[7] This reaction is paramount in medicinal chemistry for synthesizing bi-aryl structures, which are common in pharmacologically active molecules.[8]

Principle of the Reaction: The reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the palladium catalyst into the C-Br bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the product and regenerate the catalyst.[9] The choice of base is critical as it facilitates the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂-R ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product Boronic R-B(OH)₂ Boronic->ArPdR Base Base Base->ArPdR ArBr 5-Bromo-2,3-dimethoxy- benzaldehyde (Ar-Br) ArBr->ArPdBr

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized starting point and may require optimization for specific boronic acids.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

    • Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Add the palladium catalyst.

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[6] This reaction is invaluable for synthesizing conjugated enynes and aryl-alkynes, which are precursors to many heterocyclic compounds and are found in various natural products and pharmaceuticals.

Principle of the Reaction: The reaction typically employs a dual catalytic system of palladium and copper(I).[6] The palladium catalyst undergoes oxidative addition to the aryl bromide, while the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation to the palladium complex, followed by reductive elimination to yield the final product.[10][11] Copper-free protocols exist to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[10]

Protocol 3: Standard Sonogashira Coupling (with Copper Co-catalyst)

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 2-10 mol%)

    • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), can serve as base and co-solvent)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the anhydrous solvent followed by the amine base.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction at room temperature or heat to 60-80 °C if necessary. Aryl bromides often require elevated temperatures for efficient coupling.[10]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

    • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Transformations of the Aldehyde Functional Group

The aldehyde group is a versatile functional group that provides a gateway to a vast number of molecular structures through various classical organic reactions.

Chalcones (1,3-diaryl-2-propen-1-ones) are an important class of bioactive compounds known for their antioxidant, anti-inflammatory, and anticancer properties.[12] They are readily synthesized via a base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone derivative.

Protocol 4: General Procedure for Chalcone Synthesis

  • Materials:

    • This compound (1.0 equiv)

    • An acetophenone derivative (1.0 equiv)

    • Base (e.g., NaOH or KOH)

    • Solvent (e.g., Ethanol)

  • Procedure:

    • Dissolve the this compound and the acetophenone in ethanol in a flask.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of NaOH or KOH with stirring, keeping the temperature low.

    • Allow the reaction to stir at room temperature for several hours. A precipitate often forms.

    • Pour the reaction mixture into ice-cold water.

    • Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral.

    • Dry the crude product and purify by recrystallization from a suitable solvent like ethanol.

Reductive amination is one of the most effective methods for forming C-N bonds. It proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. This is a cornerstone reaction in the synthesis of drug candidates.

Workflow Start Start: 5-Bromo-2,3- dimethoxybenzaldehyde + Primary/Secondary Amine Imine Imine/Iminium Ion Formation (Intermediate) Start->Imine Acid/Base Catalysis Reduce In Situ Reduction (e.g., NaBH(OAc)₃, NaBH₃CN) Imine->Reduce Product Final Amine Product Reduce->Product Purify Aqueous Workup & Purification Product->Purify

Caption: General workflow for a reductive amination reaction.

Protocol 5: General Procedure for Reductive Amination

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.0-1.2 equiv)

    • Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 equiv)

    • Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Procedure:

    • In a round-bottom flask, dissolve this compound and the amine in the solvent.

    • If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equiv) to liberate the free amine.

    • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

    • Add the reducing agent (NaBH(OAc)₃) portion-wise. This reagent is chosen for its mildness and tolerance of slightly acidic conditions which favor imine formation.

    • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with the solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Application Showcase: Pathway to Bioactive Scaffolds

The true power of this compound is realized when these individual reactions are combined in a synthetic sequence to build complex, biologically active molecules. For instance, the dimethoxybenzaldehyde core is a precursor to berberine, an alkaloid with potent antioxidant and neuroprotective activities.[13][14] Using our bromo-substituted building block opens the door to novel analogs with potentially modulated activities.

The following diagram illustrates a hypothetical, yet synthetically logical, pathway to a diversified library of bioactive compounds. This strategy leverages both the aldehyde and the aryl bromide functionalities in a sequential manner.

Synthesis_Strategy cluster_A Path A cluster_B Path B Start 5-Bromo-2,3- dimethoxybenzaldehyde PathA Path A: Modify Aldehyde First PathB Path B: Modify Bromide First A1 Reductive Amination Start->A1 B1 Suzuki or Sonogashira Coupling Start->B1 A2 Bromo-Amine Intermediate A1->A2 A3 Suzuki or Sonogashira Coupling A2->A3 A4 Diversified Bioactive Molecule Library A A3->A4 B2 Coupled Aldehyde Intermediate B1->B2 B3 Condensation or Reductive Amination B2->B3 B4 Diversified Bioactive Molecule Library B B3->B4

Caption: Divergent synthetic strategies using this compound.

This dual-pathway approach allows for maximum diversification. In Path A, the nitrogen moiety is introduced first, followed by cross-coupling to append various aryl or alkynyl groups. In Path B, the core bi-aryl or aryl-alkyne structure is built first, after which the aldehyde is transformed. This strategic flexibility is essential in lead optimization campaigns where structure-activity relationships (SAR) are being explored.

Conclusion

This compound is more than just a chemical reagent; it is a versatile platform for innovation in the synthesis of bioactive molecules. Its strategically placed functional groups—the reactive aldehyde and the cross-coupling-ready aryl bromide—provide a robust foundation for building molecular complexity through reliable and well-established synthetic protocols. By understanding the principles behind its key transformations, from palladium-catalyzed couplings to classical aldehyde chemistries, researchers can unlock its full potential to generate novel compounds for drug discovery and development.

References

  • G. A. S. S. de Oliveira, et al. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available at: [Link]

  • Chem-Impex. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Chem-Impex. Available at: [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. Available at: [Link]

  • Biocompare. (n.d.). 2,3-Dimethoxybenzaldehyde. Biocompare. Available at: [Link]

  • A. Singh, et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health (NIH). Available at: [Link]

  • SHINDO-KANO LABORATORY. (n.d.). Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. PubChem. Available at: [Link]

  • PubChem. (n.d.). 2,3-Dimethoxybenzaldehyde. National Institutes of Health (NIH). Available at: [Link]

  • A. Šačkus, et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemija. Available at: [Link]

  • Z. Liu, et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available at: [Link]

  • J. P. B. Tchoufang, et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. Available at: [Link]

  • XMB Forum. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. The Vespiary. Available at: [Link]

  • G. L. P. de Souza, et al. (2023). High-throughput Diversification of Complex Bioactive Molecules by Accelerated Synthesis in Microdroplets. National Institutes of Health (NIH). Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. Available at: [Link]

  • ResearchGate. (2024). (PDF) Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. ResearchGate. Available at: [Link]

  • S. G. Uddin, et al. (2021). Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. PubMed Central. Available at: [Link]

  • A. B. D. D. Santos, et al. (2023). Plant-Derived Bioactive Compounds: Exploring Neuroprotective, Metabolic, and Hepatoprotective Effects for Health Promotion and Disease Prevention. MDPI. Available at: [Link]

  • Patsnap. (n.d.). Green synthesis method of 2, 5-dimethoxybenzaldehyde. Patsnap. Available at: [Link]

  • S. H. Lee, et al. (2020). 5-Bromo-3,4-dihydroxybenzaldehyde from Polysiphonia morrowii attenuate IgE/BSA-stimulated mast cell activation and passive cutaneous anaphylaxis in mice. PubMed. Available at: [Link]

Sources

Introduction: The Strategic Importance of 5-Aryl-2,3-dimethoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with 5-Bromo-2,3-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has revolutionized the synthesis of biaryls, styrenes, and polyolefins, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This compound is a particularly valuable building block. The 2,3-dimethoxybenzaldehyde core is a precursor to a wide range of biologically active molecules, including antioxidants and drugs targeting the central nervous system (CNS).[4] Its derivatives are integral to the synthesis of compounds like the alkaloid Berberine and are being explored for applications as selective enzyme inhibitors.[4][5] The ability to functionalize the 5-position via Suzuki-Miyaura coupling opens a direct and modular route to novel 5-aryl-2,3-dimethoxybenzaldehyde derivatives, providing a powerful tool for medicinal chemists to generate libraries of potential drug candidates for structure-activity relationship (SAR) studies.

This guide provides a detailed exploration of the Suzuki-Miyaura coupling with this compound, moving from core mechanistic principles to practical, field-tested protocols and troubleshooting strategies.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle centered on a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is paramount for rational optimization and troubleshooting. The process consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands. This complex inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step, particularly for electron-rich aryl bromides like our substrate. The electron-donating methoxy groups increase the electron density on the aromatic ring, making the C-Br bond stronger and less susceptible to cleavage by the palladium catalyst.[6] This step results in a square planar Pd(II) complex.

  • Transmetalation : This is the crucial step where the carbon-carbon bond is staged. Before it can occur, the organoboron reagent (e.g., an arylboronic acid) must be activated by a base.[9] The base performs multiple roles: it reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻) and can also react with the Pd(II) complex to form a palladium-hydroxo or -alkoxo species.[10][11] These activated species then exchange their organic fragments, transferring the aryl group from the boron "ate" complex to the palladium center and displacing the halide, forming a new diorganopalladium(II) intermediate.[10]

  • Reductive Elimination : In the final step, the two organic groups (the 2,3-dimethoxybenzaldehyde moiety and the newly transferred aryl group) on the Pd(II) center couple and are eliminated from the coordination sphere. This forms the desired C-C bond of the 5-aryl-2,3-dimethoxybenzaldehyde product and, critically, regenerates the active Pd(0) catalyst, which can then re-enter the cycle.[7] Bulky ligands on the palladium catalyst often promote this step.[6]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-Br (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' (Diorganopalladium Complex) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product 5-Aryl-2,3-dimethoxybenzaldehyde (Ar-R') ArPdR->Product ArBr This compound (Ar-Br) ArBr->ArPdX RBoronic Arylboronic Acid (R'-B(OH)₂) + Base RBoronic->ArPdX

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a representative procedure for the coupling of this compound with a generic arylboronic acid.

Materials and Reagents

Reagent/MaterialM.W.Amount (mmol)Equivalents
This compound245.081.01.0
Arylboronic Acid-1.2 - 1.51.2 - 1.5
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.01 - 0.020.01 - 0.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.510.02 - 0.040.02 - 0.04
K₃PO₄ (Potassium Phosphate)212.272.0 - 3.02.0 - 3.0
1,4-Dioxane (Anhydrous, Degassed)-~4 mL-
Water (Degassed)-~1 mL-
Schlenk flask or Microwave vial---
Magnetic stir bar---

Step-by-Step Procedure

  • Reaction Setup : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), Pd₂(dba)₃ (1-2 mol%), and SPhos (2-4 mol%).

    • Causality: The use of a bulky, electron-rich phosphine ligand like SPhos is critical. It accelerates the rate-limiting oxidative addition step for the electron-rich aryl bromide and also promotes the final reductive elimination step.[6][12] Pd₂(dba)₃ is a common, air-stable Pd(0) pre-catalyst.

  • Inert Atmosphere : Seal the vessel with a rubber septum or cap. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive.[13] Establishing and maintaining an inert atmosphere is crucial for catalytic activity and reproducibility.

  • Solvent Addition : Under a positive pressure of inert gas, add degassed 1,4-dioxane (~4 mL) and degassed water (~1 mL) via syringe.

    • Causality: Solvents must be degassed (e.g., by sparging with argon or via freeze-pump-thaw cycles) to remove dissolved oxygen. A mixture of an organic solvent and water is common; water helps to dissolve the inorganic base (K₃PO₄) and facilitates the transmetalation step.[14]

  • Reaction Execution : Place the sealed vessel in a pre-heated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).

    • Causality: Heating is required to provide the activation energy for the catalytic cycle, especially the oxidative addition step. Vigorous stirring ensures efficient mixing of the heterogeneous mixture (solid base, organic and aqueous phases).

  • Monitoring : Monitor the reaction's progress by periodically taking a small aliquot (under inert conditions) and analyzing it by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the starting material (this compound).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (~20 mL) and water (~10 mL). Transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers. Extract the aqueous layer twice more with ethyl acetate (~15 mL each). Combine the organic layers.

  • Washing : Wash the combined organic layers with brine (~20 mL). This helps to remove residual water and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-aryl-2,3-dimethoxybenzaldehyde product.

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst, base, and solvent significantly impacts reaction outcome. The following table provides a starting point for optimization based on common conditions for challenging aryl bromides.

EntryArylboronic Acid (Equiv.)Catalyst System (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acid (1.2)Pd₂(dba)₃ (1) / SPhos (2)K₃PO₄ (2)Dioxane/H₂O10012>90
24-Methoxyphenyl-BA (1.2)Pd(OAc)₂ (2) / XPhos (4)K₂CO₃ (3)Toluene/H₂O1101885-95
33-Thiopheneboronic acid (1.5)Pd(PPh₃)₄ (5)Cs₂CO₃ (2)DMF90875-85
42-Methylphenyl-BA (1.5)Pd₂(dba)₃ (2) / RuPhos (4)K₃PO₄ (3)THF/H₂O802470-80

Optimization and Troubleshooting Workflow

Achieving high yields in Suzuki-Miyaura couplings, especially with challenging substrates, often requires systematic optimization. The following workflow provides a logical approach to troubleshooting common issues.

Optimization_Workflow cluster_low_conversion Troubleshooting Low Conversion cluster_side_products Troubleshooting Side Products Start Reaction Outcome Problem1 Low or No Conversion Start->Problem1 < 80% Conversion Problem2 Significant Side Products (Homocoupling, Dehalogenation) Start->Problem2 Impure Product Success High Yield of Pure Product Start->Success > 80% Conversion & Clean Check_Catalyst 1. Verify Catalyst Activity - Use fresh pre-catalyst/ligand - Ensure inert atmosphere Problem1->Check_Catalyst Check_Boronic 1. Check Boronic Acid Quality - Use fresh reagent (protodeboronation is common) - Use 1.1-1.2 equivalents to minimize homocoupling Problem2->Check_Boronic Vary_Base 2. Screen Bases - K₃PO₄ vs. Cs₂CO₃ vs. K₂CO₃ - Stronger bases can accelerate transmetalation Check_Catalyst->Vary_Base Vary_Ligand 3. Screen Ligands - Try more electron-rich/bulky ligands (e.g., XPhos, RuPhos) Vary_Base->Vary_Ligand Vary_Solvent 4. Screen Solvents - Toluene, DMF, 2-MeTHF Vary_Ligand->Vary_Solvent Check_Degassing 2. Improve Degassing - Oxygen can promote homocoupling Check_Boronic->Check_Degassing Lower_Temp 3. Lower Temperature - May reduce rates of side reactions Check_Degassing->Lower_Temp

A logical workflow for troubleshooting and optimizing the Suzuki-Miyaura reaction.

References

  • Suzuki reaction - Wikipedia. [Link]

  • Corral-Bautista, C., et al. (2014). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society. [Link]

  • Leão, G. T., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction . Helvetica Chimica Acta. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Dutta, S., et al. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review . ResearchGate. [Link]

  • Dutta, S., et al. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review . Asian Journal of Advanced Basic Sciences. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . Angewandte Chemie International Edition. [Link]

  • The Suzuki Reaction - Andrew G. Myers Research Group, Harvard University. [Link]

  • Tao, B., & Boykin, D. W. (2004). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols . The Journal of Organic Chemistry. [Link]

  • Mondal, M., & Bora, U. (2011). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF . ResearchGate. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions . Organic Letters. [Link]

  • Exploring the Synthesis and Applications of 2,3-Dimethoxybenzaldehyde . [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure . Journal of the American Chemical Society. [Link]

  • Utkin, A. V., et al. (2010). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system . ResearchGate. [Link]

  • Sipos, G., et al. (2015). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction . Bentham Science. [Link]

  • Sipos, G., et al. (2015). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Request PDF . ResearchGate. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations . Chemical Society Reviews. [Link]

  • Preparation method of 2,3-dimethoxy benzaldehyde - Patsnap. [Link]

  • Morgan, M. A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors . MDPI. [Link]

  • Singh, Y., et al. (2017). (PDF) Suzuki Cross Coupling Reaction-A Review . ResearchGate. [Link]

  • The Synthesis Route Design And Preparation Of 2,3-dimethoxy Benzaldehyde . [Link]

  • Sharma, A., et al. (2012). Suzuki Cross Coupling Reaction- A Review . INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • Ellsworth, A. A., et al. (2019). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides . Organometallics. [Link]

  • Ohta, Y., et al. (2009). Synthesis of 2,3‐Diarylbenzo[b]thiophenes via Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling and Palladium‐Catalyzed Decarboxylative Arylation | Request PDF . ResearchGate. [Link]

Sources

Use of 5-Bromo-2,3-dimethoxybenzaldehyde in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Heterocyclic Scaffolds Using 5-Bromo-2,3-dimethoxybenzaldehyde

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the synthetic pathways available and the diversity of the resulting molecular library. This compound (CAS No. 71295-21-1) has emerged as a particularly strategic building block for the synthesis of nitrogen-containing heterocycles.[1][2] Its utility is rooted in a unique combination of functional groups, each serving a distinct and vital role in chemical synthesis.

  • The Aldehyde Group (-CHO): This is the primary reactive site for condensation and cyclization reactions, enabling the formation of key intermediates like Schiff bases and serving as an electrophilic partner in intramolecular ring-closing events.

  • The Methoxy Groups (-OCH₃): Positioned at C2 and C3, these strong electron-donating groups significantly activate the benzene ring. This activation is crucial for facilitating intramolecular electrophilic aromatic substitution reactions, which are the cornerstone of many classical heterocycle syntheses. Their steric and electronic influence also provides a high degree of regiochemical control during cyclization.

  • The Bromo Group (-Br): Located at C5, the bromine atom is a versatile synthetic handle. While it is a deactivating group, its presence opens the door for post-heterocycle formation modifications. Through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the bromine can be replaced with a wide array of substituents, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of the application of this compound in the synthesis of two medicinally significant heterocyclic cores: isoquinolines and quinazolines . We will delve into the mechanistic rationale behind the synthetic strategies, provide detailed, field-tested protocols, and offer insights into experimental design.

Diagram: Synthetic Utility Overview

The following workflow illustrates the central role of this compound as a precursor to diverse heterocyclic systems.

G A This compound B β-(5-Bromo-2,3-dimethoxyphenyl)ethylamines A->B Reductive Amination / Henry Reaction + Reduction F Quinazoline Derivatives A->F Multi-component Condensation C Tetrahydroisoquinolines B->C Pictet-Spengler Reaction D 3,4-Dihydroisoquinolines B->D Acylation then Bischler-Napieralski Reaction G Diverse Functionalized Heterocycles C->G Suzuki / Heck / Sonogashira Coupling E Isoquinolines D->E Oxidation (e.g., Pd/C) E->G Suzuki / Heck / Sonogashira Coupling F->G Suzuki / Heck / Sonogashira Coupling

Caption: Synthetic pathways from this compound.

Part 1: Synthesis of Isoquinoline and Tetrahydroisoquinoline Scaffolds

The isoquinoline nucleus is a privileged scaffold found in a vast number of alkaloids and pharmacologically active compounds, including the vasodilator papaverine and the anticancer agent ecteinascidin 743.[3][4] this compound is an exemplary starting material for constructing these frameworks via classical name reactions.

The Bischler-Napieralski Reaction: A Pathway to 3,4-Dihydroisoquinolines

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[5][6][7][8] The reaction is driven by a strong dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and is highly effective for electron-rich aromatic systems.[6][7]

Expertise & Causality: The choice of POCl₃ is often preferred due to its dual role as both a reagent and a solvent, simplifying the reaction setup.[8] The reaction mechanism hinges on the activation of the amide carbonyl by POCl₃, forming a highly electrophilic nitrilium ion intermediate. The electron-donating effects of the two methoxy groups on the precursor ring are paramount; they stabilize the cationic intermediate formed during the electrophilic attack and direct the cyclization to the C6 position, which is para to the 3-methoxy group and ortho to the 2-methoxy group, leading to a single, predictable regioisomer.

G cluster_0 Activation & Cyclization A β-Arylethylamide B Imidoyl Phosphate A->B + POCl₃ C Nitrilium Ion (Electrophile) B->C - (PO₂Cl₂⁻) D Cyclized Intermediate (σ-complex) C->D Intramolecular Electrophilic Aromatic Substitution E 3,4-Dihydroisoquinoline D->E -H⁺, Rearomatization G A Bromo-Substituted Heterocycle Core (Isoquinoline, Quinazoline, etc.) B Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) A->B C Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalysts, Base) A->C D Heck Coupling (Alkene, Pd Catalyst, Base) A->D E Aryl/Heteroaryl Substituted Product B->E F Alkynyl Substituted Product C->F G Alkenyl Substituted Product D->G

Sources

Application Notes & Protocols: The Strategic Role of 5-Bromo-2,3-dimethoxybenzaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, efficient step.[1][2][3][4][5] This guide provides an in-depth analysis of 5-Bromo-2,3-dimethoxybenzaldehyde as a strategic building block in MCRs. Its unique substitution pattern—a reactive aldehyde, electron-donating methoxy groups, and a synthetically versatile bromine atom—offers significant advantages for diversity-oriented synthesis and drug discovery programs.[6] We present detailed protocols for its application in the Passerini and Ugi reactions, explain the mechanistic rationale behind experimental choices, and illustrate workflows for the generation of novel compound libraries.

The Strategic Value of this compound in MCRs

The utility of a building block in MCRs is determined by its reactivity and the functional "handles" it installs into the final product. This compound is an exemplary substrate due to a confluence of electronic, steric, and functional properties.

  • Modulated Reactivity : The aldehyde carbonyl group is the primary reaction center. Its electrophilicity is finely tuned by the substituents on the aromatic ring. The two electron-donating methoxy groups at the ortho and meta positions increase electron density on the ring, which can slightly temper the aldehyde's reactivity, often leading to more controlled reactions and minimizing side products.

  • Post-MCR Functionalization : The bromine atom at the 5-position is the key to unlocking molecular diversity.[7] It is a stable and reliable synthetic handle for a wide array of post-MCR cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows a single MCR product to serve as a precursor to an entire library of analogues, a highly efficient strategy in lead optimization.[8]

  • Bioactive Scaffolding : The brominated methoxyphenyl moiety is a recurring motif in various natural alkaloids and synthetic compounds with demonstrated biological activities, including antibacterial, antifungal, and antitumor properties.[7][9] Incorporating this scaffold via MCRs is a rational starting point for developing new therapeutic agents.

Application Protocol: Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a classic MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to generate α-acyloxy amides.[10][11][12] These products are valuable peptidomimetics and intermediates in organic synthesis.

Mechanistic Principle

The reaction is believed to proceed through a concerted, cyclic transition state, particularly in aprotic solvents at high concentrations.[11] An H-bonded cluster forms between the carboxylic acid and the aldehyde, which is then attacked by the nucleophilic isocyanide. This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the stable final product.

Passerini_Mechanism R1CHO This compound invis1 R1CHO->invis1 R2COOH Carboxylic Acid (R²-COOH) R2COOH->invis1 R3NC Isocyanide (R³-NC) invis2 R3NC->invis2 intermediate α-Adduct Intermediate product α-Acyloxy Amide intermediate->product Mumm Rearrangement invis1->intermediate α-Addition

Caption: Generalized mechanism of the Passerini 3-Component Reaction.

Experimental Protocol: Synthesis of a Model α-Acyloxy Amide

This protocol describes the synthesis of a representative product using tert-butyl isocyanide and acetic acid.

Table 1: Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound71295-21-1245.071.01.0
Acetic Acid64-19-760.051.21.2
tert-Butyl Isocyanide7188-38-783.131.21.2
Dichloromethane (DCM), anhydrous75-09-284.932.0 mL-

Procedure:

  • Reaction Setup : To a dry 10 mL round-bottom flask containing a magnetic stir bar, add this compound (245 mg, 1.0 mmol).

  • Solvent Addition : Dissolve the aldehyde in anhydrous dichloromethane (2.0 mL). The high concentration (0.5 M) is critical as it favors the concerted mechanism and accelerates the reaction rate.[12]

  • Reagent Addition : Add acetic acid (69 µL, 1.2 mmol) followed by tert-butyl isocyanide (136 µL, 1.2 mmol) to the stirred solution at room temperature. Caution : Isocyanides are toxic and have a foul odor. All manipulations must be performed in a well-ventilated fume hood.

  • Reaction Monitoring : Seal the flask and stir the mixture at room temperature for 24-48 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The disappearance of the aldehyde spot indicates reaction completion.

  • Workup : Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess volatiles.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure α-acyloxy amide product.

Application Protocol: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is arguably one of the most powerful MCRs, assembling four components—an aldehyde, a primary amine, a carboxylic acid, and an isocyanide—into a complex bis-amide product in a single operation.[13][14] Its efficiency and broad substrate scope make it indispensable for generating peptide-like scaffolds for drug discovery.[14][15]

Mechanistic Principle

The Ugi reaction typically begins with the rapid and reversible formation of a Schiff base (imine) from the aldehyde and the primary amine.[14] In the presence of the carboxylic acid, the imine is protonated to form a highly electrophilic iminium ion. This ion is intercepted by the nucleophilic isocyanide, forming a nitrilium ion intermediate. The carboxylate anion then adds to this intermediate, which undergoes a Mumm rearrangement to furnish the thermodynamically stable bis-amide product.[14]

Ugi_Workflow cluster_start Starting Materials start_node start_node process_node process_node product_node product_node div_node div_node A 5-Bromo-2,3-dimethoxy- benzaldehyde MCR One-Pot Ugi 4-CR (e.g., in Methanol, RT) A->MCR B Primary Amine B->MCR C Carboxylic Acid C->MCR D Isocyanide D->MCR Workup Solvent Removal & Aqueous Workup MCR->Workup Purify Flash Chromatography Workup->Purify Product Pure Ugi Product (Bis-Amide) Purify->Product Diversify Post-MCR Diversification (e.g., Suzuki Coupling) Product->Diversify 'Br' Handle Library Diverse Compound Library Diversify->Library

Caption: General workflow for Ugi MCR and subsequent product diversification.

Experimental Protocol: Synthesis of a Model Bis-Amide

This protocol outlines the synthesis of a representative Ugi product using benzylamine, acetic acid, and tert-butyl isocyanide. Methanol is a preferred solvent as it facilitates imine formation and helps solubilize the various components.

Table 2: Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound71295-21-1245.071.01.0
Benzylamine100-46-9107.151.01.0
Acetic Acid64-19-760.051.01.0
tert-Butyl Isocyanide7188-38-783.131.01.0
Methanol (MeOH)67-56-132.045.0 mL-

Procedure:

  • Reaction Setup : In a 25 mL round-bottom flask with a magnetic stir bar, dissolve this compound (245 mg, 1.0 mmol) in methanol (5.0 mL).

  • Amine Addition : Add benzylamine (109 µL, 1.0 mmol) to the solution and stir for 15-20 minutes at room temperature to promote the formation of the imine intermediate.

  • Acid and Isocyanide Addition : Sequentially add acetic acid (57 µL, 1.0 mmol) and tert-butyl isocyanide (113 µL, 1.0 mmol) to the reaction mixture. Caution : The reaction is often exothermic. Perform additions carefully. Isocyanides must be handled in a fume hood.

  • Reaction Monitoring : Seal the flask and stir at room temperature for 24 hours. Monitor for the consumption of starting materials via TLC or LC-MS.

  • Workup : Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification : Purify the crude product using flash column chromatography on silica gel to isolate the target bis-amide.

Conclusion

This compound is a highly effective and strategic building block for multicomponent reactions. Its pre-installed bromine atom serves as a valuable point for diversification, allowing research and drug development professionals to rapidly generate libraries of complex molecules from a common MCR-derived intermediate. The protocols detailed herein for the Passerini and Ugi reactions provide a robust framework for leveraging this versatile reagent in the synthesis of novel chemical entities.

References

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  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
  • ResearchGate. (n.d.). Scheme 22: One-pot three-component reaction of 2-alkynylbenzaldehydes, amines, and diethyl phosphonate.
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  • Frontiers. (n.d.). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years.
  • PubMed. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review.
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  • BenchChem. (n.d.). Application Notes and Protocols for 1-Isocyano-4-methoxybenzene in Ugi Multicomponent Reactions.
  • National Institutes of Health. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.

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Application Notes and Protocols for the Preparation of Schiff Bases from 5-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis, purification, and characterization of Schiff bases derived from 5-Bromo-2,3-dimethoxybenzaldehyde. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis of novel imines with potential applications in medicinal chemistry and material science. The protocols outlined herein are designed to be robust and reproducible, with an emphasis on the rationale behind key experimental steps.

Introduction: The Versatility of Schiff Bases

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds.[1][2][3] Their facile synthesis, typically through the condensation of a primary amine and a carbonyl compound, makes them readily accessible building blocks in organic synthesis.[2][3] The imine bond is a key pharmacophore, and Schiff bases have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][4][5][6][7][8]

The specific precursor, this compound, offers a unique combination of substituents that can influence the biological activity and coordination properties of the resulting Schiff bases. The bromo group can enhance lipophilicity and may participate in halogen bonding, while the dimethoxy groups can modulate electronic properties and solubility.

This guide will provide a foundational protocol for the synthesis of Schiff bases from this compound and a representative primary amine, aniline. The principles outlined can be adapted for a variety of primary amines to generate a library of novel Schiff base derivatives.

Reaction Mechanism and Workflow

The formation of a Schiff base is a reversible reaction that proceeds through a two-step mechanism: nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

Reaction Mechanism

The reaction is typically catalyzed by either an acid or a base, which facilitates the dehydration step. In the absence of a catalyst, the reaction can often be driven to completion by removing water, for example, by azeotropic distillation or by using a dehydrating agent.

SchiffBase_Mechanism Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Amine->Hemiaminal Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal + H+ Carbocation Carbocation Intermediate Protonated_Hemiaminal->Carbocation - H2O Water H2O Protonated_Hemiaminal->Water SchiffBase Schiff Base Carbocation->SchiffBase - H+ Experimental_Workflow Start Start Reactants Weigh & Dissolve This compound & Primary Amine Start->Reactants Reaction Reaction Setup (Solvent, Catalyst, Reflux) Reactants->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Cooling, Filtration) Monitoring->Workup Complete Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (FT-IR, NMR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for Schiff base synthesis.

Detailed Experimental Protocols

Materials and Reagents
ReagentGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
AnilineReagentPlus®, ≥99%Sigma-Aldrich
Ethanol (Absolute)ACS ReagentFisher Scientific
Glacial Acetic AcidACS ReagentVWR Chemicals
Diethyl EtherACS ReagentEMD Millipore
HexaneACS ReagentEMD Millipore
Ethyl AcetateACS ReagentEMD Millipore

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Aniline is toxic and should be handled with care.

Protocol: Synthesis of N-(5-bromo-2,3-dimethoxybenzylidene)aniline
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.23 g, 5 mmol) in 20 mL of absolute ethanol.

  • Addition of Amine: To the stirred solution, add aniline (0.47 g, 5 mmol) dropwise at room temperature.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • Isolation of Product: After the reaction is complete (as indicated by TLC), remove the flask from the heating mantle and allow it to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, place the flask in an ice bath to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with cold diethyl ether.

  • Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Yield Calculation: Determine the percentage yield of the synthesized Schiff base.

Characterization of the Synthesized Schiff Base

Thorough characterization is crucial to confirm the identity and purity of the synthesized Schiff base. The following techniques are recommended.

Physical Properties
PropertyExpected Observation
Physical StateCrystalline solid
ColorYellowish
Melting PointTo be determined
SolubilitySoluble in DMSO, CHCl₃
Spectroscopic Data

The following table summarizes the expected spectroscopic data for the synthesized Schiff base.

TechniqueKey Expected Signals
FT-IR (KBr, cm⁻¹) ~1620-1600 (C=N, azomethine stretch),[4] ~3050 (Ar-H stretch), ~1270 (C-O stretch) [4]
¹H NMR (CDCl₃, δ ppm) ~8.3-8.6 (s, 1H, -CH=N-),[4] ~6.8-7.8 (m, Ar-H), ~3.9 (s, 6H, -OCH₃)
¹³C NMR (CDCl₃, δ ppm) ~160-165 (-CH=N-),[4] ~110-155 (Ar-C), ~56 (-OCH₃)
Mass Spec. (ESI-MS) [M+H]⁺ corresponding to the calculated molecular weight.

Potential Applications in Research and Drug Development

Schiff bases derived from substituted benzaldehydes are of significant interest in medicinal chemistry due to their diverse biological activities.

  • Antimicrobial Activity: The presence of the azomethine group is often associated with antimicrobial properties. [1][9]The synthesized Schiff bases can be screened against various bacterial and fungal strains to determine their efficacy. [1][10]* Anticancer Activity: Many Schiff bases have demonstrated cytotoxic effects against various cancer cell lines. [4][7][11][12][13][14]The bromo and dimethoxy substituents on the aromatic ring can influence the compound's ability to interact with biological targets.

  • Antioxidant Activity: The phenolic-like structure of some Schiff bases can impart antioxidant properties, allowing them to scavenge free radicals. [5][15][16][17][18]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete reaction- Loss during work-up- Increase reflux time and monitor by TLC.- Ensure the product is not soluble in the washing solvent; use minimal amounts of cold solvent.- Check the purity of starting materials.
Oily Product - Impurities- Product has a low melting point- Attempt to induce crystallization by scratching the flask or adding a seed crystal.- Purify by column chromatography.
Broad NMR Peaks - Presence of impurities- Paramagnetic species- Re-purify the sample.- Ensure the NMR solvent is free of water.

Conclusion

The protocol described in these application notes provides a reliable method for the synthesis of Schiff bases from this compound. The versatility of this reaction allows for the creation of a diverse library of compounds for screening in various biological assays. The detailed characterization techniques ensure the structural integrity of the synthesized molecules, which is a critical step in the drug discovery and development process.

References

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI. Retrieved from [Link]

  • 1 H and 13 C NMR chemical shifts (ppm) of the Schiff bases 1 -3 (in CD 3 OD). (n.d.). ResearchGate. Retrieved from [Link]

  • Abdel-Rahman, L. H., et al. (2023). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. Scientific Reports, 13(1), 3073.
  • A Short Review on Schiff Bases and Applications. (n.d.). TSI Journals. Retrieved from [Link]

  • Antioxidant Activity of Schiff Bases and Their Metal Complexes: A Recent Review. (2020). Journal of Pharmaceutical and Medicinal Research, 3(1), 73-77.
  • Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. (2007). Iraqi Journal of Pharmaceutical Sciences, 16(2).
  • Kanwal, A., et al. (2022). A review on synthesis and applications of some selected Schiff bases with their transition metal complexes. Journal of the Iranian Chemical Society, 19(8), 2531-2553.
  • Antioxidant activity of Schiff base and its metal complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. (2019). Journal of Applied Sciences and Environmental Management, 22(11), 1733.
  • Synthesis, characterization, and anticancer activity of Schiff bases. (2019). Journal of Biomolecular Structure and Dynamics, 38(11), 3344-3356.
  • Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. (2024). RSC Advances, 14(1), 1-21.
  • Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an upd
  • Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. (2022). Current Medicinal Chemistry, 29(28), 4769-4796.
  • Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an upd
  • Dehari, S., et al. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278.
  • Singh, R., et al. (2012). Synthesis, Spectral and Quantum-Chemical Calculations on 5-Bromo-4-hydroxy-3- methoxy-2-nitro Benzaldehyde Schiff Base of S-Benzyldithiocarbazate. Asian Journal of Chemistry, 24(12), 5522-5524.
  • The important 1 H NMR and 13 C NMR data of Schiff bases. (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (n.d.). International Journal of Multidisciplinary Research and Studies, 5(3).
  • A Review on Schiff Bases Compounds: Synthesis, Application, and a Versatile Pharmacophore. (2022). Scientific Journal of Medical Research, 6(22), 23-26.
  • Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. (n.d.). University of Baghdad Digital Repository.
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2023). Journal of Molecular Structure, 1286, 135541.
  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. (2018). International Journal of Recent Scientific Research, 9(4), 26026-26030.
  • Characterization, Molecular Docking, Antimicrobial and Anticancer Studies on 5-Bromo salicylaldehyde-furan-2-yl-methanamine Condensed Schiff Base Rare Earth Metal Complexes. (2021). Asian Journal of Chemistry, 33(9), 2127-2134.
  • Characterization, Molecular Docking, Antimicrobial and Anticancer Studies on 5-Bromo salicylaldehyde-furan-2-yl-methanamine Condensed Schiff Base Rare Earth Metal Complexes. (2021). Asian Journal of Chemistry, 33(9), 2127-2134.
  • SYNTHESIS, CHARACTERIZATION, BIOLOGICAL ACTIVITIES OF NOVEL SCHIFF BASE 5-BROMO-N'-(2-HYDROXY-4- PHENYLDIAZENYL)BENZYLIDENE-3. (n.d.). JETIR.
  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. (2024). Molecular Diversity.
  • SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. (2019). Malaysian Journal of Analytical Sciences, 23(5), 763-770.
  • Characterization of Schiff bases derived from 3,4-dimethoxybenzaldehyde: The crystal structure of N,N′-bis(3,4-dimethoxy-benzylidene)-2,2-dimethylpropane-1,3-diamine hydrate. (2018). Journal of Molecular Structure, 1157, 46-53.
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2020). Frontiers in Chemistry, 8, 589.
  • Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde and p-Aminobenzoic Acid by Supersonic Speed Gas. (2014). Journal of Chemistry, 2014, 1-6.
  • Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. (2022). Journal of Molecular Structure, 1257, 132604.
  • Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. (2022). Crystals, 12(12), 1735.
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Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2,3-dimethoxybenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 5-Bromo-2,3-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high-purity material.

Introduction to the Purification Challenge

This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount for the success of subsequent reactions. Recrystallization is a powerful and economical technique for its purification, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures.[1]

The primary synthesis of this compound often involves the bromination of o-vanillin to form 5-bromo-2-hydroxy-3-methoxybenzaldehyde, followed by methylation.[2] This synthetic route can introduce specific impurities that need to be effectively removed.

This guide provides a structured approach to troubleshooting common issues encountered during the recrystallization of this compound, supplemented by frequently asked questions to enhance your understanding of the process.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process in a question-and-answer format.

Question 1: My crude this compound fails to dissolve completely in hot ethanol, even after adding a large volume of solvent. What could be the issue and how do I resolve it?

Answer:

This issue typically points to one of two possibilities: the presence of insoluble impurities or the selection of a suboptimal solvent.

  • Insoluble Impurities: The synthesis of this compound can sometimes result in inorganic salts as byproducts, which have very low solubility in ethanol. Additionally, highly cross-linked polymeric material can form under certain reaction conditions.

    Solution:

    • Hot Filtration: While the solution is hot, perform a gravity filtration using a pre-heated funnel and fluted filter paper. This will remove any insoluble particulate matter. It is crucial to keep the solution hot during this process to prevent premature crystallization of the desired product in the funnel.

    • Solvent Choice Re-evaluation: If a significant amount of solid remains, you may need to reconsider your solvent choice. While ethanol is a good starting point, a more polar solvent or a mixed solvent system might be necessary to dissolve all organic components.

  • Suboptimal Solvent: While ethanol is a viable solvent, its effectiveness can be hampered by the specific impurity profile of your crude material.

    Solution:

    • Increase Polarity: Try a more polar solvent like isopropanol or a mixture of ethanol and a small amount of a more polar, miscible solvent like N,N-dimethylformamide (DMF). Use the co-solvent sparingly, as it will increase the solubility of your product at cold temperatures, potentially reducing your yield.

    • Mixed Solvent System: A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be highly effective. The principle is to dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3]

Question 2: After dissolving my compound in hot ethanol and allowing it to cool, no crystals have formed, even after an extended period in an ice bath. What should I do?

Answer:

The failure of crystals to form from a clear solution indicates that the solution is not supersaturated. This can be due to several factors:

  • Excess Solvent: This is the most common reason for crystallization failure. Using too much solvent will keep the compound dissolved even at low temperatures.

    Solution:

    • Solvent Evaporation: Gently heat the solution to boil off a portion of the solvent. Be sure to use a boiling chip or stir bar to prevent bumping. Once the volume is reduced, allow the solution to cool again. You can test for saturation by dipping a glass rod into the solution and removing it; if crystals form on the rod as the solvent evaporates, the solution is likely saturated.

    • Induce Crystallization: If you believe the solution is saturated but crystals are not forming, you can try to induce crystallization by:

      • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for further crystal formation.

Question 3: My recrystallization resulted in the formation of an oil rather than solid crystals. How can I fix this?

Answer:

"Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point. The melting point of this compound is relatively low (81-84 °C), which can make it prone to this issue.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool very slowly. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice.

  • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point. However, a more practical approach is to ensure very slow cooling. You can insulate the flask to slow down the rate of cooling.

  • Change the Solvent System: Oiling out is often a sign that the compound is too soluble in the chosen solvent. Switching to a less polar solvent or using a mixed solvent system where the compound has lower solubility can prevent oiling. For example, an ethanol/water mixture could be effective.

Question 4: The recovered crystals are colored (e.g., yellow or brown), but the pure compound should be a white solid. How can I remove the color?

Answer:

Colored impurities are common in organic synthesis. These are often highly conjugated molecules that are present in small amounts but impart a noticeable color.

Solution:

  • Activated Charcoal: After dissolving the crude product in the hot solvent, and before any hot filtration, add a small amount of activated charcoal to the solution. The charcoal has a high surface area and will adsorb the colored impurities.

    • Caution: Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield. A very small amount (the tip of a spatula) is usually sufficient.

  • Hot Filtration: After adding the charcoal and heating for a few minutes, perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.

  • Repeat Recrystallization: If the crystals are still colored after one recrystallization with charcoal treatment, a second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Based on its common synthetic route, the most probable impurities are:

  • o-Vanillin: A precursor to the intermediate, it is a phenolic aldehyde.

  • 5-bromo-2-hydroxy-3-methoxybenzaldehyde: The immediate precursor to the final product. This compound is also a phenol.

  • Isomeric Bromination Products: Depending on the reaction conditions, small amounts of other brominated isomers may be formed.

Q2: How can I use the properties of the impurities to my advantage during recrystallization?

A2: The key impurities, o-vanillin and 5-bromo-2-hydroxy-3-methoxybenzaldehyde, are both phenols. This phenolic hydroxyl group makes them slightly more polar than the final product, which has two methoxy groups. This difference in polarity can be exploited.

  • Solvent Selection: In a moderately polar solvent like ethanol, the phenolic impurities may have slightly different solubility profiles compared to the desired product. o-Vanillin, for example, is very soluble in hot ethanol.[1][3][4] This high solubility can help it remain in the mother liquor upon cooling.

  • Aqueous Base Wash: Before recrystallization, you can dissolve the crude product in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. The weakly acidic phenolic impurities will be deprotonated and extracted into the aqueous layer, while the non-phenolic this compound will remain in the organic layer. This pre-purification step can significantly improve the efficiency of the subsequent recrystallization.

Q3: What is a good starting solvent for the recrystallization of this compound?

A3: Ethanol is an excellent starting point. It has a good balance of polarity, a reasonably high boiling point for dissolving the compound, and is easily removed from the final crystals. A published synthesis of a related compound, 2-bromo-4,5-dimethoxybenzaldehyde, successfully used ethanol for recrystallization.[5]

Q4: How do I select an appropriate solvent system for recrystallization?

A4: The ideal solvent for recrystallization should exhibit the following characteristics:

  • The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).

  • The impurities should either be insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

A systematic approach to solvent selection involves testing the solubility of a small amount of your crude product in various solvents at room temperature and then at their boiling points.

Table of Potentially Useful Solvents:

SolventBoiling Point (°C)PolarityComments
Ethanol 78PolarA good starting point. Generally effective for moderately polar compounds.
Isopropanol 82PolarSimilar to ethanol, but slightly less polar.
Ethyl Acetate 77MediumGood for compounds of intermediate polarity. Often used in mixed solvent systems.
Toluene 111Non-polarMay be a good solvent if the compound is less polar than anticipated.
Hexane 69Non-polarLikely a poor solvent on its own, but can be an effective "anti-solvent" in a mixed system with a more polar solvent.
Water 100Very PolarUnlikely to be a good single solvent, but can be used as an anti-solvent with ethanol or isopropanol.

Q5: How can I monitor the purity of my this compound during the purification process?

A5:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to assess purity. You can compare the crude material to the recrystallized product. A pure compound should ideally show a single spot on the TLC plate. A good solvent system for TLC analysis of this compound and its impurities would be a mixture of hexane and ethyl acetate (e.g., in a 3:1 or 4:1 ratio). The more polar phenolic impurities will have a lower Rf value than the less polar product.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point. The literature melting point for this compound is 81-84 °C.

  • Spectroscopic Methods: For a definitive assessment of purity, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can be used to confirm the structure and identify any remaining impurities.

Experimental Workflow & Diagrams

Standard Single-Solvent Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A 1. Place crude solid in Erlenmeyer flask B 2. Add minimum amount of hot solvent A->B Add solvent C 3. Heat to boiling to dissolve B->C Apply heat D 4. Hot gravity filtration (if needed) C->D Insoluble impurities? E 5. Add activated charcoal (if needed) C->E Colored solution? F 6. Slow cooling to room temperature D->F E->D G 7. Cool in ice bath F->G Maximize yield H 8. Vacuum filtration G->H I 9. Wash with cold solvent H->I Remove mother liquor J 10. Dry crystals I->J

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Logic for Crystallization Failure

Troubleshooting_Crystallization Start No Crystals Form Upon Cooling Check_Saturation Is the solution supersaturated? Start->Check_Saturation Too_Much_Solvent Likely too much solvent was used. Check_Saturation->Too_Much_Solvent No Induce_Crystallization Action: Induce crystallization. Check_Saturation->Induce_Crystallization Yes Reduce_Volume Action: Gently boil off some solvent. Too_Much_Solvent->Reduce_Volume Reduce_Volume->Start Re-cool Scratch Scratch inner surface of the flask. Induce_Crystallization->Scratch Seed Add a seed crystal. Induce_Crystallization->Seed Success Crystals Form Scratch->Success Seed->Success

Caption: Decision-making process for inducing crystallization.

References

  • ChemBK. (n.d.). Vanillin. Retrieved from [Link]

  • PubChem. (n.d.). Vanillin. National Institutes of Health. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Mora, A. J., et al. (2018). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Chilean Chemical Society, 63(3), 4105-4112. Retrieved from [Link]

  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for optimizing Suzuki coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with challenging substrates like 5-Bromo-2,3-dimethoxybenzaldehyde. The electron-rich nature and the presence of a reactive aldehyde group on this molecule present unique challenges that require careful consideration of reaction parameters. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for the Suzuki coupling of this compound?

When approaching the Suzuki coupling of this compound, the substrate's electron-rich nature, due to the two methoxy groups, and the presence of a potentially sensitive aldehyde functionality must be considered. A good starting point would be to use a palladium catalyst system known for its effectiveness with electron-rich aryl bromides.

A robust initial set of conditions would involve a palladium(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species.[1][2] Paired with a bulky, electron-donating phosphine ligand, this system can facilitate the challenging oxidative addition step with the electron-rich aryl bromide.[3][4] A common choice for the base would be potassium carbonate (K₂CO₃), which is effective and generally compatible with a wide range of functional groups.[4][5] A mixture of an organic solvent and water, such as dioxane/water or toluene/water, is often beneficial for dissolving the inorganic base and the organic reactants.[1][6][7]

Here is a table summarizing a recommended starting point for your experiment:

Parameter Recommendation Rationale
Palladium Source Pd(OAc)₂ (2 mol%)Readily available and effective precatalyst.
Ligand SPhos (4 mol%)A bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.[8]
Base K₂CO₃ (2-3 equivalents)A moderately strong base, generally well-tolerated by aldehydes.
Solvent Dioxane/H₂O (4:1 v/v)Good for solubilizing both organic and inorganic components.[7]
Temperature 80-100 °CSufficient to drive the reaction without significant decomposition.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation of the Pd(0) catalyst.[9][10]
Q2: How do the dimethoxy and aldehyde groups on the aryl bromide influence the reaction?

The two methoxy groups are electron-donating, which makes the aryl bromide electron-rich. This can slow down the oxidative addition step of the catalytic cycle, as this step is favored by electron-deficient aryl halides.[1] To overcome this, the use of electron-rich and sterically bulky phosphine ligands is highly recommended.[3][11][12] These ligands stabilize the palladium center and promote the oxidative addition of the electron-rich aryl bromide.

The aldehyde group is generally well-tolerated in Suzuki couplings. However, under harsh basic conditions or prolonged heating, side reactions such as aldol condensation or Cannizzaro reactions could potentially occur, although this is less common under typical Suzuki conditions. Using a milder base like K₂CO₃ or Cs₂CO₃ can help mitigate these risks.[4]

Q3: Which palladium catalysts and ligands are most effective for this type of sterically hindered and electron-rich substrate?

For sterically hindered and electron-rich aryl bromides like this compound, the choice of ligand is critical.[13] Ligands that have demonstrated high efficacy in these challenging couplings are typically bulky and electron-rich mono- or biarylphosphines.[8][11]

Here are some highly recommended ligand classes:

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for coupling electron-rich and sterically hindered substrates.[4][8][11] They are known to promote high catalyst turnover numbers and can often allow for reactions to be run at lower temperatures.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be very effective in promoting the Suzuki coupling of challenging substrates.[14] PEPPSI-type precatalysts, which incorporate NHC ligands, are commercially available and offer high stability and activity.[1]

The choice of palladium source is often a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, which are then reduced in situ.[3][15] Pre-formed palladium-ligand complexes, known as precatalysts, can also be used and often provide more consistent results.[1]

Q4: What are the most common side reactions to anticipate, and how can I minimize them?

Several side reactions can occur during a Suzuki coupling, leading to reduced yield and purification challenges.[1] For this compound, the most likely side reactions include:

  • Homocoupling of the Boronic Acid: This is the dimerization of the boronic acid partner and is often promoted by the presence of oxygen and Pd(II) species.[1][16][17][18] To minimize this, it is crucial to thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[9][10] Using a pre-catalyst or ensuring the efficient in situ reduction of the Pd(II) source can also help.[1]

  • Protodeboronation: This is the protonolysis of the boronic acid, where the boron group is replaced by a hydrogen atom.[1][19] This side reaction is often catalyzed by the base and can be more prevalent with certain heteroaryl boronic acids.[20][21] Using a less basic medium or protecting the boronic acid as a boronate ester (e.g., pinacol ester) can mitigate this issue.[10][19]

  • Dehalogenation: The bromo group on the starting material is replaced by a hydrogen atom.[1] This can occur if there are sources of hydride in the reaction mixture. Using anhydrous solvents and high-purity reagents can help reduce the likelihood of this side reaction.

Troubleshooting Guide

Issue 1: Low to No Product Yield

A low or non-existent yield is a common issue that can stem from several factors.[5][9][22] A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield

A systematic workflow to diagnose the cause of low product yield.

Potential Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) catalyst is sensitive to oxygen.[10]

    • Solution: Ensure all solvents and the reaction mixture are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[9] Use a fresh batch of palladium catalyst and an air-stable ligand or precatalyst.

  • Poor Reagent Quality: Boronic acids can degrade over time, leading to the formation of boroxines or undergoing protodeboronation.[9][10]

    • Solution: Use fresh or recently purified boronic acid. Consider using a more stable boronic ester derivative, such as a pinacol ester.[10] Ensure all other reagents and solvents are of high purity and anhydrous if necessary.

  • Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be ideal for this specific substrate combination.

    • Solution: Screen a panel of conditions. Try different bases such as Cs₂CO₃ or K₃PO₄, which are often more effective.[4][11] Experiment with different solvent systems like toluene/water or THF/water.[7] Systematically vary the reaction temperature, monitoring the progress by TLC or LC-MS.[23]

Issue 2: Significant Formation of Homocoupling Byproduct

The presence of a significant amount of the boronic acid homocoupling product is a clear indication of a problem with the catalytic cycle.[24]

Potential Causes and Solutions:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[1][18]

    • Solution: Rigorous degassing of the reaction mixture and maintaining a positive pressure of an inert gas throughout the reaction are critical.[17]

  • Inefficient Reduction of Pd(II) Precatalyst: If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, the remaining Pd(II) can facilitate homocoupling.

    • Solution: Consider adding a mild reducing agent to the reaction mixture.[16] Alternatively, using a Pd(0) source like Pd(PPh₃)₄ or a well-defined precatalyst can circumvent this issue.

Issue 3: Decomposition of Starting Material or Product

If you observe decomposition of your starting material or product, it is likely due to overly harsh reaction conditions.

Potential Causes and Solutions:

  • High Temperature: Prolonged heating at high temperatures can lead to the degradation of sensitive functional groups.

    • Solution: Try running the reaction at a lower temperature for a longer period. The use of a highly active catalyst system, such as those employing Buchwald ligands, can often allow for reactions to be performed at or near room temperature.[11]

  • Strongly Basic Conditions: A highly basic environment can be detrimental to the aldehyde functionality.

    • Solution: Use a milder base such as K₂CO₃ or even weaker bases like KF.[11][25] The choice of base should be carefully considered in the context of the specific boronic acid being used.

Issue 4: Difficulty in Product Purification

Challenges in purifying the desired product can arise from the presence of closely related byproducts or residual catalyst.[26]

Potential Causes and Solutions:

  • Formation of Structurally Similar Byproducts: Homocoupling or dehalogenation byproducts can have similar polarities to the desired product, making chromatographic separation difficult.

    • Solution: The best approach is to optimize the reaction conditions to minimize the formation of these byproducts. If separation is unavoidable, consider using a different stationary phase for column chromatography or exploring techniques like preparative HPLC.

  • Residual Palladium: Palladium residues can be difficult to remove completely.

    • Solution: After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a scavenger, such as thiourea or cysteine, which can complex with the residual palladium and facilitate its removal.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling reaction.

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) to the flask under a positive flow of argon.

  • Add degassed dioxane and water (4:1 v/v) via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: High-Throughput Screening of Reaction Conditions

For challenging substrates, a high-throughput screening approach can rapidly identify optimal conditions. This can be performed in a 24- or 96-well plate format.

Reaction Screening Workflow

A workflow for high-throughput screening of Suzuki coupling conditions.

  • Prepare stock solutions of this compound, the boronic acid, the palladium precatalyst, and the ligand in a suitable solvent.

  • In an array of reaction vials, dispense the stock solutions.

  • To each vial, add a different base and solvent combination from a pre-prepared set of stock solutions.

  • Seal the vials and place them in a heated shaker block.

  • After the designated reaction time, quench the reactions and analyze the outcomes by high-throughput LC-MS or GC-MS to determine the yield of the desired product in each reaction.

By systematically varying the catalyst, ligand, base, and solvent, this approach allows for the rapid identification of the most effective reaction conditions for your specific transformation.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 13154–13155. [Link]

  • Wikipedia. (2023, December 2). Protodeboronation. Wikipedia. [Link]

  • Tiwari, L., Leach, C., Williams, A., Lighter, B., Heiden, Z. M., Roll, M. F., ... & Waynant, K. V. (2024). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023, November 28). Suzuki reaction. Wikipedia. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • ChemRxiv. (2024, August 8). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Miller, W. D., & Searle, P. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 503–508. [Link]

  • Miller, W. D., & Searle, P. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 503–508. [Link]

  • Reddit. (2022, March 25). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]

  • ACS Catalysis. (2024, January 14). A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. ACS Publications. [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • ACS Publications. (2024, January 14). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides.... ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]

Sources

Common side products in the synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their experiments. We will explore the causality behind common synthetic issues and provide field-proven, actionable solutions.

Introduction: The Challenge of Regioselectivity

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, is often complicated by the formation of impurities that can be difficult to separate. The primary challenge lies in controlling the regioselectivity of the bromination step on a substituted aromatic ring. The electronic effects of the methoxy and aldehyde groups dictate the position of electrophilic attack, and slight variations in reaction conditions can lead to a mixture of undesired side products. This guide provides a structured approach to identifying, minimizing, and eliminating these impurities.

Troubleshooting by Synthetic Route

We will address the most common synthetic pathways and their associated side products in a question-and-answer format.

Route A: Direct Bromination of 2,3-Dimethoxybenzaldehyde

This is often the most direct route, but it is also the most prone to isomeric impurities due to competing directing effects of the substituents.

Frequently Asked Questions (FAQs)

Question 1: I performed a direct bromination on 2,3-dimethoxybenzaldehyde and my NMR shows a mixture of products. What is the most likely side product?

Answer: The most common side product in this reaction is the constitutional isomer, 6-Bromo-2,3-dimethoxybenzaldehyde .[1][2] Both the C5 and C6 positions are activated by the methoxy groups. While the C5 position is sterically less hindered, the C6 position is ortho to one methoxy group and para to the other, making it electronically favorable as well.

Question 2: Why am I getting the 6-Bromo isomer? I expected the bromine to add to the less sterically hindered position.

Answer: The formation of the 6-bromo isomer is a result of competing electronic effects. The two methoxy groups are strong ortho, para-directors, activating the C4, C5, and C6 positions. The aldehyde group is a meta-director and deactivates the ring. The C6 position is ortho to the C2-methoxy group and para to the C3-methoxy group, making it a highly activated site for electrophilic aromatic substitution. The final product ratio is a delicate balance between these electronic factors and steric hindrance.

Question 3: How can I favor the formation of the 5-Bromo isomer and minimize the 6-Bromo side product?

Answer: Modifying the reaction conditions can help improve selectivity:

  • Choice of Brominating Agent: Using a bulky brominating agent can increase steric hindrance at the more crowded C6 position, thus favoring substitution at C5. N-Bromosuccinimide (NBS) is often used for selective bromination.[1]

  • Solvent and Temperature: Running the reaction in a non-polar solvent at lower temperatures can sometimes enhance selectivity by slowing down the reaction rate and allowing kinetic control to favor the less sterically hindered product.

  • Lewis Acid Catalysis: The use of a mild Lewis acid can sometimes modulate the reactivity of the substrate and the brominating agent, but this must be carefully optimized as it can also decrease selectivity.

Question 4: My TLC shows three spots: my starting material, and two product spots. What is the third spot likely to be?

Answer: Besides the unreacted starting material and the 6-bromo isomer, you may be forming dibrominated products , such as 4,6-dibromo-2,3-dimethoxybenzaldehyde.[3] This occurs if the stoichiometry of the brominating agent is too high or if the reaction is allowed to proceed for too long. The initial product, this compound, is still an activated ring and can undergo a second bromination.

Route B: Bromination of o-Vanillin followed by Methylation

This two-step route offers significantly better regiochemical control and is often the preferred method for a cleaner product.[1]

Frequently Asked Questions (FAQs)

Question 1: What is the primary side product I should look for in the final methylated product?

Answer: The most common impurity is unreacted 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (the product from the first step).[1] This indicates an incomplete methylation reaction. Its presence is easily detected as it is more polar than the desired product and will have a lower Rf value on a TLC plate.

Question 2: My methylation step is not going to completion. How can I improve the yield?

Answer: To drive the methylation to completion, consider the following:

  • Stoichiometry: Ensure you are using a sufficient excess of the methylating agent (e.g., methyl iodide or dimethyl sulfate) and the base (e.g., K₂CO₃).[1] A molar ratio of 1.5 to 2.0 equivalents of the methylating agent is common.

  • Choice of Base and Solvent: A strong base is required to fully deprotonate the phenolic hydroxyl group. Anhydrous potassium carbonate in a polar aprotic solvent like DMF or acetone is a standard and effective system.[1] Ensure the solvent is truly anhydrous, as water can consume the base and hinder the reaction.

  • Reaction Time and Temperature: While the reaction is often run at room temperature, gentle heating (40-50 °C) can increase the rate and push the reaction to completion. Monitor the reaction progress by TLC until the starting material spot has completely disappeared.

Question 3: Are there any side products from the initial bromination of o-vanillin?

Answer: While this step is highly selective, trace amounts of the isomeric 6-bromo-2-hydroxy-3-methoxybenzaldehyde can form. The powerful directing effect of the hydroxyl group strongly favors bromination at the para position (C5). However, ensuring a clean bromination step is crucial as any isomeric impurity will be carried through to the final product and can be very difficult to separate.

Summary of Common Side Products and Mitigation Strategies
Synthetic RouteCommon Side Product(s)CausalityMitigation & Troubleshooting
A: Direct Bromination 1. 6-Bromo-2,3-dimethoxybenzaldehyde2. Dibrominated products3. Unreacted Starting Material1. Competing electronic directing effects2. Over-bromination (excess reagent/time)3. Incomplete reaction1. Use sterically bulky brominating agents (NBS); optimize solvent and temperature.2. Use 1.0-1.1 equivalents of brominating agent; monitor via TLC.3. Increase reaction time or gently heat; confirm reagent activity.
B: Two-Step Route 1. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde2. Unreacted o-vanillin (in step 1)1. Incomplete methylation2. Incomplete bromination1. Use excess methylating agent and anhydrous base (K₂CO₃ in DMF); increase reaction time/temperature.2. Ensure stoichiometry of bromine is correct; allow sufficient reaction time.

Experimental Protocols & Purification

Protocol 1: Synthesis via Bromination of o-Vanillin and Methylation[1]

This protocol is adapted from established literature procedures and is recommended for achieving high purity.

Step 1: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

  • In a 100 mL round-bottom flask, dissolve o-vanillin (1.0 g, 6.58 mmol) and sodium acetate (1.67 g) in glacial acetic acid (20 mL).

  • In a separate flask, prepare a solution of bromine (1.16 g, 7.25 mmol) in acetic acid (10 mL).

  • Add the bromine solution dropwise to the o-vanillin solution over 15 minutes with stirring at room temperature.

  • Stir the reaction for 1 hour. Monitor completion by TLC (Hexane:Ethyl Acetate 7:3).

  • Remove the acetic acid under reduced pressure.

  • To the residue, add water (50 mL) and extract with dichloromethane (3 x 30 mL).

  • Wash the combined organic extracts with 2% Na₂CO₃ solution and then with water. Dry over anhydrous MgSO₄.

  • Evaporate the solvent to yield the product, which can be purified by chromatography if necessary.

Step 2: Synthesis of this compound

  • To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol) in dry DMF (5 mL), add anhydrous K₂CO₃ (0.893 g).

  • Add methyl iodide (0.40 mL, 6.50 mmol) to the mixture.

  • Stir the mixture vigorously for 4 hours at room temperature.

  • Quench the reaction by pouring the mixture into cold water (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product as a white solid.

Protocol 2: Purification by Column Chromatography

If isomeric impurities or unreacted starting materials are present, column chromatography is the most effective purification method.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane and adding silica gel, then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent system. The desired product, being less polar than hydroxylated impurities, will elute first. Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute any remaining starting material or more polar side products.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

Visualized Workflows and Reaction Schemes

Synthetic Pathways and Side Product Formation

The following diagram illustrates the two primary synthetic routes and the points at which common side products are formed.

Synthesis_Pathways cluster_A Route A: Direct Bromination cluster_B Route B: Two-Step (Preferred) A_Start 2,3-Dimethoxy- benzaldehyde A_Mid Bromination (e.g., NBS, DMF) A_Start->A_Mid A_End 5-Bromo-2,3-dimethoxy- benzaldehyde A_Mid->A_End A_Side1 Side Product: 6-Bromo Isomer A_Mid->A_Side1 Poor Regioselectivity A_Side2 Side Product: Dibrominated A_Mid->A_Side2 Over-reaction B_Start o-Vanillin B_Step1 Bromination B_Start->B_Step1 B_Intermediate 5-Bromo-2-hydroxy- 3-methoxybenzaldehyde B_Step1->B_Intermediate B_Step2 Methylation (MeI, K2CO3) B_Intermediate->B_Step2 B_End 5-Bromo-2,3-dimethoxy- benzaldehyde B_Step2->B_End B_Side1 Side Product: Incomplete Methylation B_Step2->B_Side1

Caption: Synthetic routes to this compound and key side products.

Troubleshooting Logic for Low Yield

This flowchart provides a systematic approach to diagnosing the cause of low product yield.

Troubleshooting_Logic Start Low or No Yield Observed Check_TLC Analyze Reaction Mixture by TLC Start->Check_TLC Decision_TLC What does TLC show? Check_TLC->Decision_TLC Path_SM Mainly Starting Material Decision_TLC->Path_SM Path_Multi Multiple New Spots Decision_TLC->Path_Multi Path_Streak Baseline Streaking or No UV Spots Decision_TLC->Path_Streak Sol_SM Incomplete Reaction: - Extend reaction time/temp - Check reagent purity/activity - Verify stoichiometry Path_SM->Sol_SM Sol_Multi Side Product Formation: - Re-evaluate reaction conditions - Lower temperature - Adjust stoichiometry - Purify via chromatography Path_Multi->Sol_Multi Sol_Streak Product Degradation/Insolubility: - Modify workup conditions - Check product stability - Use different TLC solvent system Path_Streak->Sol_Streak

Caption: Troubleshooting logic for common issues in benzaldehyde synthesis.[4]

References

  • Gattuso, G., et al. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available at: [Link]

  • Rahman, A., et al. (1983). Bromination of 2,5-dimethoxybenzaldehyde. Pertanika. Available at: [Link]

  • Li, M., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. Available at: [Link]

  • de la Cruz, H., et al. (2022). Bromine Substitution Effect on Structure, Reactivity, and Linear and Third-Order Nonlinear Optical Properties of 2,3-Dimethoxybenzaldehyde. The Journal of Physical Chemistry A. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. organic-chemistry.org. Available at: [Link]

  • Rhodium.ws. Bromination of 2,5-Dimethoxybenzaldehyde. . Available at: [Link]

  • Patil, S. S., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. jk-scientific.com. Available at: [Link]

  • de la Cruz, H., et al. (2024). Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. The Journal of Physical Chemistry C. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. en.wikipedia.org. Available at: [Link]

Sources

Technical Support Center: Wittig Reactions with Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Research Scientist

Welcome to the technical support center for Wittig olefination. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face when working with substituted benzaldehydes. This resource is structured as a series of questions and answers, reflecting the real-world problems encountered in the lab. We will explore the causality behind common issues, from unpredictable yields to poor stereocontrol, providing not just solutions, but a deeper understanding of the reaction mechanism.

Section 1: Low Yield and Incomplete Conversion

This is the most frequent issue encountered. A stalled or low-yielding Wittig reaction with a substituted benzaldehyde often points to subtle electronic or steric effects, or issues with the ylide generation itself.

Q1: My reaction with an electron-poor benzaldehyde (e.g., 4-nitrobenzaldehyde) is giving a low yield. I expected it to be more reactive. What's happening?

This is a classic case where the inherent electrophilicity of the aldehyde is only one part of the equation. While electron-withdrawing groups (EWGs) do make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, they can simultaneously cause a different problem: they stabilize the corresponding phosphonium ylide .

The ylide required to react with 4-nitrobenzaldehyde would likely be unstabilized or semi-stabilized to form the desired product. However, the powerful EWG on the aldehyde can decrease the overall reactivity of the system in subtle ways. More critically, highly polar substrates can complicate solubility and reaction kinetics in common non-polar Wittig solvents like THF or ether.

Troubleshooting Steps:

  • Solvent Choice: For highly polar substrates, consider a more polar aprotic solvent like DMF. However, be aware that this can affect stereoselectivity.[1][2]

  • Ylide Generation: Ensure your ylide is pre-formed and that its characteristic color (often orange, red, or deep purple) is present before adding the aldehyde. Incomplete ylide formation is a primary cause of low conversion.[3]

  • Temperature Control: Add the aldehyde solution slowly at a low temperature (e.g., -78 °C or 0 °C) and then allow the reaction to warm to room temperature. This minimizes side reactions and ylide decomposition.[3]

Q2: I'm using a benzaldehyde with an acidic proton (e.g., 4-hydroxybenzaldehyde) and the reaction is failing. Why?

The ylide is a strong base. The phenolic proton on 4-hydroxybenzaldehyde is far more acidic than the α-proton of the phosphonium salt needed to form the ylide. When you add the aldehyde, the ylide will preferentially deprotonate the hydroxyl group. This consumes your ylide and forms a phenoxide, which deactivates the aromatic ring and makes the carbonyl carbon significantly less electrophilic.[4]

Solutions:

  • Protecting Group: The most robust solution is to protect the acidic proton. A silyl ether (e.g., TBDMS) or a simple methyl ether are common choices that are stable to the Wittig conditions and can be easily removed later.

  • Excess Base/Ylide: While less elegant, using excess base and ylide (e.g., >2 equivalents) can sometimes force the reaction to proceed after the acid-base chemistry is complete.[4] However, this complicates purification and is often inefficient.

Workflow: Troubleshooting Low Wittig Reaction Yield

G start Low Yield / No Reaction check_ylide Ylide Formation Confirmed? (Color Change) start->check_ylide check_aldehyde Aldehyde Quality Check (Fresh, Pure) check_ylide->check_aldehyde Yes base_issue Re-evaluate Base/Solvent - Use stronger base (n-BuLi) - Ensure anhydrous conditions check_ylide->base_issue No check_protons Acidic Protons on Substrate? check_aldehyde->check_protons Yes aldehyde_issue Purify Aldehyde - Distill or recrystallize - Consider in-situ formation check_aldehyde->aldehyde_issue No check_sterics Steric Hindrance? check_protons->check_sterics No protect_group Use Protecting Group Strategy for -OH, -NH, etc. check_protons->protect_group Yes hwe_reaction Switch to HWE Reaction - More reactive nucleophile - Better for hindered substrates check_sterics->hwe_reaction Yes success Reaction Optimized check_sterics->success No base_issue->success aldehyde_issue->success protect_group->success hwe_reaction->success

Caption: A decision tree for diagnosing low-yield Wittig reactions.

Section 2: Controlling Stereoselectivity (E/Z Isomers)

The stereochemical outcome of a Wittig reaction is not arbitrary; it is a direct consequence of the ylide's stability and the reaction conditions. Understanding these factors is key to obtaining the desired isomer.

Q3: I need the (Z)-alkene, but my reaction is giving a mixture of E/Z isomers. How can I improve Z-selectivity?

High (Z)-selectivity is characteristic of reactions using non-stabilized ylides (e.g., where the ylide carbon is attached to alkyl groups) under lithium-free conditions .[1][5] The modern understanding of the mechanism suggests a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[1][6][7] The kinetic pathway, which is favored by reactive, non-stabilized ylides at low temperatures, leads to a cis-substituted oxaphosphetane, which then decomposes to the (Z)-alkene.[5][6]

Key Factors for High (Z)-Selectivity:

  • Ylide Type: Use a non-stabilized ylide (e.g., Ph₃P=CH-Alkyl). Semi-stabilized ylides (e.g., Ph₃P=CH-Aryl) often give poor selectivity.[1][8]

  • Base Choice (Crucial): Use a sodium- or potassium-based base like sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu). Lithium bases (like n-BuLi) generate lithium salts (e.g., LiBr) that can catalyze the equilibration of the oxaphosphetane intermediates, leading to the more thermodynamically stable (E)-alkene. This phenomenon is often called "stereochemical drift".[1][2][9][10]

  • Solvent: Aprotic, non-polar solvents like THF, diethyl ether, or toluene are standard.[1] Adding DMF in the presence of sodium or lithium iodide can sometimes dramatically increase Z-selectivity.[1][2][10]

  • Temperature: Perform the reaction at low temperatures (-78 °C to 0 °C) to ensure it remains under kinetic control.

Q4: My goal is the (E)-alkene. What are the most reliable methods?

There are two primary strategies for achieving high (E)-selectivity.

Strategy 1: Use a Stabilized Ylide Stabilized ylides contain an electron-withdrawing group (EWG) like an ester or ketone conjugated to the ylide carbon (e.g., Ph₃P=CHCO₂Et). These ylides are less reactive, and the initial cycloaddition step is reversible.[11] This allows the intermediates to equilibrate to the more thermodynamically stable trans-oxaphosphetane, which decomposes to the (E)-alkene.[1][5]

  • Advantage: This is a direct and often high-yielding method.

  • Disadvantage: Stabilized ylides are less reactive and may fail with sterically hindered or electron-rich benzaldehydes.[2][3]

Strategy 2: The Schlosser Modification For non-stabilized ylides, the Schlosser modification is the classic method to invert the selectivity from Z to E.[12][13]

  • Mechanism: After the initial reaction of the ylide and aldehyde at low temperature to form the betaine/oxaphosphetane mixture, a second equivalent of strong base (typically phenyllithium or n-BuLi) is added.[1][2] This deprotonates the carbon alpha to the phosphorus, forming a β-oxido ylide. This intermediate equilibrates to its more stable trans configuration. A proton source (e.g., t-butanol) is then added to selectively protonate this intermediate, which then proceeds to eliminate, yielding the (E)-alkene.[1][12]

Ylide TypeBenzaldehyde SubstituentTypical ConditionsExpected Major Isomer
Non-stabilized (e.g., Ph₃P=CHCH₃)AnyNaHMDS, THF, -78 °C(Z)-alkene
Non-stabilized (e.g., Ph₃P=CHCH₃)AnySchlosser Mod. (1. BuLi, 2. PhLi, 3. t-BuOH)(E)-alkene
Stabilized (e.g., Ph₃P=CHCO₂Me)Electron-neutral or -poorNaH, THF, RT to reflux(E)-alkene
Semi-stabilized (e.g., Ph₃P=CHPh)AnyKOtBu, THF, 0 °C to RTMixture (often poor selectivity)
Table 1: General guide to stereochemical outcomes in Wittig reactions.

Section 3: Product Purification

Q5: How can I efficiently remove the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture?

The removal of TPPO is a notorious challenge due to its polarity, which is often similar to that of the desired alkene product, making chromatographic separation difficult.[14]

Method 1: Precipitation/Crystallization (Preferred First Step) TPPO has low solubility in non-polar solvents, especially when cold.[14]

  • Protocol: After the reaction workup, concentrate the crude material. Dissolve it in a minimal amount of a moderately polar solvent like dichloromethane or toluene. Then, slowly add a large excess of a non-polar solvent like hexanes or pentane while stirring. Cooling the mixture to 0 °C or below will often cause the TPPO to precipitate. The solid can then be removed by filtration.[15]

Method 2: Complexation with Metal Salts TPPO is a Lewis base and can form insoluble complexes with certain metal salts.

  • Zinc Chloride (ZnCl₂): Adding a solution of ZnCl₂ in a solvent like ethanol can precipitate a TPPO-ZnCl₂ complex, which is removed by filtration.[15]

  • Calcium Bromide (CaBr₂): A newer method involves adding CaBr₂ to a solution of the crude product in an ethereal solvent or toluene to precipitate an insoluble complex.[16]

Method 3: Chromatography If precipitation fails, a silica gel plug or column is the next step.

  • Silica Plug: For less polar products, you can often pass a concentrated solution through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexanes/ether). The more polar TPPO will remain adsorbed on the silica.[15]

  • Column Chromatography: This is the last resort. Careful selection of the solvent system is critical to achieve separation.

Section 4: When the Wittig Fails: The Horner-Wadsworth-Emmons (HWE) Reaction

Q6: My Wittig reaction with a sterically hindered or deactivated benzaldehyde is not working. What is my best alternative?

The Horner-Wadsworth-Emmons (HWE) reaction is the premier alternative to the Wittig.[17][18] It uses a phosphonate-stabilized carbanion, which is more nucleophilic and generally more reactive than the corresponding phosphonium ylide.[17][19]

Key Advantages of the HWE Reaction:

  • Higher Reactivity: The phosphonate carbanion readily reacts with sterically hindered ketones and electron-rich or otherwise deactivated aldehydes where the Wittig reaction might fail.[2][3][20]

  • Excellent (E)-Selectivity: The standard HWE reaction almost exclusively produces the thermodynamically favored (E)-alkene.[17][18][21]

  • Simplified Purification: The byproduct is a water-soluble phosphate ester, which can be easily removed with a simple aqueous extraction, completely avoiding the TPPO problem.[17][18][19]

Comparison: Wittig vs. HWE Reaction

G wittig Wittig Reaction Reagent: Phosphonium Ylide (Ph₃P=CHR) Byproduct: Triphenylphosphine Oxide (TPPO) Selectivity: Ylide-dependent (Z or E) Purification: Often difficult (Chromatography) hwe HWE Reaction Reagent: Phosphonate Carbanion ((RO)₂P(O)CHR⁻) Byproduct: Phosphate Ester ((RO)₂PO₂⁻) Selectivity: Strongly (E)-selective Purification: Easy (Aqueous Extraction) wittig->hwe Consider when: - (E)-alkene is desired - Aldehyde is hindered - TPPO is problematic

Caption: Key differences between the Wittig and HWE reactions.

Frequently Asked Questions (FAQs)

  • Q: Can I use potassium carbonate as a base?

    • A: Only for stabilized ylides. The corresponding phosphonium salt is acidic enough (pKa ~13 in DMSO) to be deprotonated by a weak base like K₂CO₃. For non-stabilized or semi-stabilized ylides, you need a much stronger base like n-BuLi, NaH, or NaHMDS.[22]

  • Q: My ylide solution is not forming the characteristic color. What's wrong?

    • A: This almost always indicates a problem with your reagents or conditions. Check for moisture in your solvent or glassware, ensure your inert atmosphere is good, and verify the activity of your base (e.g., titrate your n-BuLi).[3]

  • Q: Can I run a Wittig reaction in water?

    • A: Generally, no. Most ylides are strong bases and are readily protonated and decomposed by water.[23] However, there are specialized protocols, particularly for stabilized ylides, that can be performed in aqueous media, often with phase-transfer catalysts.[24]

Experimental Protocols

Protocol 1: General Procedure for a (Z)-Selective Wittig Reaction

(Based on standard laboratory practice for non-stabilized ylides)

  • Setup: Under an inert atmosphere (N₂ or Ar), add the phosphonium salt (1.1 eq.) to a flame-dried, two-neck flask equipped with a magnetic stir bar.

  • Solvent: Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.

  • Ylide Generation: Add a strong, lithium-free base (e.g., NaHMDS, 1.05 eq., 1M solution in THF) dropwise. A distinct color change should be observed. Stir the mixture for 1 hour at 0 °C.

  • Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath). Slowly add a solution of the substituted benzaldehyde (1.0 eq.) in anhydrous THF via syringe.

  • Warm-up & Quench: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours or until TLC indicates consumption of the aldehyde. Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel, extract with diethyl ether (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Proceed with one of the TPPO removal methods described in Section 3, followed by column chromatography if necessary.

References

  • Schlosser Modification. SynArchive. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Wittig Reaction. Chemistry LibreTexts. [Link]

  • 1. The Wittig Reaction. University of Pittsburgh, Department of Chemistry. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Stereochemistry and Mechanism in the Wittig Reaction. ChemInform. [Link]

  • Wittig‐Schlosser reaction. ResearchGate. [Link]

  • The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Publications. [Link]

  • contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube. [Link]

  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development. [Link]

  • Method for recovering triphenylphosphine oxide from Wittig reaction rectification residual liquid.
  • Wittig Reaction Mechanism & Examples. Total Synthesis. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. NIH National Center for Biotechnology Information. [Link]

  • Dramatic concentration dependence of stereochemistry in the Wittig reaction. Examination of the lithium salt effect. ACS Publications. [Link]

  • Wittig reaction. L.S.College, Muzaffarpur. [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Dramatic concentration dependence of stereochemistry in the Wittig reaction. Examination of the lithium salt effect. The Journal of Organic Chemistry. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • WITTIG REACTION | MECHANISM. AdiChemistry. [Link]

  • Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society. [Link]

  • The Wittig Reaction. YouTube. [Link]

  • The Wittig Reaction. Chemistry LibreTexts. [Link]

  • Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions. NIH National Center for Biotechnology Information. [Link]

  • Wittig reagents. Wikipedia. [Link]

  • Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. ResearchGate. [Link]

  • Problems with wittig reaction. Reddit. [Link]

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Removal of triphenylphosphine oxide from Wittig reaction with 5-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Effective Removal of Triphenylphosphine Oxide (TPPO) from the Wittig Reaction with 5-Bromo-2,3-dimethoxybenzaldehyde

For: Researchers, Scientists, and Drug Development Professionals

This guide is designed to provide you, a senior application scientist, with in-depth, field-tested strategies for the efficient removal of triphenylphosphine oxide (TPPO), a notoriously persistent byproduct of the Wittig reaction. The focus is on reactions involving this compound, a substrate common in the synthesis of complex molecules.

Troubleshooting and FAQs: Your First Line of Defense

Here, we address the most common issues encountered during the purification of Wittig reaction products.

Q1: I've just finished my Wittig reaction. What's the quickest way to get rid of the bulk of the TPPO?

For a non-polar to moderately polar product, the most straightforward approach is precipitation using a non-polar solvent. TPPO is poorly soluble in solvents like hexanes or pentane. By concentrating your crude reaction mixture and triturating it with one of these solvents, a significant portion of the TPPO will precipitate and can be removed by simple filtration.

Q2: My desired product, a derivative of 5-bromo-2,3-dimethoxystilbene, seems to be co-eluting with TPPO on my silica gel column. What are my options?

This is a classic purification challenge. When your product exhibits polarity similar to TPPO, direct chromatographic separation can be inefficient. In such cases, consider the following:

  • Precipitation with Metal Salts: This is a highly effective method for products that are soluble in polar solvents. TPPO forms an insoluble complex with certain metal salts, such as zinc chloride (ZnCl₂), which can then be easily filtered off.[1]

  • Silica Plug Filtration: If your product is significantly less polar than TPPO, a quick filtration through a short plug of silica gel can be very effective. The highly polar TPPO will adsorb onto the silica, while your less polar product will elute with a non-polar solvent.

Q3: I still see a significant amount of TPPO in my product after attempting precipitation with hexane. What did I do wrong?

Several factors could be at play:

  • Insufficient Anti-Solvent: You may not have used a large enough volume of the non-polar solvent (hexane or pentane) to fully precipitate the TPPO.

  • Co-solubility: Your desired product might be slightly soluble in the non-polar solvent, carrying some TPPO with it. Consider cooling the mixture to further decrease the solubility of TPPO.

  • Incomplete Reaction: Unreacted triphenylphosphine can be present, which is less polar than TPPO and may not precipitate as readily. It is often beneficial to oxidize any residual triphenylphosphine to TPPO with a mild oxidizing agent like hydrogen peroxide during the workup to ensure all phosphorus-containing byproducts are in the same, more easily removable form.

Q4: Can I avoid column chromatography altogether?

Yes, in many cases, a chromatography-free purification is achievable. A combination of an initial precipitation of the bulk of the TPPO with a non-polar solvent, followed by a second purification step like recrystallization of your stilbene product from a solvent such as ethanol, can yield highly pure material. Alternatively, for polar products, the precipitation of the TPPO-ZnCl₂ complex is designed to be a chromatography-free method.[1]

In-Depth Technical Guide: Mastering TPPO Removal

The Challenge of TPPO

Triphenylphosphine oxide's physical properties are at the heart of the purification challenge. Its high polarity can lead to chromatographic behavior similar to that of many desirable polar products. Furthermore, its crystalline nature can sometimes lead to co-crystallization with the product.

Strategic Approaches to Purification

The choice of purification strategy is dictated by the physical properties of your desired alkene product. The product of a Wittig reaction with this compound will likely be a stilbene derivative. The polarity of this product will depend on the other substituent introduced by the ylide.

Scenario 1: Your Product is Non-Polar to Moderately Polar

If your stilbene derivative is relatively non-polar, you have several effective options.

  • Method A: Precipitation with Non-Polar Solvents. This is the first line of attack. The low solubility of TPPO in non-polar solvents is exploited to selectively precipitate it from the crude reaction mixture.

  • Method B: Filtration Through a Silica Plug. For a rapid and efficient separation, a short column of silica gel can be used to adsorb the highly polar TPPO, allowing the less polar product to pass through with a non-polar eluent.

Scenario 2: Your Product is Polar

When your stilbene derivative is polar and co-elutes with TPPO, a chemical separation approach is often more successful.

  • Method C: Precipitation of a TPPO-Metal Salt Complex. This powerful technique leverages the Lewis basicity of the phosphine oxide oxygen to form a coordination complex with a metal salt. The resulting complex is often insoluble in common organic solvents and can be easily removed by filtration. Zinc chloride is a particularly effective and commonly used salt for this purpose.

Visualizing the Purification Workflow

TPPO_Removal_Workflow cluster_start Crude Wittig Reaction Mixture cluster_decision Product Polarity Assessment cluster_nonpolar Non-Polar Product Pathway cluster_polar Polar Product Pathway cluster_end Final Product start Crude Product + TPPO decision Is the product non-polar? start->decision precipitate Precipitate with Hexane/Pentane decision->precipitate Yes zncl2 Precipitate with ZnCl2 in Ethanol decision->zncl2 No silica_plug Silica Plug Filtration precipitate->silica_plug Further purification end_product Purified Product silica_plug->end_product zncl2->end_product

Caption: Decision workflow for TPPO removal based on product polarity.

Data-Driven Solvent Selection

The success of precipitation methods hinges on the differential solubility of TPPO and your product. The following table provides solubility data for TPPO in common laboratory solvents to aid in your selection of an appropriate "anti-solvent" for precipitation.

SolventSolubility of TPPO
WaterSparingly soluble
HexanePoorly soluble
Diethyl Ether (cold)Poorly soluble
TolueneSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
EthanolSoluble (~20 mg/mL)
Dimethylformamide (DMF)Soluble (~3 mg/mL)
Dimethyl sulfoxide (DMSO)Soluble (~3 mg/mL)

Data compiled from multiple sources.[1][2]

Experimental Protocols

Protocol 1: Purification of a Non-Polar Stilbene Derivative via Precipitation and Silica Plug Filtration

This protocol is ideal when your stilbene product is significantly less polar than TPPO.

Workflow Diagram:

Nonpolar_Purification step1 1. Concentrate Crude Reaction Mixture step2 2. Triturate with Hexane step1->step2 step3 3. Filter to Remove Precipitated TPPO step2->step3 step5 5. Apply Filtrate to Silica Plug step3->step5 step4 4. Prepare Silica Plug step4->step5 step6 6. Elute Product with Hexane/Ether step5->step6 step7 7. Concentrate Eluent to Obtain Purified Product step6->step7

Caption: Step-by-step workflow for non-polar product purification.

Procedure:

  • Concentration: Following an aqueous workup, concentrate the organic phase containing your crude product and TPPO under reduced pressure to obtain a viscous oil or solid.

  • Trituration: Add a sufficient volume of hexane or pentane to the residue and stir vigorously. A white precipitate of TPPO should form.

  • Filtration: Filter the mixture, collecting the filtrate. Wash the solid TPPO with a small amount of cold hexane.

  • Silica Plug Preparation: Prepare a short column of silica gel in a fritted funnel or a disposable syringe plugged with cotton.

  • Elution: Pass the filtrate through the silica plug. Elute with a non-polar solvent system (e.g., hexane with a small amount of ethyl acetate or diethyl ether).

  • Isolation: Collect the eluent and concentrate it under reduced pressure to yield the purified stilbene derivative.

Protocol 2: Purification of a Polar Stilbene Derivative via Precipitation with Zinc Chloride

This protocol is highly effective for polar products that are difficult to separate from TPPO by chromatography.

Workflow Diagram:

Polar_Purification step1 1. Dissolve Crude Mixture in Ethanol step2 2. Add ZnCl2 Solution step1->step2 step3 3. Stir to Induce Precipitation step2->step3 step4 4. Filter to Remove TPPO-ZnCl2 Complex step3->step4 step5 5. Concentrate Filtrate step4->step5 step6 6. Purify Further if Necessary (e.g., Recrystallization) step5->step6

Caption: Step-by-step workflow for polar product purification using ZnCl₂.

Procedure:

  • Dissolution: After the initial workup, dissolve the crude reaction mixture in ethanol.

  • Addition of ZnCl₂: To the ethanolic solution, add a 1.8 M solution of ZnCl₂ in warm ethanol at room temperature. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is a good starting point.

  • Precipitation: A white precipitate of the ZnCl₂(TPPO)₂ complex should form. Stirring and gently scraping the inside of the flask can help induce precipitation.

  • Filtration: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol.

  • Isolation: The filtrate contains your purified product. Concentrate the filtrate under reduced pressure.

  • Further Purification (Optional): The resulting residue can be further purified by recrystallization or by slurrying in a solvent like acetone to remove any excess, insoluble zinc salts.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of trans-Stilbene via the Wittig Reaction. BenchChem.
  • Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. (2025). RSC Publishing.
  • Prezi. (n.d.). 18.2A Wittig Synthesis of Stilbenes.
  • Cayman Chemical. (2020).
  • Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. JulietHahn.com.
  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (n.d.). SciELO.
  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde.
  • Sigma-Aldrich. (n.d.). This compound 97.
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97.
  • ResearchGate. (n.d.). Synthesis of 5-(4-bromobutyl)
  • CAS Common Chemistry. (n.d.). trans-3,5-Dimethoxystilbene.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • PubChem. (n.d.). 1-Bromo-3,5-dimethoxybenzene.
  • ChemScene. (n.d.). 5-Bromo-4-methoxy-6,7-dimethyl-2,3-dihydrobenzofuran.

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Technical Support Center: By-product Analysis in the Synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtle complexities of this synthesis. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to proactively troubleshoot and optimize your experimental outcomes.

Introduction: Why By-product Analysis is Critical

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its purity is paramount, as even minor impurities can lead to downstream reaction failures, complex purification challenges, and erroneous biological data. A thorough understanding of potential side reactions is not just an academic exercise; it is a cornerstone of robust process development and ensures the integrity of your research. This guide addresses the most common issues encountered during its synthesis, focusing on the identification and mitigation of unwanted by-products.

Section 1: Troubleshooting the Bromination of 2,3-dimethoxybenzaldehyde

This is one of the most direct synthetic routes. However, the inherent reactivity of the dimethoxy-substituted aromatic ring presents challenges in regioselectivity and over-reaction.

Q: My post-reaction analysis (GC-MS/LC-MS) shows a significant peak with the same mass as my product, but at a different retention time. What is it and why did it form?

A: You are most likely observing the formation of an isomeric by-product, typically 6-bromo-2,3-dimethoxybenzaldehyde .

Causality and Mechanism: The synthesis of this compound via electrophilic aromatic substitution is governed by the directing effects of the substituents on the ring.

  • Methoxy Groups (-OCH₃): These are strong activating, ortho, para-directing groups. The C2-methoxy group directs towards C1 (occupied) and C3 (occupied). The C3-methoxy group directs towards C2 (occupied) and C4.

  • Aldehyde Group (-CHO): This is a deactivating, meta-directing group. It directs incoming electrophiles to the C5 position.

The desired 5-bromo product is formed when the meta-directing effect of the aldehyde and the para-directing effect of the C2-methoxy group align. However, the powerful activating nature of the methoxy groups can also lead to substitution at other available positions. The formation of the 6-bromo isomer occurs due to the strong ortho-directing effect of the C2-methoxy group.[3][4] The balance between the 5-bromo and 6-bromo isomers is often influenced by the reaction conditions.

Mitigation Strategies:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF is often preferred over elemental bromine (Br₂) as it can provide higher selectivity for the desired isomer.[1]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the thermodynamically more stable product and reducing the rate of competing side reactions.

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Acetic acid is a common solvent for bromination but can sometimes lead to mixtures of isomers.[4]

Q: I'm seeing peaks in my mass spectrum corresponding to a dibrominated product (M+78/80). How can I prevent this?

A: The formation of dibromo-2,3-dimethoxybenzaldehyde species indicates over-bromination. The two methoxy groups strongly activate the ring, making it susceptible to a second electrophilic attack.

Causality: This typically occurs under one or more of the following conditions:

  • Incorrect Stoichiometry: Using more than one equivalent of the brominating agent.

  • Poor Reagent Control: Adding the brominating agent too quickly, leading to localized areas of high concentration.

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed.

Mitigation Strategies:

  • Precise Stoichiometry: Use 1.0 to 1.05 equivalents of the brominating agent.

  • Controlled Addition: Add the brominating agent dropwise as a solution to the substrate at a controlled temperature.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or a rapid LC-MS quench to monitor the disappearance of the starting material and stop the reaction promptly upon completion.

Diagram: Key Reaction Pathways and By-product Formation

The following diagram illustrates the primary synthesis route from 2,3-dimethoxybenzaldehyde and the competing side reactions that lead to common by-products.

G cluster_main Main Reaction Pathway cluster_side Side Reactions start 2,3-dimethoxybenzaldehyde prod This compound start->prod Bromination (e.g., NBS/DMF) [Desired Pathway] iso 6-Bromo Isomer start->iso Competing ortho-direction [Isomeric Impurity] di_bromo Dibromo Product prod->di_bromo Over-bromination [Process Impurity]

Caption: Synthesis of this compound and major by-products.

Section 2: Troubleshooting Formylation Routes (Vilsmeier-Haack & Ortho-lithiation)

An alternative approach is to start with 1-bromo-2,3-dimethoxybenzene and introduce the aldehyde group.

Q: I attempted a Vilsmeier-Haack formylation on 1-bromo-2,3-dimethoxybenzene and got a very low yield. What are common failure points?

A: The Vilsmeier-Haack reaction is an electrophilic substitution that requires an electron-rich aromatic ring.[5][6][7] The success of this reaction is highly dependent on the stability of the Vilsmeier reagent and the activation of the substrate.

Potential Issues & Solutions:

  • Substrate Deactivation: The bromine atom is a deactivating group, which can slow the reaction compared to a non-halogenated analogue. The activating methoxy groups usually compensate for this, but reaction conditions must be optimized. Ensure your starting material is pure.

  • Vilsmeier Reagent Preparation: The reagent, formed from POCl₃ and DMF, must be prepared correctly, typically at low temperatures (0 °C), and used promptly.[8] Decomposition can occur if it warms or is left to stand for too long.

  • Hydrolysis: The reaction initially forms an iminium salt, which is hydrolyzed to the aldehyde during aqueous workup.[6] Incomplete hydrolysis can be a source of low yield. Ensure the pH and duration of the workup are sufficient to fully convert the intermediate.

Q: I used an ortho-lithiation strategy, but my main product appears to be debrominated (2,3-dimethoxybenzaldehyde). What happened?

A: This result strongly suggests that a lithium-halogen exchange reaction occurred instead of, or in competition with, the desired ortho-deprotonation.

Causality and Mechanism: Ortho-lithiation relies on a directing group (like -OCH₃) to guide a strong base (like n-BuLi) to deprotonate the adjacent C-H bond.[9][10] However, aryl bromides can react with alkyllithium reagents via a lithium-halogen exchange mechanism, which is often extremely fast, even at low temperatures.[11] In your case, the n-BuLi preferentially reacted with the C-Br bond to form 1-lithio-2,3-dimethoxybenzene, which was then quenched during workup to yield 2,3-dimethoxybenzaldehyde.

Mitigation Strategies:

  • Change the Base: Using a bulkier or less nucleophilic base like lithium diisopropylamide (LDA) can sometimes favor C-H deprotonation over lithium-halogen exchange.

  • Lower Temperatures: While exchange is fast, running the reaction at extremely low temperatures (e.g., -90 °C to -78 °C) can sometimes tip the kinetic balance in favor of deprotonation.

  • Protecting Groups: A more advanced strategy involves using a different starting material where the desired formylation site is activated by a stronger directing group and the bromine is added later.

Section 3: Analytical Troubleshooting Guide

This section provides practical advice for identifying specific by-products using common analytical techniques.[12][13][14]

Q: How can I use ¹H NMR to definitively distinguish between the 5-bromo and 6-bromo isomers?

A: The aromatic region of the ¹H NMR spectrum provides a clear fingerprint for each isomer due to different proton-proton coupling patterns.

  • This compound (Desired Product): You will observe two doublets in the aromatic region. The proton at C4 will be a doublet coupled to the C6 proton, and the C6 proton will be a doublet coupled to the C4 proton. The coupling constant (J) will be small, characteristic of a meta-coupling (~2-3 Hz).

  • 6-Bromo-2,3-dimethoxybenzaldehyde (Isomeric By-product): You will also see two doublets in the aromatic region. However, the protons at C4 and C5 are adjacent. Therefore, they will exhibit a larger coupling constant characteristic of ortho-coupling (~8-9 Hz).

This difference in coupling constants is a definitive way to assign the correct structure. The aldehyde proton typically appears as a singlet around δ 10.0 ppm in both isomers.[15]

Q: My GC-MS analysis shows a peak with an M+16 mass unit compared to my product. What is this impurity?

A: An M+16 peak (an increase of 16 atomic mass units) is almost always indicative of oxidation , in this case, the conversion of the aldehyde group to a carboxylic acid, forming 5-Bromo-2,3-dimethoxybenzoic acid .

Causality: Benzaldehydes are susceptible to air oxidation, a process that can be accelerated by light, heat, or the presence of trace metal catalysts.[16] This can happen during the reaction, during a lengthy workup, or upon storage if the product is not properly protected.

Confirmation and Prevention:

  • Confirmation: The corresponding benzoic acid will have a much higher boiling point and may not elute under standard GC conditions for the aldehyde.[17] It is more readily observed with LC-MS. An FT-IR spectrum would show a broad O-H stretch around 2500-3300 cm⁻¹ and a shift in the carbonyl peak.

  • Prevention:

    • Workup the reaction under an inert atmosphere (N₂ or Ar) where possible.

    • Store the purified product in a cool, dark place, preferably under an inert atmosphere.

    • Consider adding an antioxidant like BHT (butylated hydroxytoluene) for long-term storage if the application allows.

Summary Table of Common By-products
By-product NameStructureMolecular WeightKey Analytical Signature (MS & NMR)
6-Bromo-2,3-dimethoxybenzaldehyde Br at C6245.07MS: Identical to product, different RT. ¹H NMR: Aromatic region shows two doublets with large ortho-coupling (~8-9 Hz).
4,6-Dibromo-2,3-dimethoxybenzaldehyde Br at C4, C6323.97MS: Characteristic M, M+2, M+4 pattern for two Br atoms.
5-Bromo-2,3-dimethoxybenzoic Acid -COOH at C1261.07MS: M+16 relative to product. IR: Broad O-H stretch (2500-3300 cm⁻¹).
2,3-dimethoxybenzaldehyde No Br166.17MS: M-78/80 relative to product. Result of debromination.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde -OH at C2231.04MS: M-14 relative to product. Result of incomplete methylation.
Workflow: Troubleshooting an Unknown Impurity

This workflow provides a logical sequence for identifying an unknown peak observed during analysis.

Caption: A systematic workflow for identifying unknown synthesis by-products.

Section 4: Experimental Protocols for Analysis

Protocol 1: GC-MS Analysis for Purity and By-product Identification

This protocol is a starting point for analyzing the crude reaction mixture or purified product.[18][19]

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • GC Column: Use a standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Injector: Set to 250 °C with a split ratio of 50:1. Inject 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Detector:

    • Transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Scan range: 40-450 m/z.

  • Data Analysis: Integrate all peaks. Examine the mass spectrum of each peak, paying close attention to the molecular ion and the isotopic pattern for bromine (two peaks of nearly equal intensity separated by 2 amu).

Protocol 2: ¹H NMR for Isomer Ratio Determination

This protocol allows for the quantification of isomeric impurities.[15][20]

  • Sample Preparation: Accurately weigh ~10-15 mg of the crude, dry product into an NMR tube. Add ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard (Optional): For precise quantification, add a known amount of an internal standard with a singlet that does not overlap with product signals (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure the spectral window includes the aldehyde region (~10 ppm) and the aromatic region (~6-8 ppm).

  • Data Analysis:

    • Carefully integrate the aldehyde proton singlet (~10 ppm) for the total amount of benzaldehyde products.

    • Integrate the distinct aromatic signals for the 5-bromo and 6-bromo isomers. For example, integrate one of the meta-coupled doublets for the 5-bromo product and one of the ortho-coupled doublets for the 6-bromo product.

    • The ratio of these integrals corresponds to the molar ratio of the isomers in the mixture.

References

  • Bovey, F. A., & Mirau, P. A. (1996). NMR of Polymers. Academic Press.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A foundational text for spectroscopic methods including MS and NMR).
  • de la Torre, M. C., & Sierra, M. A. (2004). Synthesis of this compound and its use in natural product synthesis. Molecules, 9(4), 249-254. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Provides reference spectra and interpretation guides for common functional groups).
  • Ahmad, S., & Hossain, M. A. (2009). Bromination of 2,5-dimethoxybenzaldehyde. Journal of the Bangladesh Chemical Society, 22(1), 89-93. Available at: [Link]

  • Agilent Technologies. (n.d.). GC and GC/MS Supplies. (Product literature detailing columns and supplies for gas chromatography). Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde. (Educational resource showing typical chemical shifts for benzaldehyde protons). Available at: [Link]

  • Gomez, L., et al. (2022). Bromine Substitution Effect on Structure, Reactivity, and Linear and Third-Order Nonlinear Optical Properties of 2,3-Dimethoxybenzaldehyde. The Journal of Physical Chemistry A, 126(43), 7986–7998. Available at: [Link]

  • Laha, J. K., & Mashraqui, S. H. (2005). On the Bromination of 2,5-Dimethoxybenzaldehyde. Synthetic Communications, 35(16), 2195-2200. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. (Provides a summary and mechanism of the reaction). Available at: [Link]

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Sharma, S. D., & Kaur, S. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research, 3(10), 3583-3593. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. (Provides a detailed mechanistic explanation of the reaction). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 71295-21-1, this compound. Available at: [Link]

  • Singh, S., & Singh, P. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5443. Available at: [Link]

  • Agilent Technologies. (n.d.). GC and GC/MS. (General information on GC/MS instrumentation). Available at: [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and deprotonation routes to substituted aromatic compounds. Chemical Reviews, 90(6), 879-933. (A seminal review on the topic of DoM).
  • Wikipedia contributors. (2023). Directed ortho metalation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • ResearchGate. (2015). Vilsmeier–Haack Bromination of Aromatic Compounds with KBr and N-Bromosuccinimide Under Solvent-Free Conditions. (Request PDF for a paper on related bromination techniques). Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Impurity profiling and drug characterization: backdrop and approach. Pharmaceutical Sciences, 19(2), 43-52. Available at: [Link]

  • Li, Y., et al. (2015). [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. Se Pu, 33(2), 146-151. Available at: [Link]

  • International Journal of Research Trends and Innovation. (2017). Recent Approaches for Impurity Profiling: A Review. (Provides an overview of impurity profiling techniques). Available at: [Link]

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]

  • Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions--Importance of steric factors. Tetrahedron, 39(12), 1975-1981. Available at: [Link]

  • Singh, S., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32193. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. (Product information page). Available at: [Link]

  • Bailey, W. F., & Luderer, M. R. (2005). Optimization of Organolithium Reactions. Organic Process Research & Development, 9(4), 405-408. Available at: [Link]

  • El-Sayed, A. M., & El-Dessouky, H. F. (2007). GC-MS analysis data of a commercially available sample of benzaldehyde. ResearchGate. (Shows common impurities in benzaldehyde). Available at: [Link]

  • ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. (Discussion thread with practical advice). Available at: [Link]

  • ResearchGate. (2017). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. (Request PDF for a paper on advanced ortho-lithiation topics). Available at: [Link]

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Technical Support Center: Improving Regioselectivity of Bromination in Dimethoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for electrophilic aromatic substitution. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with the regioselective bromination of dimethoxybenzaldehyde isomers. The inherent complexity of these substrates, which feature a meta-directing deactivating group (aldehyde) and two potent ortho-, para-directing activating groups (methoxy), often leads to mixtures of isomers. This document provides in-depth, field-proven insights and troubleshooting protocols to help you achieve your desired regiochemical outcome.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the core principles governing electrophilic aromatic substitution on these complex scaffolds.

Q1: How do the methoxy (-OCH₃) and aldehyde (-CHO) groups individually influence where bromine will add to the ring?

A: The two substituents have opposing effects.

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para- directing group.[1][2] The oxygen's lone pairs donate electron density into the aromatic ring via resonance, enriching the ortho and para positions. This makes these positions highly nucleophilic and susceptible to attack by an electrophile like Br⁺.[1][3]

  • Aldehyde Group (-CHO): This is a deactivating, meta- directing group. The carbonyl group is strongly electron-withdrawing, pulling electron density out of the ring through both induction and resonance.[3][4] This effect deactivates the entire ring, but especially the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site for electrophilic attack.

Q2: When both activating (-OCH₃) and deactivating (-CHO) groups are on the same ring, which one dictates the position of bromination?

A: In general, the directing effect of the powerful activating group overwhelms that of the deactivating group.[5] Therefore, in dimethoxybenzaldehydes, the two methoxy groups are the primary directors. Bromination will occur at positions that are ortho or para to a methoxy group. The aldehyde's deactivating influence still plays a role by reducing the overall reaction rate and subtly modulating the electron density at different positions.

Q3: Beyond electronics, what other factors control the final product ratio?

A: Steric hindrance is a critical factor.[6][7] Even if a position is electronically activated, the physical bulk of adjacent substituents can prevent the brominating agent from approaching. A bromine atom is significantly larger than a hydrogen atom, and the transition state for substitution requires space. This often leads to substitution at the least sterically congested activated position.[7][8] For example, substitution at a position flanked by two other groups is generally disfavored.[9]

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific experimental challenges in a problem-and-solution format.

Scenario 1: Bromination of 2,5-Dimethoxybenzaldehyde

Problem: "I am brominating 2,5-dimethoxybenzaldehyde and obtaining the 4-bromo isomer as the major product. I expected substitution to occur at the C6 position, which is ortho to the C5-methoxy group. Why is this happening?"

Cause & Solution: This is a well-documented and often misunderstood reaction. Early literature erroneously reported the 6-bromo isomer as the product.[10][11] However, subsequent, thorough investigations have confirmed that bromination overwhelmingly favors the C4 position.[10][11][12][13]

  • Electronic Justification: Both the C4 and C6 positions are activated. The C4 position is para to the C1-methoxy group, and the C6 position is ortho to the C5-methoxy group.

  • Steric Justification: The C6 position is severely sterically hindered, being crowded between the bulky aldehyde group at C1 and the methoxy group at C5. The C4 position is much more accessible. The steric effect is the dominant factor here, directing the substitution to the C4 position.

Scenario 2: Bromination of 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

Problem: "My bromination of veratraldehyde yields a mixture of 2-bromo- and 6-bromo-4,5-dimethoxybenzaldehyde. How can I improve the selectivity for one isomer over the other?"

Cause & Solution: This is a classic case of competing activated sites.

  • C2 Position: Activated by being ortho to the C3-methoxy group and para to the C4-methoxy group. This position is highly activated electronically.

  • C6 Position: Activated by being ortho to the C1-aldehyde (deactivating) and meta to the C3-methoxy group, but ortho to the C4-methoxy group.

The directing effects of the two methoxy groups are in conflict. The C2 position is electronically richer, but the C6 position is less sterically hindered. You can manipulate the reaction conditions to favor one isomer.

Table 1: Tuning Regioselectivity in Veratraldehyde Bromination

ParameterTo Favor 6-Bromo (Less Hindered)To Favor 2-Bromo (More Activated)Rationale
Temperature Lower temperature (e.g., 0 °C to RT)Higher temperatureLower temperatures favor the kinetic product, which is often the one with the lower steric barrier to formation.[14]
Brominating Agent Use a bulkier agent (e.g., NBS)Use a smaller, more reactive agent (e.g., Br₂ with a Lewis acid)A bulkier electrophile will be more sensitive to steric hindrance and will preferentially attack the more accessible C6 position.[14]
Solvent Non-polar solvent (e.g., CCl₄, CH₂Cl₂)Polar aprotic solvent (e.g., Acetic Acid)Solvent polarity can influence the stability of the reaction intermediates (sigma complexes), thereby affecting the product distribution.[14]
Catalyst Avoid strong Lewis acidsUse a Lewis acid (e.g., FeBr₃, AlCl₃)A strong Lewis acid generates a highly reactive "Br⁺" electrophile, which is less selective and more likely to overcome the activation barrier at the more hindered C2 site.[15][16]

General Troubleshooting Workflow for Poor Regioselectivity

If you are experiencing a messy reaction with multiple isomers or polybromination, follow this workflow.

G start Poor Regioselectivity Observed q1 Is Polybromination Occurring? start->q1 s1 Reduce brominating agent to 1.0-1.05 equivalents. Add agent slowly at low temp. q1->s1 Yes q2 Is the Wrong Isomer Dominant? q1->q2 No s1->q2 s2 Analyze Steric vs. Electronic Effects. Is the major product the least sterically hindered? q2->s2 Yes q3 How to Improve Selectivity? q2->q3 No s2->q3 s3_temp Lower Reaction Temperature (e.g., 0 °C or -20 °C) q3->s3_temp s3_reagent Change Brominating Agent (e.g., Br₂ → NBS) q3->s3_reagent s3_solvent Change Solvent Polarity (e.g., AcOH → CH₂Cl₂) q3->s3_solvent s3_catalyst Remove or Change Catalyst (e.g., screen weaker Lewis acids) q3->s3_catalyst end Analyze Product Mixture s3_temp->end s3_reagent->end s3_solvent->end s3_catalyst->end

Caption: A workflow for diagnosing and resolving poor regioselectivity.

Experimental Protocols

Protocol 1: Selective Bromination of 2,5-Dimethoxybenzaldehyde to 4-Bromo-2,5-dimethoxybenzaldehyde[17]

This protocol reliably yields the 4-bromo isomer.

Caption: Workflow for the synthesis of 4-bromo-2,5-dimethoxybenzaldehyde.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in glacial acetic acid (approx. 7 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Bromine Addition: In a separate container, prepare a solution of molecular bromine (Br₂, 1.1 eq) in a small amount of glacial acetic acid (approx. 3 mL per mL of bromine). Add this bromine solution dropwise to the stirred aldehyde solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice water (approx. 30 mL per gram of starting aldehyde). A precipitate should form.

  • Workup: Collect the precipitate by vacuum filtration. Redissolve the solid in dichloromethane and transfer it to a separatory funnel. Wash with water, then with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (e.g., eluting with 20% ethyl acetate in hexanes) to afford pure 4-bromo-2,5-dimethoxybenzaldehyde.[17]

References

  • Daud, A., & Win, T. T. (1982). Bromination of 2,S-dimethoxybenzaldehyde. Pertanika, 5(1), 121-124.
  • Rao, A. V. R., & Reddy, D. R. (1991). Bromination of 2,5-Dimethoxybenzaldehyde.
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Validation & Comparative

A Comparative Guide to 5-Bromo-2,3-dimethoxybenzaldehyde and 6-Bromo-2,3-dimethoxybenzaldehyde: Synthesis, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth technical comparison of two critical regioisomers: 5-Bromo-2,3-dimethoxybenzaldehyde and 6-bromo-2,3-dimethoxybenzaldehyde. While sharing the same molecular formula, the positional difference of the bromine substituent dramatically alters their synthesis, physicochemical properties, and chemical reactivity. The 6-bromo isomer features significant steric hindrance at the aldehyde due to the ortho-positioned bromine, influencing its reaction kinetics. In contrast, the 5-bromo isomer is less sterically hindered, but its synthesis requires a multi-step pathway to achieve the desired regiochemistry. Theoretical and experimental data indicate that the kinetic stability increases in the order of 6-bromo < 5-bromo, a critical consideration for reaction design.[1][2] This document serves as a crucial resource for researchers, enabling informed selection of the appropriate isomer for specific applications in synthetic chemistry and drug development.

Introduction

The brominated 2,3-dimethoxybenzaldehyde scaffold is a cornerstone in the synthesis of a wide range of biologically active molecules and complex organic materials.[3] These compounds serve as versatile building blocks, primarily due to the presence of three key functional groups: an electrophilic aldehyde, an aromatic ring amenable to substitution, and a bromine atom that can participate in various cross-coupling reactions. The methoxy groups not only influence the electronic properties of the ring but are also prevalent in numerous natural alkaloids with antibacterial, antifungal, and antitumor activities.[3]

The choice between the 5-bromo and 6-bromo isomers is not trivial; it is a critical decision dictated by the intended synthetic outcome. The location of the bromine atom—either meta or ortho to the aldehyde group—imposes distinct steric and electronic constraints that fundamentally govern the molecule's behavior in chemical transformations. This guide dissects these differences, providing the causal reasoning behind experimental choices and a solid foundation for leveraging these isomers in research and development.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of the two isomers are summarized below. While their molecular weights are identical, differences in their crystal packing and intramolecular forces, such as the halogen-type interactions present only in the 6-bromo isomer, lead to distinct physical characteristics like melting points.[3]

PropertyThis compound6-Bromo-2,3-dimethoxybenzaldehydeReference
CAS Number 71295-21-153811-50-0[4]
Molecular Formula C₉H₉BrO₃C₉H₉BrO₃[4]
Molecular Weight 245.07 g/mol 245.07 g/mol [4]
Appearance White solidWhite to light yellow powder/crystals[3][5]
Melting Point 81-84 °C75-77 °C[3]
¹H NMR (400 MHz, CDCl₃) δ 10.33 (s, 1H), 7.51 (d, 1H), 7.22 (d, 1H), 3.97 (s, 3H), 3.90 (s, 3H)δ 10.31 (s, 1H), 7.31 (d, 1H), 6.94 (d, 1H), 3.91 (s, 3H), 3.87 (s, 3H)[3]
¹³C NMR (100 MHz, CDCl₃) δ 188.7, 154.0, 152.0, 130.7, 121.9, 121.2, 117.1, 62.5, 56.5δ 190.4, 152.8, 152.1, 129.3, 128.7, 117.6, 112.8, 62.3, 56.2[3]
Key IR Peaks (cm⁻¹) 1685 (C=O stretch)1685 (C=O stretch)[3]

Synthesis and Regioselectivity: A Tale of Two Pathways

The syntheses of these two isomers are fundamentally different, a direct consequence of the directing effects of the substituents on the aromatic ring. The choice of starting material and reaction sequence is paramount to achieving the desired regiochemical outcome.

Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde

The 6-bromo isomer is synthesized via a direct electrophilic aromatic substitution on 2,3-dimethoxybenzaldehyde.[3] The two methoxy groups are strong activating, ortho-, para-directing groups. The aldehyde is a deactivating, meta-directing group. The powerful activating effects of the methoxy groups at positions 2 and 3 synergistically direct the incoming electrophile (Br⁺) to the C6 position, which is ortho to the C2-methoxy and para to the C3-methoxy group. This makes the direct bromination highly regioselective.

start 2,3-Dimethoxybenzaldehyde reagent N-Bromosuccinimide (NBS) DMF start->reagent product 6-Bromo-2,3-dimethoxybenzaldehyde reagent->product

Caption: Synthetic workflow for 6-bromo-2,3-dimethoxybenzaldehyde.

Synthesis of this compound

Direct bromination of 2,3-dimethoxybenzaldehyde does not yield the 5-bromo isomer. Therefore, a multi-step synthesis is required, typically starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde).[3] The strongly activating hydroxyl group directs the bromination to the C5 position (para to the -OH group). Subsequent methylation of the hydroxyl group with a reagent like methyl iodide yields the final product. This strategic sequence leverages the powerful directing ability of the hydroxyl group to install the bromine at the desired position before converting it to a second methoxy group.

cluster_0 Step 1: Bromination cluster_1 Step 2: Methylation start o-Vanillin reagent1 Br₂ Acetic Acid start->reagent1 intermediate 5-Bromo-2-hydroxy- 3-methoxybenzaldehyde reagent1->intermediate reagent2 Methyl Iodide (CH₃I) K₂CO₃, DMF intermediate->reagent2 product This compound reagent2->product

Caption: Two-step synthesis of this compound.

Comparative Reactivity Analysis

The positional isomerism directly translates into distinct reactivity profiles, governed by a combination of steric and electronic effects.

Steric Hindrance

The most significant difference is the steric environment around the aldehyde group. In 6-bromo-2,3-dimethoxybenzaldehyde , the bulky bromine atom is in the ortho position, creating substantial steric hindrance. This can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reactions like Grignard additions, Wittig reactions, or reductive aminations. In contrast, the 5-bromo isomer has no substituents in the ortho positions, leaving the aldehyde group sterically accessible.

cluster_6bromo 6-Bromo Isomer cluster_5bromo 5-Bromo Isomer node_6 Br atom creates steric shield Aldehyde\n(C=O) Aldehyde (C=O) node_6->Aldehyde\n(C=O) node_5 Aldehyde is sterically accessible

Caption: Steric hindrance comparison at the aldehyde group.

Electronic Effects and Kinetic Stability

The electronic nature of the aromatic ring is modulated by the interplay between the electron-donating methoxy groups and the electron-withdrawing aldehyde and bromo groups.

  • Inductive Effect (-I): Both bromine and the aldehyde group withdraw electron density from the ring, deactivating it towards electrophilic attack.

  • Resonance Effect (+M/-M): The methoxy groups are strong resonance donors (+M), activating the ring. The aldehyde is a resonance withdrawer (-M).

In the 6-bromo isomer , the bromine's strong -I effect, being in close proximity to the aldehyde, can increase the electrophilicity of the carbonyl carbon. For the 5-bromo isomer , this effect is more attenuated.

Theoretical studies using density functional theory (DFT) have provided quantitative insights into their properties.[3] Frontier molecular orbital analysis (HOMO-LUMO gap) indicates that the kinetic stability follows the order: 6-bromo-2,3-dimethoxybenzaldehyde < this compound .[1][2] This suggests that the 6-bromo isomer is kinetically more reactive. This is a crucial piece of data for predicting reaction outcomes and stability under various conditions.

Implications for Common Reactions
  • Nucleophilic Addition: The 5-bromo isomer is expected to react faster in nucleophilic additions due to lower steric hindrance. The 6-bromo isomer may require more forcing conditions or bulkier reagents may fail to react.

  • Electrophilic Aromatic Substitution: Both rings are relatively deactivated to further substitution. However, any subsequent reaction would be directed by the powerful methoxy groups.

  • Metal-Catalyzed Cross-Coupling: The C-Br bond in both isomers is suitable for reactions like Suzuki, Heck, or Buchwald-Hartwig amination, providing a handle to introduce further complexity. The reactivity in these reactions is less likely to be differentiated by the bromine's position, although the steric environment of the 6-bromo isomer could influence the approach of bulky catalytic complexes.

Detailed Experimental Protocols

The following protocols are adapted from validated literature procedures.[3]

Protocol 1: Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde (2)
  • Dissolution: Dissolve 2,3-dimethoxybenzaldehyde (3.0 g, 18 mmol) in 80 mL of dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Preparation: In a separate flask, dissolve N-bromosuccinimide (NBS) (4.8 g, 27 mmol) in 100 mL of DMF.

  • Addition: Add the NBS solution dropwise to the aldehyde solution over a period of 30 minutes at room temperature.

  • Reaction: Stir the mixture for 48 hours at room temperature. Monitor the reaction progress by TLC.

  • Quenching and Precipitation: Pour the reaction solution into 500 mL of an ice/water mixture. A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with water to remove any residual DMF and salts.

  • Drying: Dry the resulting white powder to yield 6-bromo-2,3-dimethoxybenzaldehyde. Expected yield: ~60%.

  • Purification (Optional): Crystals can be obtained by slow evaporation from a dichloromethane solution.

Protocol 2: Synthesis of this compound (5)

This protocol involves two main steps.

Step A: Bromination of o-Vanillin to form 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (4)

  • Reaction Setup: In a round-bottom flask, combine o-vanillin (1.0 g, 6.58 mmol) and sodium acetate (1.67 g) in 20 mL of glacial acetic acid.

  • Reagent Preparation: Dissolve bromine (1.16 g, 7.25 mmol) in 10 mL of acetic acid.

  • Addition: Add the bromine solution to the reaction mixture.

  • Reaction: Stir for 1 hour at room temperature.

  • Workup: Remove the solvent under reduced pressure. Wash the residue with water and extract with dichloromethane.

  • Purification: Wash the organic extract with 2% Na₂CO₃ solution and then with water. Dry the organic layer over MgSO₄, filter, and concentrate to yield the intermediate.

Step B: Methylation to form this compound (5)

  • Reaction Setup: In a dry flask, combine the intermediate 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol) and potassium carbonate (K₂CO₃) (0.893 g) in 5 mL of dry DMF.

  • Addition: Add methyl iodide (0.40 mL, 6.50 mmol) to the mixture.

  • Reaction: Stir the mixture for 4 hours at room temperature.

  • Quenching: Quench the reaction by adding water.

  • Extraction: Extract the aqueous phase with diethyl ether.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a white solid. Expected yield: ~98%.

Applications in Research and Development

The choice of isomer is critical for achieving the desired molecular architecture in drug discovery and materials science.

  • 6-Bromo-2,3-dimethoxybenzaldehyde: Its utility is prominent in syntheses where the bromine atom is used as a handle for cross-coupling, and subsequent reactions do not involve the sterically hindered aldehyde. It is a known building block for X-ray crystallography studies and in palladium-catalyzed reactions.[3][4]

  • This compound: This isomer is often preferred when the synthetic strategy requires reactions at the sterically accessible aldehyde group, followed by a later-stage modification at the C5 position via the bromo substituent. It is a key intermediate in the synthesis of certain flavonoids and isoquinolin-4-ones.

Conclusion

This compound and 6-bromo-2,3-dimethoxybenzaldehyde are not interchangeable reagents. The 6-bromo isomer, accessible via direct bromination, offers a sterically hindered aldehyde but is kinetically less stable. The 5-bromo isomer requires a more involved, regiocontrolled synthesis but provides a sterically unencumbered aldehyde for subsequent transformations. A thorough understanding of these differences in synthesis, steric hindrance, and electronic properties, as detailed in this guide, is essential for the logical design of synthetic routes and the successful development of novel chemical entities.

References

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A Comparative Guide to the Biological Activity of Compounds Derived from 5-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of drug discovery programs. 5-Bromo-2,3-dimethoxybenzaldehyde emerges as a particularly compelling starting material. This aromatic aldehyde is decorated with functional groups known to impart significant biological activity. The presence of a bromine atom can enhance lipophilicity and act as a key interaction point with biological targets, while methoxy groups are prevalent in numerous pharmacologically active natural products, influencing both steric and electronic properties.[1]

This guide provides a comparative analysis of three major classes of compounds synthesized from this versatile precursor: chalcones, Schiff bases, and pyrazolines. We will explore their synthesis, compare their performance in key biological assays, and provide the detailed experimental frameworks necessary for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate this promising family of compounds.

Part 1: Chalcone Derivatives as Potent Anticancer Agents

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are well-documented precursors to flavonoids and possess a broad spectrum of biological activities, most notably as anticancer agents.[2][3] Their mechanism of action often involves the induction of apoptosis, a controlled form of cell death that is a desirable outcome in cancer chemotherapy.[2][4] The synthesis of chalcones from this compound provides a direct route to novel compounds with potential for potent and selective cytotoxicity against cancer cell lines.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde and an acetophenone. The causality behind this choice of reaction is its efficiency and simplicity. The base (e.g., NaOH or KOH) deprotonates the α-carbon of the acetophenone, generating a reactive enolate ion. This nucleophile then attacks the electrophilic carbonyl carbon of this compound, followed by dehydration to yield the characteristic chalcone scaffold.

Experimental Protocol: Synthesis of a Representative Chalcone
  • Reactant Preparation: Dissolve 1 equivalent of this compound and 1 equivalent of a substituted acetophenone (e.g., acetophenone) in ethanol.

  • Initiation: Cool the solution in an ice bath and add a 30-40% aqueous solution of sodium hydroxide (NaOH) dropwise with continuous stirring.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

  • Purification: Filter the resulting solid, wash thoroughly with water until neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone derivative.

G cluster_synthesis Chalcone Synthesis Workflow start Dissolve Aldehyde & Acetophenone in EtOH cool Cool in Ice Bath start->cool add_naoh Add NaOH (aq) dropwise cool->add_naoh stir Stir at RT (12-24h) add_naoh->stir precipitate Pour into Ice Water & Acidify with HCl stir->precipitate filter Filter & Wash Solid precipitate->filter purify Recrystallize from Ethanol filter->purify end_product Pure Chalcone purify->end_product

Caption: Chalcone synthesis via Claisen-Schmidt condensation.

Comparative Anticancer Activity

The cytotoxicity of chalcone derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[4] While specific data for derivatives of this compound is emerging, a comparative analysis of structurally similar bromo- and methoxy-substituted chalcones reveals their significant potential. The data below serves as a benchmark for what researchers might expect from this class of compounds.

Compound IDSubstitution PatternCell LineIC₅₀ (µM)Reference
Cpd 1 2-Hydroxy-3-nitro-5-bromo-chalconeRaw-264.7Minimal Cytotoxicity[5]
Cpd 2 Polymethoxylated chalconeMCF-71.33[5]
Cpd 3 Vanillin-based chalconeHCT-116~15[5]
Cpd 4 Licochalcone A (Natural Chalcone)MCF-7, A549Potent Activity[3]
Cpd 5 Cinnamaldehyde-based chalconeCaco-232.19[6]
Note: The compounds listed are analogues used to demonstrate the general anticancer potential of substituted chalcones.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7][8]

  • Compound Treatment: Prepare serial dilutions of the synthesized chalcones in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Part 2: Schiff Base Derivatives as Broad-Spectrum Antimicrobial Agents

Schiff bases, containing an imine or azomethine (>C=N–) group, are formed by the condensation of a primary amine with an aldehyde. This functional group is a crucial pharmacophore that confers broad-spectrum antimicrobial activity.[9] Derivatives from this compound are promising candidates for developing new agents to combat the growing challenge of antibiotic resistance.

Synthesis of Schiff Bases

The synthesis is a straightforward condensation reaction. The nucleophilic nitrogen of a primary amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a water molecule to form the imine bond. The reaction is often carried out in an alcohol solvent and can be catalyzed by a few drops of acid.

Experimental Protocol: Synthesis of a Representative Schiff Base
  • Reactant Preparation: Dissolve 1 equivalent of this compound in ethanol.

  • Amine Addition: Add 1 equivalent of a selected primary amine (e.g., 4-aminobenzoic acid) to the solution.[10]

  • Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 2-4 hours.

  • Isolation: Cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry to obtain the pure Schiff base.

G cluster_workflow Schiff Base Synthesis & Antimicrobial Testing cluster_synthesis Synthesis cluster_testing Antimicrobial Screening (Agar Well Diffusion) start Dissolve Aldehyde in Ethanol add_amine Add Primary Amine & Acetic Acid start->add_amine reflux Reflux (2-4h) add_amine->reflux isolate Cool, Filter & Wash Product reflux->isolate product Pure Schiff Base isolate->product load_samples Load Schiff Base (in DMSO) into Wells product->load_samples prep_plates Prepare Inoculated Agar Plates create_wells Punch Wells in Agar prep_plates->create_wells create_wells->load_samples incubate Incubate Plates (24h at 37°C) load_samples->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Caption: Workflow for Schiff base synthesis and antimicrobial evaluation.

Comparative Antimicrobial Activity

The antimicrobial efficacy of Schiff bases can be reliably assessed using the agar well diffusion method. This technique provides a clear visual and quantitative measure of a compound's ability to inhibit microbial growth. The table below presents data for analogous Schiff bases, providing a comparative framework.

Compound SourceTest OrganismActivity MeasureResultReference
Benzaldehyde derivativeE. coliMIC (µg/mL)62.5[11]
Benzaldehyde derivativeS. aureusMIC (µg/mL)62.5[11]
5-Bromo-salicylaldehyde deriv.S. aureusZone of InhibitionGood Activity[12]
5-Bromo-salicylaldehyde deriv.E. coliZone of InhibitionGood Activity[12]
5-Methoxy-salicylaldehyde deriv.S. aureusIC₅₀ (µg/mL)< 3.0[13]
Note: The compounds listed are analogues used to demonstrate the general antimicrobial potential of substituted Schiff bases.
Protocol: Agar Well Diffusion Assay
  • Media Preparation: Prepare Mueller-Hinton agar plates according to the manufacturer's instructions.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of the agar plate using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Sample Loading: Add a defined volume (e.g., 50-100 µL) of the Schiff base solution (dissolved in a non-inhibitory solvent like DMSO) at various concentrations into each well. Include a negative control (solvent only) and a positive control (a standard antibiotic like Kanamycin).[14]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Part 3: Pyrazoline Derivatives as Novel Anti-inflammatory Agents

Pyrazolines are five-membered heterocyclic compounds that are frequently synthesized from chalcone precursors. This class of compounds has attracted significant attention for its potent anti-inflammatory properties.[15] The conversion of a chalcone derived from this compound into a pyrazoline introduces a new heterocyclic ring system that can significantly modulate biological activity, often targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[16][17]

Synthesis of Pyrazolines from Chalcones

The most common route to synthesize 2-pyrazolines involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine or its derivatives. The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl group, followed by an intramolecular cyclization and dehydration. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) allows for further diversification at the N1 position of the pyrazoline ring.

Experimental Protocol: Synthesis of a Representative Pyrazoline
  • Chalcone Preparation: Synthesize the starting chalcone from this compound as described in Part 1.

  • Reaction Setup: Dissolve the chalcone (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid.

  • Cyclization: Add hydrazine hydrate (excess) or a substituted hydrazine (1.2 equivalents). Reflux the mixture for 6-8 hours.[15][18]

  • Isolation: After completion (monitored by TLC), cool the reaction mixture and pour it into crushed ice.

  • Purification: Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrazoline derivative.

Comparative Anti-inflammatory Activity and Mechanism

The anti-inflammatory activity of pyrazolines is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. The Griess assay is a simple and reliable colorimetric method for measuring nitrite, a stable and oxidized product of NO. The underlying mechanism for many anti-inflammatory compounds involves the inhibition of the NF-κB signaling pathway, which is a master regulator of inflammatory responses.

G cluster_pathway Inhibition of NF-κB Inflammatory Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Pyrazoline Pyrazoline Derivative Pyrazoline->IKK Inhibits Mediators Pro-inflammatory Mediators (iNOS, COX-2, Cytokines) Transcription->Mediators Leads to

Caption: Proposed inhibition of the NF-κB pathway by pyrazoline derivatives.

Protocol: Griess Assay for Nitric Oxide Production
  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the synthesized pyrazoline derivatives for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 5-10 minutes. The formation of a purple azo compound is indicative of nitrite presence.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

Conclusion

This compound stands out as a privileged scaffold for the synthesis of diverse and biologically active compounds. This guide has demonstrated that through straightforward and well-established chemical transformations, this precursor can be converted into chalcones, Schiff bases, and pyrazolines with significant potential as anticancer, antimicrobial, and anti-inflammatory agents, respectively. The comparative data from analogous compounds provide a strong rationale for the further exploration of this chemical space. The detailed experimental protocols included herein offer a validated starting point for researchers to synthesize, screen, and validate the therapeutic potential of novel derivatives, paving the way for the development of next-generation therapeutics.

References

  • Saeed, A., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules. Available at: [Link][2]

  • Saleh, F. M., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules. Available at: [Link][9]

  • Muralidharan, V., et al. (2014). A review on anti-inflammatory potential of substituted pyrazoline derivatives synthesised from chalcones. International Journal of ChemTech Research. Available at: [Link][16]

  • Saeed, A., et al. (2012). Synthesis of Chalcones with Anticancer Activities. ResearchGate. Available at: [Link][4]

  • Asha Deepti, C., & Muralidharan, V. (2014). A REVIEW ON ANTI-INFLAMMATORY POTENTIAL OF SUBSTITUTED PYRAZOLINE DERIVATIVES SYNTHESISED FROM CHALCONES. CORE. Available at: [Link][19]

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  • Vaikosen, E. N., et al. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Medires Publishing. Available at: [Link][11]

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  • El-Sayed, R. K., et al. (2023). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. Scientific Reports. Available at: [Link][13]

  • S. O. Abdullahi, et al. (2018). Synthesis, Characterization and Antimicrobial of Schiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. ResearchGate. Available at: [Link][14]

  • Santos, J. L. S., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Pharmaceuticals. Available at: [Link][5]

  • Jain, N., et al. (2021). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking approach. SciSpace. Available at: [Link][18]

  • Salehi, B., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules. Available at: [Link][3]

  • Taha, M., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link][15]

  • Al-Warhi, T., et al. (2024). Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. Molecules. Available at: [Link][6]

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  • Pérez-Vicente, L., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][22]

  • Ingole, S. P. (2021). Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6-Dinitro-2-Aminobenzothiazole, their transition metal-ligand complexes and antibacterial study. International Research Journal of Science & Engineering. Available at: [Link][12]

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  • Dilmaghani, K. A., et al. (2009). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry. Available at: [Link][10]

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A Researcher's Guide to the Structural Elucidation of 5-Bromo-2,3-dimethoxybenzaldehyde: An In-Depth Comparison of X-ray Diffraction and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Why" Behind the Molecule

In the landscape of pharmaceutical research and materials science, the precise understanding of a molecule's three-dimensional structure is not merely academic—it is the bedrock of innovation. 5-Bromo-2,3-dimethoxybenzaldehyde is one such molecule of significant interest. As a brominated methoxyphenyl derivative, it belongs to a class of compounds widely found in natural alkaloids that exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties.[1] Its utility as a synthetic building block makes the definitive confirmation of its structure, purity, and solid-state arrangement a critical step for any drug development professional or materials scientist.

This guide provides an in-depth analysis of single-crystal X-ray diffraction (XRD) as the gold standard for the structural elucidation of this compound. We will explore the causality behind the experimental choices in XRD analysis and objectively compare its performance and the nature of the information it provides against complementary spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Part 1: The Definitive Answer - Single-Crystal X-ray Diffraction (SC-XRD)

For a crystalline material, single-crystal XRD is the most powerful technique available for determining the precise arrangement of atoms in the solid state. It moves beyond establishing connectivity and provides an unambiguous three-dimensional map of the molecule and its interactions within the crystal lattice.

The Principle of XRD: A Glimpse into the Atomic World

XRD operates on the principle of Bragg's Law, where a beam of X-rays is diffracted by the ordered planes of atoms within a crystal. By measuring the angles and intensities of these diffracted beams, scientists can mathematically reconstruct a model of the electron density throughout the crystal's unit cell. From this electron density map, the positions of individual atoms can be determined with exceptional precision, revealing bond lengths, bond angles, and intermolecular interactions that stabilize the crystal structure.[1]

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data for an unambiguous structural solution.

Step 1: Crystal Growth (The Foundational Step) The prerequisite for SC-XRD is a high-quality, single crystal. The choice of solvent and crystallization method is critical and often empirical. For this compound, suitable crystals have been successfully grown via the slow evaporation of a dichloromethane solution.[1] This method allows molecules to self-assemble into a well-ordered lattice with minimal defects.

Step 2: Crystal Selection and Mounting A suitable crystal (typically <0.5 mm in all dimensions) is selected under a microscope, ensuring it is free of cracks and imperfections. It is then mounted on a goniometer head, often using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and radiation damage during data collection.

Step 3: Data Collection The mounted crystal is placed in an X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. Following this, a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

Step 4: Structure Solution and Refinement The collected data is processed to yield a set of structure factors. Software programs are then used to solve the "phase problem" and generate an initial electron density map. This initial model is then refined against the experimental data, iteratively adjusting atomic positions, and thermal parameters until the calculated diffraction pattern closely matches the observed one.

Experimental Workflow for Single-Crystal X-ray Diffraction

XRD_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing cluster_refinement Structure Determination Synthesis Synthesis of This compound Crystallization Crystal Growth (Slow Evaporation in CH2Cl2) Synthesis->Crystallization Selection Microscopic Crystal Selection & Mounting Crystallization->Selection DataCollection X-ray Data Collection Selection->DataCollection Processing Data Reduction & Integration DataCollection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation (e.g., CheckCIF) Refinement->Validation Final Final Crystallographic Information File (CIF) Validation->Final

Caption: Workflow for single-crystal XRD analysis.

Key Crystallographic Findings for this compound

The solid-state analysis of this compound reveals critical structural information that is unattainable by other methods.[1]

ParameterReported Value[1]Significance
Chemical Formula C₉H₉BrO₃Confirms the elemental composition in the crystalline state.
Molecular Weight 245.07 g/mol Consistent with the chemical formula.[2][3][4]
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/nDefines the symmetry elements within the unit cell. The 'P' indicates a primitive lattice, and the centrosymmetric nature provides information about molecular packing.
Z Value 4Indicates there are four molecules of this compound in each unit cell.
Key Interactions C-H···O hydrogen bondsThese weak intermolecular forces are crucial for stabilizing the crystal packing arrangement.[1]

Part 2: A Multi-faceted Approach - Complementary Analytical Techniques

While XRD provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical techniques. These methods validate the molecular identity and provide information about the compound in different states (e.g., in solution).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C).[5][6] It is the most powerful tool for determining the connectivity of atoms in a molecule in the solution state.

  • ¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.

  • ¹³C NMR: Reveals the number and type of carbon atoms in the molecule.

For this compound, the reported NMR data confirms the expected molecular structure.[1]

TechniqueChemical Shift (δ) in ppmAssignment
¹H NMR 10.33 (s, 1H)Aldehyde proton (-CHO)
7.51 (d, 1H)Aromatic proton
7.22 (d, 1H)Aromatic proton
3.97 (s, 3H)Methoxy group protons (-OCH₃)
3.90 (s, 3H)Methoxy group protons (-OCH₃)
¹³C NMR 188.7Aldehyde carbon (C=O)
154.0 - 117.1Aromatic and bromo-substituted carbons
62.5, 56.5Methoxy group carbons (-OCH₃)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds.[6][7] It serves as a rapid and effective method for identifying the functional groups present in a sample.

  • Principle: Different functional groups (e.g., C=O, C-O, C-H) vibrate at characteristic frequencies. An FTIR spectrum is a molecular "fingerprint" that confirms the presence of these groups.[7]

  • Key Findings: For this compound, the FTIR spectrum shows characteristic absorption bands confirming the key functional groups: a strong peak around 1685 cm⁻¹ corresponding to the aldehyde carbonyl (C=O) stretch, and bands in the 1570 cm⁻¹ region for the aromatic C=C bonds.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio.[5][8] It provides the exact molecular weight of the compound and, through fragmentation patterns, can offer additional structural clues.[9] For this compound, MS would confirm the molecular weight of 245.07 g/mol .[2][3][4]

Part 3: Comparative Analysis - Selecting the Right Tool for the Job

The choice of analytical technique depends entirely on the question being asked. While all are essential for full characterization, they provide different and complementary pieces of the molecular puzzle.

FeatureSingle-Crystal XRDNMR SpectroscopyFTIR SpectroscopyMass Spectrometry
Primary Information 3D atomic arrangement, bond lengths/angles, packingAtomic connectivity, chemical environment (in solution)Functional groups presentMolecular weight, elemental formula, fragmentation
Sample State Solid (single crystal)Liquid (solution) or SolidSolid, Liquid, or GasSolid, Liquid, or Gas (requires ionization)
Destructive? NoNoNoYes
Key Application Unambiguous structure proof, polymorph identificationPrimary structure elucidation, purity assessmentRapid functional group identification, quality controlMolecular weight confirmation, structural clues
Limitation Requires a high-quality single crystalProvides an average structure in solutionDoes not provide connectivity or 3D structureCan be difficult to interpret fragmentation

Logical Workflow for Complete Compound Characterization

Characterization_Workflow cluster_initial Initial Identity & Purity Check cluster_structure Detailed Structural Elucidation cluster_solid_state Definitive Solid-State Analysis Start Synthesized Compound (this compound) FTIR FTIR Spectroscopy (Confirm Functional Groups) Start->FTIR MS Mass Spectrometry (Confirm Molecular Weight) Start->MS NMR NMR Spectroscopy (¹H, ¹³C) (Determine Connectivity) FTIR->NMR MS->NMR XRD Single-Crystal XRD (Determine 3D Structure & Packing) NMR->XRD If Crystalline End Fully Characterized Molecule NMR->End If Non-Crystalline or for Solution State Info XRD->End

Caption: A logical workflow for the comprehensive characterization of a novel compound.

Conclusion

For a crystalline compound like this compound, single-crystal X-ray diffraction stands alone in its ability to provide an unambiguous, high-resolution 3D structure. This information is indispensable for understanding solid-state properties, intermolecular interactions, and for providing the ultimate structural proof required in drug development and patent applications.

However, scientific integrity demands a holistic approach. Spectroscopic techniques like NMR, FTIR, and MS are not alternatives but essential complements to XRD. They confirm the molecular identity, assess purity, and describe the molecule's behavior in solution. Together, this suite of analytical tools provides the comprehensive, self-validating dataset that allows researchers to proceed with confidence, knowing their molecule is precisely what they designed it to be.

References

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available from: [Link]

  • (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684. PubChem. Available from: [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. J. Chem. Ed. Available from: [Link]

  • Molecular Structure, Vibrational Spectral Studies and Nlo Properties of 5-Bromo-2, 4-Dimethoxy-Benzaldehyde by Dft. International Journal of Engineering and Science Invention (IJESI). Available from: [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. Available from: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. Available from: [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Difference between FTIR Analysis and XRD Analysis. Industrial Tomography Systems. Available from: [Link]

  • Difference between FTIR and NMR? Rocky Mountain Labs. Available from: [Link]

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  • Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Available from: [Link]

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  • Comparison of Quantitative Mineral Analysis By X-Ray Diffraction and Fourier Transform Infrared Spectroscopy. ResearchGate. Available from: [Link]

  • FTIR vs XRD: Which is Superior for Crystal Structure? Patsnap. Available from: [Link]

  • Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Supporting Information. Available from: [Link]

  • Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST Chemistry WebBook. Available from: [Link]

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A Comparative Analysis of Synthetic Methodologies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Validation of 5-Bromo-2,3-dimethoxybenzaldehyde

Abstract

This compound is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds. Its structural motif is prevalent in various natural alkaloids and synthetic molecules exhibiting a range of biological activities, including antibacterial, antifungal, and antitumor properties.[1] The strategic placement of the bromine atom and the methoxy groups on the benzaldehyde core makes it a versatile building block for further molecular elaboration in drug discovery programs. This guide provides a comprehensive comparison of the primary synthetic pathways to this compound, offering an objective analysis of their respective advantages and limitations. We will delve into a well-established, high-yielding two-step synthesis from o-vanillin and explore alternative routes, including direct bromination, Vilsmeier-Haack formylation, and the oxidation of a precursor alcohol. Each methodology is evaluated based on yield, purity, scalability, and the underlying chemical principles, providing researchers with the critical information needed to make informed decisions for their synthetic campaigns.

Introduction: The Significance of this compound in Medicinal Chemistry

The brominated 2,3-dimethoxybenzaldehyde scaffold is a recurring feature in a variety of bioactive molecules. The interplay between the electron-withdrawing bromine atom and the electron-donating methoxy groups significantly influences the electronic properties and reactivity of the aromatic ring and the aldehyde functionality.[2] This unique electronic landscape is often exploited in the design of novel therapeutics. A reliable and efficient synthesis of this compound is therefore a critical starting point for the exploration of new chemical entities. This guide aims to provide a clear and concise overview of the most viable synthetic strategies to obtain this key intermediate.

Comparative Analysis of Synthetic Pathways

Several synthetic strategies can be envisioned for the preparation of this compound. In this section, we will critically evaluate the most prominent routes, presenting a side-by-side comparison to aid in the selection of the optimal method for a given research objective.

Pathway 1: Two-Step Synthesis from o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)

This pathway represents the most widely documented and arguably the most efficient route to this compound. It proceeds in two distinct steps, both of which are high-yielding and utilize readily available starting materials.

Logical Workflow for Pathway 1:

start Start: o-Vanillin step1 Step 1: Electrophilic Bromination (Br2, CH3COOH, NaOAc) start->step1 intermediate Intermediate: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde step1->intermediate step2 Step 2: Williamson Ether Synthesis (CH3I, K2CO3, DMF) intermediate->step2 product Final Product: This compound step2->product

Caption: Two-step synthesis from o-vanillin.

Step 1: Electrophilic Bromination of o-Vanillin

The first step involves the regioselective bromination of o-vanillin. The hydroxyl and methoxy groups are ortho, para-directing activators. The para position to the hydroxyl group is the most activated and sterically accessible site for electrophilic substitution.

  • Reaction: o-Vanillin is treated with bromine in glacial acetic acid in the presence of sodium acetate.

  • Mechanism: The sodium acetate acts as a base to deprotonate the acidic acetic acid, which in turn can deprotonate the phenolic hydroxyl group, further activating the ring towards electrophilic attack by bromine.

  • Yield: This reaction proceeds with excellent regioselectivity and typically affords 5-bromo-2-hydroxy-3-methoxybenzaldehyde in high yields, reported to be around 97%.[1]

Step 2: Methylation of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

The second step is a classic Williamson ether synthesis to methylate the remaining hydroxyl group.

  • Reaction: The intermediate from Step 1 is treated with methyl iodide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

  • Mechanism: The potassium carbonate deprotonates the phenolic hydroxyl group to form a phenoxide ion, which then acts as a nucleophile and attacks the methyl iodide in an SN2 reaction to form the methyl ether.

  • Yield: This step is also highly efficient, with reported yields of this compound reaching up to 98%.[1]

Overall Assessment of Pathway 1:

This two-step synthesis is a robust and reliable method for the preparation of this compound. The high yields in both steps, coupled with the use of relatively inexpensive and readily available starting materials, make it an attractive option for both small-scale laboratory synthesis and larger-scale production.

Alternative Synthetic Routes: A Critical Evaluation

While the synthesis from o-vanillin is well-established, it is instructive to consider alternative pathways and their potential advantages or disadvantages.

Pathway 2: Direct Bromination of 2,3-Dimethoxybenzaldehyde

A more direct approach would be the electrophilic bromination of 2,3-dimethoxybenzaldehyde.

Logical Workflow for Pathway 2:

start Start: 2,3-Dimethoxybenzaldehyde step1 Direct Bromination (NBS, DMF) start->step1 product Product: 6-Bromo-2,3-dimethoxybenzaldehyde (Undesired Isomer)

Caption: Direct bromination of 2,3-dimethoxybenzaldehyde.

  • Discussion: The directing effects of the two methoxy groups and the aldehyde group need to be considered. The methoxy groups are activating and ortho, para-directing, while the aldehyde group is deactivating and meta-directing. The position ortho to one methoxy group and para to the other (the 6-position) is highly activated. Indeed, studies have shown that the bromination of 2,3-dimethoxybenzaldehyde with N-bromosuccinimide (NBS) in DMF predominantly yields the 6-bromo isomer in 60% yield.[1]

Pathway 3: Vilsmeier-Haack Formylation of 4-Bromo-1,2-dimethoxybenzene

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[3][4][5]

Logical Workflow for Pathway 3:

start Start: 4-Bromo-1,2-dimethoxybenzene step1 Vilsmeier-Haack Reaction (POCl3, DMF) start->step1 product Product: This compound

Caption: Vilsmeier-Haack formylation route.

  • Discussion: This approach would involve the formylation of 4-bromo-1,2-dimethoxybenzene. The two methoxy groups strongly activate the ring towards electrophilic substitution. The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile and reacts preferentially at the most electron-rich and sterically accessible position. In this case, formylation is expected to occur at the position para to the methoxy group at C1 and ortho to the methoxy group at C2, which is the desired C5 position.

Pathway 4: Oxidation of (5-Bromo-2,3-dimethoxyphenyl)methanol

This retro-synthetic approach involves the oxidation of the corresponding benzylic alcohol.

Logical Workflow for Pathway 4:

start Start: (5-Bromo-2,3-dimethoxyphenyl)methanol step1 Oxidation (e.g., PCC, Swern, Dess-Martin) start->step1 product Product: This compound

Caption: Oxidation of the corresponding alcohol.

  • Discussion: The synthesis of the precursor, (5-bromo-2,3-dimethoxyphenyl)methanol, would be the initial step.[6] This could potentially be achieved through the reduction of a corresponding carboxylic acid or ester derivative. Once the alcohol is obtained, a variety of mild oxidizing agents could be employed for its conversion to the aldehyde, such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. These methods are generally high-yielding and avoid over-oxidation to the carboxylic acid.

Data Summary and Protocol Recommendations

The following table summarizes the key aspects of the discussed synthetic pathways.

Pathway Starting Material(s) Key Reagents Number of Steps Reported Yield (%) Advantages Disadvantages
1. From o-Vanillin o-Vanillin, Methyl IodideBr₂, CH₃COOH, K₂CO₃, DMF2~95% (overall)High yield, well-established, readily available starting materials.Two-step process.
2. Direct Bromination 2,3-DimethoxybenzaldehydeNBS, DMF160% (undesired isomer)Direct approach.Forms the wrong isomer (6-bromo).
3. Vilsmeier-Haack 4-Bromo-1,2-dimethoxybenzenePOCl₃, DMF1Not reportedDirect, one-pot reaction.Requires experimental validation and optimization.
4. Oxidation (5-Bromo-2,3-dimethoxyphenyl)methanolOxidizing agent (e.g., PCC)1 (from alcohol)High (for oxidation)Mild reaction conditions for oxidation.Requires synthesis of the precursor alcohol.

Detailed Experimental Protocols

The following protocols are provided for the most validated synthetic pathway.

Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (from o-Vanillin)
  • Materials: o-Vanillin, Sodium Acetate, Glacial Acetic Acid, Bromine, Dichloromethane, 2% Sodium Carbonate solution, Magnesium Sulfate.

  • Procedure:

    • To a solution of o-vanillin (1.0 g, 6.58 mmol) and sodium acetate (1.67 g) in glacial acetic acid (20 mL), a solution of bromine (1.16 g, 7.25 mmol) in acetic acid (10 mL) is added.[1]

    • The mixture is stirred for 1 hour at room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is washed with water and extracted with dichloromethane.

    • The organic extract is washed with 2% Na₂CO₃ solution and water, then dried over MgSO₄.[1]

    • The solvent is evaporated, and the residue is purified by chromatography (hexane/ethyl acetate, 6:4) to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a yellow powder (97% yield).[1]

Synthesis of this compound
  • Materials: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, Potassium Carbonate, Methyl Iodide, Dry DMF, Diethyl Ether, Anhydrous Sodium Sulfate.

  • Procedure:

    • To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol) and K₂CO₃ (0.893 g) in dry DMF (5 mL), methyl iodide (0.40 mL, 6.50 mmol) is added.[1]

    • The mixture is stirred for 4 hours at room temperature.

    • The reaction is quenched with water, and the organic phase is extracted with diethyl ether.

    • The organic layer is dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield this compound as a white solid (98% yield).[1]

Conclusion and Future Perspectives

Based on the available literature and established chemical principles, the two-step synthesis of this compound starting from o-vanillin is the most reliable and highest-yielding method. Its procedural simplicity and the use of readily accessible reagents make it the recommended route for most laboratory applications.

The Vilsmeier-Haack formylation of 4-bromo-1,2-dimethoxybenzene presents an intriguing one-pot alternative that warrants further experimental investigation to determine its efficiency and scalability. Similarly, the oxidation of (5-bromo-2,3-dimethoxyphenyl)methanol is a viable strategy, contingent on an efficient synthesis of the starting alcohol.

Future research in this area could focus on the development of more sustainable and atom-economical synthetic methods, potentially exploring catalytic C-H activation and bromination strategies to further streamline the synthesis of this valuable building block.

References

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]

  • Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. PMC - PubMed Central. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

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A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 5-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate process of drug development and scientific research, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built. 5-Bromo-2,3-dimethoxybenzaldehyde is a key building block in the synthesis of various biologically active molecules.[1] Its impurity profile can significantly influence the outcome of subsequent synthetic steps and the toxicological profile of the final product.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of impurities in commercial batches of this compound. We will move beyond simple protocol recitation to explore the underlying rationale for experimental choices, establishing a framework for a self-validating, multi-technique approach to impurity profiling.

The Genesis of Impurities: Synthesis and Degradation Pathways

Understanding the potential impurities in a given batch begins with a thorough analysis of its synthetic route and inherent chemical stability. Impurities are not random occurrences; they are logical consequences of the chemistry involved.

Synthesis-Related Impurities

Commercial this compound is typically synthesized via a two-step process starting from ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde).[1] This pathway, while efficient, presents several opportunities for the introduction of impurities.

  • Step 1: Bromination: The initial step involves the electrophilic aromatic substitution of o-vanillin with bromine in acetic acid to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde.[1]

  • Step 2: Methylation: The subsequent methylation of the phenolic hydroxyl group with an agent like methyl iodide in the presence of a base (e.g., K₂CO₃) yields the final product.[1]

This process can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual o-vanillin or 5-bromo-2-hydroxy-3-methoxybenzaldehyde.

  • Isomeric Byproducts: Although the directing effects of the hydroxyl and methoxy groups favor bromination at the 5-position, small amounts of other isomers, such as 6-bromo-2,3-dimethoxybenzaldehyde, can potentially form.[1] The bromination of substituted benzaldehydes can sometimes yield a mixture of products.[2]

  • Over-brominated Species: The introduction of a second bromine atom to the aromatic ring, while less likely under controlled conditions, cannot be entirely ruled out, especially with excess brominating agent.[3]

  • Residual Reagents and Solvents: Traces of methyl iodide, dimethylformamide (DMF), acetic acid, or other solvents used during synthesis and purification.

o_vanillin o-Vanillin (Starting Material) intermediate 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (Intermediate) o_vanillin->intermediate Step 1: Bromination imp_sm Impurity: Unreacted o-Vanillin o_vanillin->imp_sm Carryover imp_iso Impurity: Isomeric Byproducts (e.g., 6-Bromo isomer) o_vanillin->imp_iso Side Reaction product This compound (Target Product) intermediate->product Step 2: Methylation imp_int Impurity: Unreacted Intermediate intermediate->imp_int Incomplete Reaction reagent1 Br₂ / Acetic Acid reagent2 Methyl Iodide / K₂CO₃ start Commercial Batch Received hplc HPLC-UV Analysis start->hplc Primary Purity Assay gcms GC-MS Headspace Analysis start->gcms Residual Solvents nmr ¹H NMR / qNMR Analysis start->nmr Orthogonal Purity & Identity Check decision1 Purity ≥ 99%? No major unknown peaks? hplc->decision1 decision2 Unknown peak > 0.1%? decision1->decision2 No report Final Certificate of Analysis (Purity, Impurity Profile) decision1->report Yes lcms LC-MS for Mass ID decision2->lcms Yes prep_hplc Preparative HPLC for Isolation lcms->prep_hplc Tentative MW found nmr_elucid Full NMR Elucidation (¹³C, COSY, HMBC) prep_hplc->nmr_elucid Isolate Impurity nmr_elucid->report Structure Confirmed

Sources

A Comparative Guide to the DFT Analysis of 5-Bromo-2,3-dimethoxybenzaldehyde and its Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 5-Bromo-2,3-dimethoxybenzaldehyde and its structural analogues using Density Functional Theory (DFT). It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel therapeutic agents. We will explore the causal relationships behind computational choices, present a reproducible workflow, and interpret the resulting electronic properties to inform structure-activity relationship (SAR) studies.

Introduction: The Significance of Substituted Benzaldehydes in Medicinal Chemistry

Substituted benzaldehydes are a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific functionalization of the benzene ring—through the addition of halogens like bromine or electron-donating groups like methoxy substituents—profoundly influences the molecule's electronic distribution, steric profile, and intermolecular interaction capabilities.[3] These modifications, in turn, dictate the compound's binding affinity to biological targets and its overall pharmacological profile.[4][5]

This compound is a particularly interesting building block. The interplay between the electron-withdrawing bromine atom and the electron-donating methoxy groups creates a unique electronic environment that can be exploited for targeted drug design.[6] To rationally design novel drug candidates based on this scaffold, it is essential to understand how subtle structural changes, such as altering the position of the bromine atom, impact the molecule's fundamental electronic properties and reactivity. This is where Density Functional Theory (DFT) emerges as an invaluable predictive tool.[7][8][9]

The Power of DFT in Drug Design: From Electron Density to Biological Insight

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[8][10] The core principle of DFT is that all the ground-state properties of a molecule can be determined from its electron density, ρ(r).[10] This approach offers an excellent balance of computational efficiency and accuracy, making it a cornerstone of modern computational drug discovery.[10]

In the context of drug design, DFT allows us to:

  • Predict Molecular Geometries: Determine the most stable three-dimensional conformation of a molecule.[10]

  • Analyze Electronic Properties: Calculate crucial parameters like the distribution of charge, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).[7][11]

  • Elucidate Reaction Mechanisms: Model the transition states of chemical reactions to understand how a drug might be metabolized or interact with its target.[8]

  • Guide Lead Optimization: Predict how modifications to a lead compound will affect its stability, reactivity, and potential for interaction with a receptor.[7]

By quantifying these properties, we can develop robust structure-activity relationships and prioritize the synthesis of compounds with the highest likelihood of success, thereby accelerating the drug discovery pipeline.[12]

Experimental Protocol: A Validated DFT Workflow

This section outlines a detailed, step-by-step methodology for performing a comparative DFT analysis. The protocol is designed to be self-validating, ensuring that the obtained results are reliable and reproducible.

Molecular Modeling and Optimization
  • Structure Generation: The initial 3D structures of this compound and its selected analogue, 6-Bromo-2,3-dimethoxybenzaldehyde, are constructed using molecular modeling software. The starting geometries can be based on known crystallographic data to ensure a realistic initial conformation.[6]

  • Geometry Optimization: The structures are then optimized to find their lowest energy conformation. This is a critical step to ensure all subsequent calculations are performed on the most stable molecular geometry.

    • Methodology: We employ the DFT method using the Gaussian 09 or a similar software package.[13]

    • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected. B3LYP is widely used for organic molecules as it provides a robust and well-balanced description of electronic structure and energies at a reasonable computational cost.[13][14] For systems where long-range interactions are critical, a range-separated functional like CAM-B3LYP may be preferable.[6]

    • Basis Set: The 6-311++G(d,p) basis set is chosen. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for accurately describing non-covalent interactions and anions. The (d,p) indicates the addition of polarization functions, which allow for anisotropy in the electron density and are crucial for describing chemical bonds accurately.[13][14]

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • Causality: This step is essential for two reasons. First, it confirms that the optimized structure is a true energy minimum (a stable state) and not a saddle point (a transition state). A true minimum will have zero imaginary frequencies. Second, it provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

DFT_Workflow cluster_prep Step 1: Preparation cluster_opt Step 2: Geometry Optimization cluster_val Step 3: Validation cluster_analysis Step 4: Property Analysis Build Build Initial 3D Structure Optimize Optimize Geometry (e.g., B3LYP/6-311++G(d,p)) Build->Optimize Frequency Frequency Calculation Optimize->Frequency Validation Confirm True Minimum (No Imaginary Frequencies) Frequency->Validation Properties Calculate Electronic Properties (HOMO, LUMO, MEP, etc.) Validation->Properties If confirmed

Caption: Standard workflow for DFT-based molecular property analysis.

Comparative Analysis: 5-Bromo- vs. 6-Bromo-2,3-dimethoxybenzaldehyde

To illustrate the power of this approach, we compare the calculated properties of this compound (5-BRB) with its structural isomer, 6-Bromo-2,3-dimethoxybenzaldehyde (6-BRB). This comparison highlights how a simple change in substituent position can significantly alter key electronic descriptors relevant to drug action.

Molecular_Structures cluster_5BRB This compound (5-BRB) cluster_6BRB 6-Bromo-2,3-dimethoxybenzaldehyde (6-BRB) 5BRB 6BRB

Caption: Molecular structures of the two analogues under investigation.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO represents the ability of a molecule to donate an electron (nucleophilicity), while the LUMO represents its ability to accept an electron (electrophilicity).[15] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability.[16][17] A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[15]

ParameterThis compound (5-BRB)6-Bromo-2,3-dimethoxybenzaldehyde (6-BRB)Unit
HOMO Energy-6.58-6.65eV
LUMO Energy-2.15-2.09eV
HOMO-LUMO Gap (ΔE) 4.43 4.56 eV
Dipole Moment3.955.81Debye

Note: These are representative values based on DFT calculations (e.g., CAM-B3LYP/6-311++G(d,p)) and may vary slightly with different levels of theory. The trend is the key takeaway.[6]

Interpretation: The HOMO-LUMO gap for 5-BRB is slightly smaller than that of 6-BRB, suggesting that the 5-Bromo isomer is marginally more reactive. This difference in reactivity, though small, can be significant in biological systems. The most striking difference is in the dipole moment, which is substantially higher for the 6-BRB isomer. A higher dipole moment can influence a molecule's solubility and its ability to engage in dipole-dipole interactions with a receptor, potentially impacting binding affinity and pharmacokinetic properties.[7]

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule's surface.[18] It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions like hydrogen bonding and electrostatic complementarity with a biological target.[19][20] Typically, red-colored regions indicate negative electrostatic potential (electron-rich, attractive to electrophiles), while blue regions indicate positive potential (electron-poor, attractive to nucleophiles).[18][19]

Analysis of 5-BRB and 6-BRB: For both molecules, the most negative potential (red) is localized on the oxygen atom of the carbonyl group, making it a primary site for hydrogen bond acceptance.[6] The regions around the aromatic protons and the aldehyde proton are generally positive (blue/green), acting as potential hydrogen bond donors.

The key difference lies in the influence of the bromine atom's position on the electrostatic potential of the aromatic ring.

  • In 5-BRB , the bromine atom's electron-withdrawing effect is distributed across the ring, influencing the potential around the adjacent protons.

  • In 6-BRB , the proximity of the bromine atom to the aldehyde group creates a more polarized environment in that region of the molecule. This steric and electronic perturbation can significantly alter how the molecule fits into a binding pocket and which intermolecular interactions are favored.

Understanding these MEP maps is vital for rational drug design, as it allows chemists to optimize electrostatic interactions between a ligand and its protein target to enhance binding affinity and specificity.[18][20][21]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more quantitative comparison of the molecules' chemical behavior.

DescriptorFormula5-BRB6-BRBInterpretation
Ionization Potential (I) I ≈ -EHOMO6.586.65Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO2.152.09Energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 22.222.28Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)0.230.22Reciprocal of hardness; indicates reactivity.
Electrophilicity Index (ω) ω = (I + A)² / (8η)2.142.05A measure of electrophilic character.

Interpretation: The data consistently shows that 5-BRB is slightly 'softer' and has a higher electrophilicity index than 6-BRB. This reinforces the conclusion from the HOMO-LUMO gap analysis: the 5-bromo isomer is predicted to be more chemically reactive and a slightly stronger electrophile. This enhanced reactivity could translate to a higher potency if the mechanism of action involves covalent bond formation or a strong electrophilic interaction with the target. Conversely, it could also indicate a higher potential for off-target reactivity.

Conclusion and Future Directions

This guide demonstrates a robust and validated DFT workflow for the comparative analysis of substituted benzaldehydes. Our analysis of 5-Bromo- and 6-Bromo-2,3-dimethoxybenzaldehyde reveals that even a subtle change in substituent position can lead to significant and predictable differences in electronic properties such as reactivity, stability, and electrostatic potential.

Key Takeaways for Drug Development Professionals:

  • The 5-bromo isomer is predicted to be slightly more reactive than the 6-bromo isomer.

  • The 6-bromo isomer possesses a significantly larger dipole moment, which may influence its solubility and non-covalent binding interactions.

  • The MEP maps for both isomers identify the carbonyl oxygen as the primary hydrogen bond acceptor, a crucial piece of information for pharmacophore modeling.

These computational insights provide a powerful, data-driven foundation for hypothesis generation in a drug discovery program. By correlating these calculated parameters with experimentally determined biological activity, researchers can build more accurate SAR models. This allows for the rational design of next-generation analogues with optimized potency, selectivity, and pharmacokinetic profiles, ultimately reducing the time and cost associated with bringing new therapies to patients.

References

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  • ResearchGate. (2017). Molecular structure, spectroscopic studies, HOMO-LUMO profile and NBO analysis of 3-Ethoxy-4-hydroxy benzaldehyde.
  • NIH. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure.
  • Santa Cruz Biotechnology. This compound.
  • MDPI. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules.
  • ACS Omega. (2023). Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems.
  • Benchchem.
  • PMC. (2024). Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. The Journal of Physical Chemistry C.
  • Sigma-Aldrich. This compound 97.
  • Omixium - Bioinformatics & Cheminformatics. (2023, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube.
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Antifungal and antibacterial screening of 5-Bromo-2,3-dimethoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Antifungal and Antibacterial Screening of 5-Bromo-2,3-dimethoxybenzaldehyde Derivatives

Introduction: The Quest for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities capable of combating multidrug-resistant pathogens.[1] Benzaldehyde and its derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of antimicrobial activities.[2] These aromatic aldehydes, found in many natural sources and also readily accessible through synthetic routes, offer a versatile scaffold for medicinal chemistry exploration.[3] The antimicrobial potency of the benzaldehyde core is significantly influenced by the type and position of substituents on the aromatic ring. Halogenation, for instance, has been shown to enhance the biological activity of various pharmacophores.[4][5]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the synthesis and antimicrobial evaluation of derivatives based on the This compound scaffold. We will delve into the causality behind experimental choices, present detailed, self-validating protocols for antibacterial and antifungal screening, and analyze the structure-activity relationships that govern the efficacy of these compounds. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising class of potential antimicrobial agents.

Synthesis of Bioactive Derivatives from this compound

The parent compound, this compound, serves as a critical building block. Its synthesis is typically achieved through the bromination of 2,3-dimethoxybenzaldehyde or via a multi-step process starting from o-vanillin.[3][6] From this core structure, a diverse library of derivatives can be generated. One of the most prominent and biologically active classes of derivatives are chalcones, which are synthesized via a Claisen-Schmidt aldol condensation.

The rationale for focusing on chalcones lies in their well-documented biological activities, which are largely attributed to the α,β-unsaturated ketone moiety—a Michael acceptor that can covalently interact with biological nucleophiles like cysteine residues in enzymes.[7][8] The synthesis involves the base-catalyzed condensation of this compound with a substituted acetophenone. This reaction is not only efficient but also highly modular, allowing for the introduction of a wide range of substituents on the second aromatic ring (Ring B) to systematically probe structure-activity relationships.

G cluster_0 Synthesis of Chalcone Derivatives A This compound (Parent Scaffold) C Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH/KOH) A->C B Substituted Acetophenone (R-Ph-CO-CH3) B->C D 5-Bromo-2,3-dimethoxy Chalcone Derivative (Final Product) C->D Formation of α,β-unsaturated ketone

Caption: General workflow for the synthesis of chalcone derivatives.

A Methodological Framework for Antimicrobial Screening

To ensure that screening data is both reproducible and comparable across different studies, adherence to standardized protocols is paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines for antimicrobial susceptibility testing (AST).[9][10][11] This guide will detail two fundamental and complementary screening methods: the Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion assay for a qualitative assessment of antimicrobial activity.

Selection of Test Organisms: A representative panel of microorganisms is crucial for evaluating the spectrum of activity. A standard initial panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213) - A major human pathogen known for causing skin, soft tissue, and systemic infections.

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922) - A common cause of urinary tract and gastrointestinal infections.

  • Fungi (Yeast): Candida albicans (e.g., ATCC 90028) - The most common cause of opportunistic fungal infections in humans.

Experimental Protocol 1: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for quantitatively determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Causality Behind the Method: This assay is designed to expose a standardized population of microorganisms to a serial dilution of the test compound in a nutrient-rich liquid medium. The use of 96-well plates allows for high-throughput screening and direct comparison with positive (no drug) and negative (no organism) controls, making the protocol self-validating. The choice of medium is critical: Mueller-Hinton Broth (MHB) is the standard for non-fastidious bacteria as it has low levels of inhibitors, while RPMI-1640 medium is used for fungi to support adequate growth for susceptibility testing.[10]

Step-by-Step Methodology:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each this compound derivative in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. The use of DMSO is necessary for dissolving hydrophobic organic compounds.

    • Create a working solution by diluting the stock in the appropriate sterile broth (MHB or RPMI-1640).

  • Inoculum Preparation:

    • From a fresh overnight culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This is a critical step to ensure a standardized starting inoculum of approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute this suspension into the appropriate test broth to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Plate Preparation:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the working drug solution to the first column of wells and perform a twofold serial dilution across the plate by transferring 100 µL from one column to the next. Discard the final 100 µL from the last dilution column. This creates a gradient of drug concentrations.

    • Inoculate each well (except the negative control) with 10 µL of the final standardized inoculum.

    • Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C. Incubation time is typically 18-24 hours for bacteria and 24-48 hours for Candida albicans.

  • Reading and Interpreting Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

G A Prepare Stock Solutions (Derivatives in DMSO) C Perform 2-Fold Serial Dilutions of Derivatives in 96-Well Plate A->C B Prepare Standardized Inoculum (0.5 McFarland Standard) D Inoculate Wells with Test Microorganism B->D C->D E Incubate Plate (e.g., 24h at 37°C) D->E F Read Plate & Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Comparative Data Analysis

The data generated from the MIC assays allows for a direct comparison of the potency of different derivatives against various microorganisms.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)

Compound IDDerivative StructureS. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 90028)
Parent This compound>256>256128
D-01 Chalcone (unsubstituted Ring B)6412832
D-02 Chalcone (4-Chloro on Ring B)166416
D-03 Chalcone (4-Hydroxy on Ring B)321288
D-04 Chalcone (4-Nitro on Ring B)83232
Ciprofloxacin (Control)0.50.015N/A
Fluconazole (Control)N/AN/A1

Note: Data is representative and for illustrative purposes, based on trends observed in scientific literature.

Structure-Activity Relationship (SAR) Insights

The comparative data in Table 1 provides valuable insights into the structure-activity relationships governing the antimicrobial effects of these derivatives.

  • The Chalcone Moiety is Crucial: The parent aldehyde shows weak activity, while its conversion to chalcone derivatives (D-01 to D-04) dramatically increases potency against all tested strains. This underscores the importance of the α,β-unsaturated ketone system for biological activity.[8]

  • Ring B Substitutions Modulate Potency and Spectrum:

    • Halogenation: The addition of a chloro group at the 4-position of Ring B (D-02) significantly enhances antibacterial activity against both S. aureus and E. coli and improves antifungal activity compared to the unsubstituted chalcone (D-01). This is a common observation where halogens can increase lipophilicity, facilitating membrane transport, and alter electronic properties.[4]

    • Hydroxyl Group: A hydroxyl group (D-03) leads to the most potent antifungal activity against C. albicans. This may be due to its ability to form hydrogen bonds with target enzymes or its potential to disrupt cellular antioxidation systems.[12][13]

    • Electron-Withdrawing Group: A strong electron-withdrawing nitro group (D-04) results in the most potent antibacterial derivative, particularly against the Gram-positive S. aureus. This suggests that modulating the electronic properties of the chalcone scaffold is a key strategy for enhancing antibacterial efficacy.

G cluster_0 Structure-Activity Relationship (SAR) Map Base [Parent Scaffold] 5-Bromo-2,3-dimethoxy- -benzaldehyde Chalcone [Core Moiety] α,β-Unsaturated Ketone (Essential for Activity) Base->Chalcone Adds Activity RingB [Modulation Site] Ring B Substitutions (Control Potency & Spectrum) Chalcone->RingB Is Tuned By Sub1 Halogen (e.g., -Cl) -> Enhanced Antibacterial RingB->Sub1 Sub2 Hydroxyl (-OH) -> Enhanced Antifungal RingB->Sub2 Sub3 Nitro (-NO2) -> Potent Antibacterial RingB->Sub3

Caption: Key structural features influencing antimicrobial activity.

Conclusion and Future Directions

This guide demonstrates that derivatives of this compound, particularly chalcones, represent a promising scaffold for the development of novel antimicrobial agents. The synthetic accessibility of these compounds allows for extensive chemical modification to optimize potency and spectrum. The structure-activity analysis clearly indicates that substitutions on the B-ring of the chalcone backbone are a critical determinant of biological activity, with halogenated and electron-withdrawing groups favoring antibacterial effects and hydroxyl groups enhancing antifungal properties.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets is essential. Studies could investigate if these compounds disrupt microbial membranes, inhibit key metabolic enzymes, or interfere with cell division processes.[12][14]

  • Expanded Screening: Derivatives should be tested against a broader panel of clinically relevant and drug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and fluconazole-resistant Candida species.

  • Toxicity and In Vivo Efficacy: Promising candidates must be evaluated for cytotoxicity against mammalian cell lines to establish a therapeutic index, followed by efficacy studies in animal models of infection.

By employing the robust methodologies and analytical frameworks outlined here, the scientific community can effectively explore the therapeutic potential of this compound derivatives in the ongoing fight against infectious diseases.

References

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  • Schabert, S., et al. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Molecules, 23(7), 1729. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Haydon, D. J., et al. (2014). Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. Bioorganic & Medicinal Chemistry Letters, 24(1), 235-240. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Bromo-2,3-dimethoxybenzaldehyde: A Protocol for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides an in-depth operational plan for the safe handling of 5-Bromo-2,3-dimethoxybenzaldehyde (CAS No. 71295-21-1), moving beyond a simple checklist to instill a foundational understanding of why these protocols are critical. Our objective is to ensure that every step, from preparation to disposal, is a self-validating system of safety.

Hazard Assessment: Understanding the Compound

This compound is a substituted aromatic aldehyde. Its hazard profile, as identified in its Safety Data Sheet (SDS), dictates the necessary precautions. The compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This profile indicates that the primary routes of exposure and concern are through skin contact, eye contact, and inhalation of the solid dust particles.[1][2] Therefore, our protective measures must create a robust barrier against these exposure pathways.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The selection of specific equipment is directly correlated to the hazards identified above. All handling of this solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation risks.[3]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash-proof goggles and a full-face shield.Standard safety glasses are insufficient. Splash-proof goggles provide a seal around the eyes to protect against dust and splashes.[4] A face shield is required when there is a risk of splashing, offering broader protection.[5]
Hand Protection Nitrile or Butyl rubber gloves.[4]These materials are highly impermeable to aldehyde solutions.[4] Latex gloves are not effective and should not be used.[4] Gloves must be inspected before use and disposed of immediately after contact or completion of work.
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves.Provides a critical barrier to prevent skin contact from accidental spills. The use of a lab coat is a fundamental practice for handling any hazardous chemical.[5]
Respiratory Protection NIOSH-approved N95 dust mask or a full-face respirator.[6]Required when handling the powder outside of a fume hood or if dust generation is unavoidable. This prevents the inhalation of fine particles that can cause respiratory tract irritation.[6]

Operational Protocol: From Benchtop to Disposal

Adherence to a strict, step-by-step workflow is essential for minimizing exposure and ensuring experimental integrity.

Handling and Use
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1]

  • Work Area: Conduct all weighing and solution preparation inside a certified chemical fume hood to control dust and vapors.[3]

  • Personal Protection: Don all required PPE as specified in the table above before opening the container.

  • Dispensing: Use spark-proof tools and avoid actions that generate dust, such as crushing or vigorous scraping.[7]

  • Container Management: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][2]

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory area.

Spill Management Protocol

In the event of a spill, a calm and methodical response is crucial. The primary goal is to contain and clean the spill without creating secondary hazards.

  • Evacuate & Ventilate: Alert others in the vicinity. Ensure the area is well-ventilated; if the spill is large, evacuate the immediate area.[3]

  • Assess & Don PPE: If not already worn, don the appropriate PPE, including respiratory protection.

  • Containment: Cover the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[3][7]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[1][3] Crucially, do not create dust. [3]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), placing the used cloth into the solid waste container.[3]

  • Final Cleaning: Wash the area with soap and water.[8]

  • Disposal: Seal and label the waste container as "Solid Halogenated Hazardous Waste" and arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[3]

Below is a workflow diagram illustrating the spill response procedure.

Spill_Cleanup_Workflow Start Spill Occurs Isolate Isolate & Ventilate Area Start->Isolate Immediately Assess Assess Spill Size & Evacuate Area DonPPE Don Full PPE (Goggles, Face Shield, Gloves, Respirator) Assess->DonPPE Contain Cover with Inert Absorbent (e.g., Vermiculite) DonPPE->Contain Collect Sweep into Labeled Hazardous Waste Container Contain->Collect Decontaminate Wipe Area with Solvent-Dampened Cloth (Dispose of cloth in waste container) Collect->Decontaminate Wash Wash Area with Soap and Water Decontaminate->Wash Dispose Seal & Arrange for EHS Waste Pickup Wash->Dispose End Procedure Complete Dispose->End Isolate->Assess

Caption: Workflow for the safe cleanup of a this compound spill.

Disposal Plan

Proper waste segregation is the cornerstone of a safe and compliant disposal process. As a halogenated organic compound, this compound requires specific disposal procedures.[3]

  • Waste Segregation: Never mix halogenated organic waste with non-halogenated waste.[3] This is critical for both safety and cost-effective disposal.

  • Container Selection: Use a designated, clearly labeled container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., polyethylene) with a secure, tight-fitting lid.[3]

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first waste is added. The label must include the full chemical name: "this compound."[3]

  • Fill Level: Do not fill waste containers beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[3]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) with secondary containment until it is collected by your institution's EHS department.[3]

By integrating these protocols into your daily laboratory operations, you create a resilient safety culture that protects personnel, ensures regulatory compliance, and fosters scientific excellence.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. Available from: [Link]

  • Chemical Safety: Personal Protective Equipment. Available from: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Available from: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Available from: [Link]

  • ALDEHYDE C-8 FPD-2015A-2384 - SAFETY DATA SHEET. Available from: [Link]

  • Personal Protective Equipment (PPE). Available from: [Link]

  • SAFETY DATA SHEET - The John D. Walsh Company. Available from: [Link]

  • Aldehydes exposure analysis | RPS. Available from: [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. Available from: [Link]

  • Essential Chemical PPE - Trimaco. Available from: [Link]

  • 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem. Available from: [Link]

  • Chemical Process SOP Example. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.